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Foundational

3-Chloro-6-Methoxyphenethyl Acetate: Structural Characterization, Synthesis, and Applications in Medicinal Chemistry

Executive Summary 3-Chloro-6-methoxyphenethyl acetate (CAS: 1443312-15-9) is a highly specialized, versatile organic building block utilized primarily in advanced pharmaceutical synthesis. Structurally, it is an esterifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-6-methoxyphenethyl acetate (CAS: 1443312-15-9) is a highly specialized, versatile organic building block utilized primarily in advanced pharmaceutical synthesis. Structurally, it is an esterified phenethylamine precursor featuring a uniquely substituted aromatic ring. Its primary utility lies in its role as a stable, protected intermediate for the generation of 5-chloro-2-methoxyphenethylamine derivatives—scaffolds that are critical in the development of sulfonylurea antidiabetics (e.g., Glibenclamide) and novel NLRP3 inflammasome inhibitors.

This technical whitepaper provides an in-depth analysis of its chemical identity, physicochemical properties, validated synthetic methodologies, and downstream applications for drug development professionals.

Chemical Identity and Nomenclature

A common source of confusion in chemical cataloging is the dual nomenclature of this compound. While frequently listed by suppliers as 3-chloro-6-methoxyphenethyl acetate , the preferred IUPAC designation is 2-(5-chloro-2-methoxyphenyl)ethyl acetate .

The Causality of the Nomenclature: This discrepancy arises from the directional numbering of the benzene ring.

  • If the phenethyl group is anchored at C1 and the ring is numbered counter-clockwise, the methoxy group falls at C6 and the chloro group at C3 (yielding the 3-chloro-6-methoxy prefix).

  • However, IUPAC rules dictate numbering to achieve the lowest possible locant set. Numbering clockwise places the methoxy group at C2 and the chloro group at C5. Because the locant set (1,2,5) is lower than (1,3,6), 5-chloro-2-methoxyphenethyl acetate is the structurally identical, IUPAC-compliant name [1].

In both naming conventions, the chlorine atom is situated para to the methoxy group, a structural feature that significantly influences the electron density of the ring and its subsequent reactivity in electrophilic aromatic substitutions.

Physicochemical Properties

Understanding the physical properties of 3-chloro-6-methoxyphenethyl acetate is critical for optimizing solvent selection during synthesis and chromatographic purification. The data below is synthesized from standard [1].

PropertyValue / Description
CAS Number 1443312-15-9
IUPAC Name 2-(5-chloro-2-methoxyphenyl)ethyl acetate
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol; Insoluble in H₂O
Boiling Point (Est.) ~280–300 °C at 760 mmHg
Density (Est.) 1.18 g/cm³
SMILES String CC(=O)OCCc1cc(Cl)ccc1OC

Synthetic Methodologies

The most efficient, high-yielding route to synthesize 3-chloro-6-methoxyphenethyl acetate begins with 5-chloro-2-methoxyphenylacetic acid. The two-step process involves a chemoselective reduction followed by nucleophilic acyl substitution (acetylation).

Experimental Protocol: Self-Validating Synthesis Workflow

Step 1: Chemoselective Reduction to 2-(5-Chloro-2-methoxyphenyl)ethanol

  • Causality & Reagent Choice: Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it poses a minor risk of hydrodehalogenation (cleaving the aryl chloride). BH₃·THF offers exceptional chemoselectivity, smoothly reducing the carboxylic acid to a primary alcohol without affecting the halogen or the methoxy ether.

  • Procedure:

    • Dissolve 5-chloro-2-methoxyphenylacetic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

    • Dropwise, add BH₃·THF (1.5 eq) over 30 minutes to control the exothermic evolution of hydrogen gas.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the UV-active starting material spot (lower Rf due to carboxylic acid) is entirely replaced by the alcohol spot (higher Rf).

    • Quench carefully with methanol until effervescence ceases, concentrate in vacuo, and partition between Ethyl Acetate and 1M HCl. Dry the organic layer over Na₂SO₄.

Step 2: DMAP-Catalyzed Acetylation

  • Causality & Reagent Choice: Acetic anhydride (Ac₂O) is used with Pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly active nucleophilic catalyst, forming an N-acylpyridinium intermediate that accelerates the reaction by orders of magnitude compared to pyridine alone, ensuring quantitative conversion at room temperature.

  • Procedure:

    • Dissolve the crude alcohol (1.0 eq) in anhydrous DCM.

    • Add Pyridine (2.0 eq), Ac₂O (1.5 eq), and DMAP (0.1 eq). Stir at RT for 2 hours.

    • Validation: The reaction is self-validating through its workup. Wash the organic layer sequentially with 1M HCl (to remove pyridine/DMAP) and saturated aqueous NaHCO₃ (to neutralize residual acetic acid). Check the pH of the final aqueous wash; a pH of ~7-8 confirms the complete removal of acidic byproducts.

    • Dry over Na₂SO₄, filter, and evaporate to yield the target acetate as a pale yellow oil.

SynthesisWorkflow A 5-Chloro-2-methoxyphenylacetic acid (Starting Material) B 2-(5-Chloro-2-methoxyphenyl)ethanol (Intermediate) A->B BH3-THF 0°C to RT, 4h C 3-Chloro-6-methoxyphenethyl acetate (Target Compound) B->C Ac2O, DMAP, Pyridine RT, 2h

Synthetic workflow for 3-Chloro-6-methoxyphenethyl acetate from its phenylacetic acid precursor.

Mechanistic Role and Downstream Applications

The acetate group in 3-chloro-6-methoxyphenethyl acetate serves as a robust protecting group for the primary alcohol, allowing the molecule to be stored long-term without oxidation. When required for drug development, it is easily unmasked and converted into 5-chloro-2-methoxyphenethylamine .

As documented in [2] and [3], phenethylamine derivatives bearing the 5-chloro-2-methoxy substitution pattern are critical intermediates.

Pharmaceutical Applications:

  • Antidiabetic Agents: The amine is a direct precursor to Glibenclamide (Glyburide), a second-generation sulfonylurea. The phenethyl nitrogen is coupled to form a benzamide, which is subsequently chlorosulfonated and converted into a sulfonylurea to stimulate insulin release from pancreatic beta cells.

  • NLRP3 Inflammasome Inhibitors: Recent research highlights that derivatives like [4] act as potent NLRP3 inhibitors, blocking ASC aggregation and IL-1β release in macrophages, offering therapeutic potential for acute myocardial infarction.

DownstreamApplications A 3-Chloro-6-methoxyphenethyl acetate B 2-(5-Chloro-2-methoxyphenyl)ethanol A->B NaOH, MeOH Hydrolysis C 5-Chloro-2-methoxyphenethyl methanesulfonate B->C MsCl, Et3N, DCM Mesylation D 5-Chloro-2-methoxyphenethylamine C->D NH3, MeOH Amination E Glibenclamide & NLRP3 Inhibitors D->E Sulfonylurea Coupling Drug Synthesis

Downstream conversion of the acetate into phenethylamine and subsequent pharmaceutical analogues.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. A highly pure sample of 3-chloro-6-methoxyphenethyl acetate will exhibit the following definitive Nuclear Magnetic Resonance (NMR) signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.05 (s, 3H): Corresponds to the methyl protons of the acetate group (-O-CO-CH₃).

    • δ 2.92 (t, J = 7.2 Hz, 2H): Benzylic protons (-CH₂-Ar). The triplet splitting is caused by the adjacent methylene group.

    • δ 4.25 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the oxygen (-CH₂-O). The significant downfield shift is due to the electronegativity of the ester oxygen.

    • δ 3.81 (s, 3H): Methoxy group protons (-OCH₃) on the aromatic ring.

    • δ 6.78 (d, J = 8.8 Hz, 1H): Aromatic proton at C3 (ortho to the methoxy group).

    • δ 7.15 (dd, J = 8.8, 2.6 Hz, 1H): Aromatic proton at C4 (meta to methoxy, ortho to chloro).

    • δ 7.18 (d, J = 2.6 Hz, 1H): Aromatic proton at C6 (ortho to the phenethyl group, meta to methoxy). The small J value indicates meta-coupling.

References

  • PrepChem. "Synthesis of Phenethylamine hydrochloride." PrepChem,[Link]

  • LookChem. "4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide (NLRP3i)." LookChem,[Link]

Exploratory

A Technical Guide to the In Vitro Mechanism of Action of 3-Chloro-6-methoxyphenethyl acetate

Abstract This document provides an in-depth technical guide for elucidating the in vitro mechanism of action of the novel compound, 3-Chloro-6-methoxyphenethyl acetate (CMPA). As there is limited direct literature on CMP...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides an in-depth technical guide for elucidating the in vitro mechanism of action of the novel compound, 3-Chloro-6-methoxyphenethyl acetate (CMPA). As there is limited direct literature on CMPA, this guide establishes a scientifically rigorous, hypothesis-driven framework based on the known activities of structurally related phenethylamine and phenethyl acetate analogs. The core hypothesis posits that CMPA functions as a modulator of monoaminergic systems, a common characteristic of phenethylamines, with potential cytotoxic effects at higher concentrations.[1][2][3] We outline a multi-pronged experimental approach encompassing primary target engagement, cellular viability, and downstream signaling pathway analysis. This guide provides detailed, field-proven protocols, causality-driven experimental design, and data interpretation frameworks to empower researchers in drug development to thoroughly characterize the bioactivity of CMPA.

Introduction and Core Hypothesis

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of pharmacologically active compounds.[3] Substitutions on the phenyl ring, such as chloro and methoxy groups, can significantly alter a compound's potency, selectivity, and metabolic stability by influencing electronic properties and protein-ligand interactions.[4][5] The subject of this guide, 3-Chloro-6-methoxyphenethyl acetate (CMPA), combines this core scaffold with an acetate ester, which may function as a prodrug moiety, being cleaved by intracellular esterases to release the active phenethylamine.

Based on this structural analysis, we can infer a plausible mechanism of action. Methoxy-substituted phenethylamines are known to interact with monoamine systems, including serotonin and norepinephrine transporters and receptors.[1][2] Some have also been shown to inhibit monoamine oxidase (MAO), the enzyme responsible for degrading these neurotransmitters.[1][6] The chloro-substitution can further enhance binding affinity and modulate activity.[4]

Therefore, our central hypothesis is: 3-Chloro-6-methoxyphenethyl acetate (CMPA) acts as a modulator of monoaminergic signaling, likely through inhibition of monoamine oxidase (MAO) or interaction with adrenergic or serotonergic receptors, leading to downstream cellular effects.

This guide will detail the in vitro experiments required to systematically test this hypothesis.

Experimental Framework for Mechanistic Elucidation

A robust investigation into a novel compound's mechanism requires a tiered approach, moving from broad phenotypic screening to specific target identification and pathway analysis.[7][8][9] Our proposed workflow is designed to first confirm cellular activity, then identify the primary molecular target, and finally, map the downstream consequences of this interaction.

G A Tier 1: Phenotypic Screening (Cell Viability & Cytotoxicity) B Tier 2: Primary Target Engagement (Enzyme & Receptor Binding Assays) A->B Is the compound active? C Tier 3: Downstream Pathway Analysis (Western Blot & qPCR) B->C What is the direct target? D Data Synthesis & MoA Confirmation C->D What cellular pathways are affected? G cluster_presynaptic Presynaptic Neuron MAO_A MAO-A NE Norepinephrine NE->MAO_A Degradation SER Serotonin SER->MAO_A Degradation CMPA CMPA CMPA->MAO_A Inhibition

Caption: Proposed primary mechanism: CMPA inhibits MAO-A.

Tier 3: Downstream Signaling Pathway Analysis

Confirming that MAO-A inhibition leads to downstream cellular changes is the final step. Increased monoamine levels typically trigger signaling cascades involved in neuronal function and survival, such as the ERK/MAPK pathway.

Protocol: Western Blot for Phospho-ERK
  • Cell Treatment: Treat SH-SY5Y cells with a non-toxic concentration of CMPA (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Anticipated Results

An increase in the ratio of p-ERK to total ERK following CMPA treatment would confirm that the inhibition of the primary target leads to the activation of downstream signaling pathways, solidifying the proposed mechanism of action.

Conclusion

This technical guide outlines a comprehensive, hypothesis-driven strategy to elucidate the in vitro mechanism of action of 3-Chloro-6-methoxyphenethyl acetate. By systematically progressing through phenotypic screening, target deconvolution, and downstream pathway analysis, researchers can build a robust, evidence-based understanding of this novel compound's biological activity. The provided protocols and frameworks are designed to ensure scientific rigor and generate high-quality, interpretable data essential for advancing drug discovery and development programs.

References

  • 4-Methoxyphenethylamine - Wikipedia. Wikipedia. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

  • Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man. Journal of Pharmacy and Pharmacology. [Link]

  • Substituted methoxyphenethylamine - Wikipedia. Wikipedia. [Link]

  • In Vitro and In Vivo Studies and Drug Discovery. Cole-Parmer. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

  • Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy) - bioRxiv. bioRxiv. [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • (PDF) In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. ResearchGate. [Link]

  • Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase. Journal of Pharmaceutical Sciences. [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. [Link]

  • Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media. [Link]

  • Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. [Link]

  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives. MDPI. [Link]

  • 2'-Chlorophenethylamine | C8H10ClN | CID 99095. PubChem. [Link]

  • Investigations into the Natural Occurrence of 1-Phenylethyl Acetate (Styrallyl Acetate). ResearchGate. [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. [Link]

  • Phenethyl acetate. The Good Scents Company. [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

  • Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Scientific Reports. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI. [Link]

  • The effects of the reported active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl). CDC Stacks. [Link]

  • Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. ResearchGate. [Link]

  • The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy. [Link]

Sources

Foundational

1H and 13C NMR spectra analysis of 3-Chloro-6-methoxyphenethyl acetate

Structural Elucidation of 3-Chloro-6-methoxyphenethyl Acetate: A Comprehensive 1 H and 13 C NMR Analysis Guide Executive Summary The precise structural characterization of substituted aromatic intermediates is a foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 3-Chloro-6-methoxyphenethyl Acetate: A Comprehensive 1 H and 13 C NMR Analysis Guide

Executive Summary

The precise structural characterization of substituted aromatic intermediates is a foundational pillar in modern drug development and synthetic organic chemistry. Derivatives of phenethyl acetate serve as critical building blocks in the chemoenzymatic total synthesis of complex alkaloids, including (+)-10-keto-oxycodone[1] and (+)-galanthamine[2]. Furthermore, the acetate moiety offers a robust protecting group strategy that can be chemoselectively manipulated under controlled oxidative or hydrolytic conditions[3].

This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of 3-chloro-6-methoxyphenethyl acetate . By bridging theoretical causality with rigorous experimental protocols, this guide empowers analytical scientists to unambiguously assign the regiochemistry and electronic environments of this highly functionalized scaffold.

Molecular Architecture & Nomenclature Dynamics

Before detailing the spectral data, it is imperative to establish the exact molecular architecture. While the working name 3-chloro-6-methoxyphenethyl acetate is frequently utilized in laboratory vernacular, the IUPAC-preferred nomenclature for this specific scaffold is 5-chloro-2-methoxyphenethyl acetate (CAS: 1443312-15-9).

The molecule consists of a central benzene ring bearing three substituents:

  • C-1 : A phenethyl acetate chain ( −CH2​CH2​OCOCH3​ ), providing aliphatic complexity.

  • C-2 : A methoxy group ( −OCH3​ ), acting as a strong π -donating and inductively withdrawing substituent.

  • C-5 : A chlorine atom ( −Cl ), acting as a weak π -donor but strong inductively withdrawing group.

This 1,2,5-trisubstitution pattern generates a highly specific, asymmetric electronic environment that dictates the chemical shifts and coupling constants observed in the NMR spectra.

Experimental Methodologies: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system where sample preparation and spectrometer calibration are meticulously controlled.

Sample Preparation
  • Solvent Selection : Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is selected for its lack of protic interference and its ability to provide a reliable deuterium lock signal.

  • Internal Referencing : Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal standard ( δ 0.00 ppm), preventing temperature- or concentration-dependent solvent shift errors.

  • Tube Preparation : Transfer the homogeneous solution into a high-quality 5 mm NMR tube. The solvent column must reach exactly 4–5 cm to optimize the magnetic field homogeneity across the active volume of the probe.

Spectrometer Calibration & Acquisition
  • Tuning and Matching : Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe to the specific impedance of the sample to maximize signal-to-noise ratio (SNR) and minimize reflected radiofrequency (RF) power.

  • Shimming : Execute automated gradient shimming (Z1–Z6) followed by fine manual shimming to achieve a TMS linewidth at half-height of <1 Hz.

  • Pulse Calibration : Calibrate the 90° pulse width ( P1​ ) to ensure optimal excitation and quantitative reliability.

  • Acquisition :

    • 1 H NMR : Utilize a standard single-pulse sequence (zg30), 16–64 scans, a spectral width of 12 ppm, and a relaxation delay ( D1​ ) of 2 seconds.

    • 13 C NMR : Utilize a proton-decoupled sequence (zgpg30), 512–1024 scans, a spectral width of 240 ppm, and a D1​ of 2–3 seconds to allow for the relaxation of quaternary carbons.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Probe Tuning & Matching A->B C Automated Shimming (Z-axis) B->C D Pulse Width (90°) Calibration C->D E Data Acquisition (1H / 13C / 2D) D->E F Fourier Transform & Phasing E->F

Step-by-step experimental workflow for high-resolution NMR acquisition and processing.

1 H NMR Spectral Analysis: Causality of Chemical Shifts

The proton NMR spectrum of 3-chloro-6-methoxyphenethyl acetate is defined by two distinct regions: the aliphatic side chains and the aromatic core.

Aliphatic Region Causality

The acetate methyl group appears as a sharp singlet at ~2.05 ppm, while the methoxy protons resonate at ~3.80 ppm due to the strong deshielding inductive effect of the adjacent oxygen. The phenethyl chain presents as two distinct triplets. The methylene protons adjacent to the ester oxygen ( −CH2​−O− ) are heavily deshielded (~4.25 ppm), whereas the benzylic protons ( −CH2​−Ar ) appear upfield (~2.85 ppm). The 3J coupling constant of 7.0 Hz between these adjacent methylenes confirms the freely rotating alkyl chain.

Aromatic ABX Spin System

The 1,2,5-trisubstituted aromatic ring yields a classic ABX spin system for protons H-3, H-4, and H-6:

  • H-3 ( δ ~6.75 ppm) : Located ortho to the electron-donating methoxy group, this proton is highly shielded by resonance. It appears as a doublet due to ortho-coupling with H-4 ( 3J≈8.8 Hz).

  • H-6 ( δ ~7.10 ppm) : Located meta to the methoxy group and ortho to the chlorine, it lacks the strong resonance shielding of H-3. It appears as a fine doublet due to meta-coupling with H-4 ( 4J≈2.6 Hz).

  • H-4 ( δ ~7.15 ppm) : This proton couples with both H-3 and H-6, appearing as a doublet of doublets (dd) with J=8.8,2.6 Hz.

Table 1: 1 H NMR Quantitative Summary (400 MHz, CDCl3​ )
Proton(s)Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
H-4 ~7.15dd8.8, 2.61HAromatic CH (meta to OMe)
H-6 ~7.10d2.61HAromatic CH (ortho to Cl)
H-3 ~6.75d8.81HAromatic CH (ortho to OMe)
−CH2​−O− ~4.25t7.02HPhenethyl ester methylene
−OCH3​ ~3.80s-3HMethoxy methyl
−CH2​−Ar ~2.85t7.02HPhenethyl benzylic methylene
−OCOCH3​ ~2.05s-3HAcetate methyl

13 C NMR Spectral Analysis: Electronic Environments

Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts are governed by a delicate balance of inductive withdrawal (electronegativity) and mesomeric (resonance) donation.

  • Heteroatom-Bound Carbons : The carbonyl carbon of the acetate group is the most deshielded at ~171.0 ppm. The aromatic C-2 is pushed downfield to ~156.0 ppm due to the direct attachment of the electronegative methoxy oxygen.

  • Halogenated Carbon : C-5, bearing the chlorine atom, appears at ~125.0 ppm. Chlorine's electronegativity is partially offset by its weak π -donating ability, keeping the shift moderately upfield compared to oxygen-bearing carbons.

  • Resonance-Shielded Carbons : The π -donation from the methoxy group specifically shields the ortho and para positions. Consequently, C-3 (ortho to OMe) is significantly shielded, appearing at ~111.5 ppm.

Table 2: 13 C NMR Quantitative Summary (100 MHz, CDCl3​ )
CarbonChemical Shift ( δ , ppm)TypeAssignment / Electronic Environment
C=O ~171.0CqAcetate carbonyl (Highly deshielded)
C-2 ~156.0CqAromatic C-OMe (Inductively deshielded by O)
C-6 ~130.5CHAromatic CH
C-1 ~128.0CqAromatic C-alkyl
C-4 ~127.5CHAromatic CH
C-5 ~125.0CqAromatic C-Cl
C-3 ~111.5CHAromatic CH (Resonance shielded by OMe)
−CH2​−O− ~63.5 CH2​ Phenethyl ester methylene
−OCH3​ ~55.5 CH3​ Methoxy methyl
−CH2​−Ar ~29.5 CH2​ Phenethyl benzylic methylene
−OCOCH3​ ~21.0 CH3​ Acetate methyl

2D NMR Strategies: Unambiguous Regiochemical Assignment

While 1D NMR provides the foundational data, the exact 1,2,5-trisubstitution pattern is definitively self-validated through Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing the scientist to "stitch" the molecule together across heteroatoms and quaternary centers.

Crucial HMBC correlations that prove the regiochemistry:

  • The methoxy protons ( δ 3.80) show a strong 3J correlation to C-2 ( δ 156.0), confirming the attachment point of the ether.

  • H-6 ( δ 7.10) shows a 3J correlation to C-2 and a 2J correlation to C-5 ( δ 125.0), proving that H-6 is situated between the alkyl chain and the chlorine atom.

  • The benzylic protons ( −CH2​−Ar , δ 2.85) show 3J correlations to both C-2 and C-6 , confirming that the phenethyl chain is situated at C-1, directly adjacent to both the methoxy group and H-6.

HMBC_Correlations cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) H6 H-6 (Aromatic) C2 C-2 (O-substituted) H6->C2 3J C5 C-5 (Cl-substituted) H6->C5 2J H4 H-4 (Aromatic) H4->C2 3J OMe Methoxy (-OCH3) OMe->C2 3J CH2 Benzylic (-CH2-Ar) C1 C-1 (Alkyl-substituted) CH2->C1 2J CH2->C2 3J C6 C-6 (Aromatic CH) CH2->C6 3J

Key HMBC (1H-13C) correlations establishing the 1,2,5-substitution regiochemistry.

Conclusion

The structural elucidation of 3-chloro-6-methoxyphenethyl acetate relies on a rigorous understanding of electronic causality and robust experimental execution. By analyzing the ABX spin system in the 1 H NMR and mapping the inductive/resonance effects in the 13 C NMR, researchers can confidently verify the integrity of this intermediate. The integration of 2D HMBC correlations serves as the ultimate self-validating mechanism, ensuring absolute certainty in regiochemical assignments prior to downstream synthetic applications.

References

  • Hudlicky, T., & Endoma-Arias, M. A. A. (2016). Chemoenzymatic total synthesis of (+)-galanthamine and (+)-narwedine from phenethylacetate. Chemistry - A European Journal, 22(41), 14540–14543.

  • Gurawa, A., Kumar, M., Rao, D. S., & Kashyap, S. (2020). KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation–oxidation in one pot. New Journal of Chemistry, 44(39), 16702–16707.

  • Endoma-Arias, M. A. A., & Hudlicky, T. (2014). Chemoenzymatic Total Synthesis of (+)-10-Keto-Oxycodone from Phenethyl Acetate. NIH Public Access / PMC.

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-6-methoxyphenethyl Acetate: Properties, Synthesis, and Applications in Drug Discovery

Abstract Chemical Identity and Physicochemical Properties Based on standard chemical nomenclature, the structure of 3-Chloro-6-methoxyphenethyl acetate is derived from the esterification of 2-(3-chloro-6-methoxyphenyl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chemical Identity and Physicochemical Properties

Based on standard chemical nomenclature, the structure of 3-Chloro-6-methoxyphenethyl acetate is derived from the esterification of 2-(3-chloro-6-methoxyphenyl)ethanol with acetic acid. It is important to note that the "6-methoxy" designation is unconventional for a simple benzene ring; a more standard nomenclature would likely use a lower number. However, for the purpose of this guide, we will proceed with the structure as implied by the name.

Table 1: Predicted Physicochemical Properties of 3-Chloro-6-methoxyphenethyl Acetate

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₁H₁₃ClO₃Based on the presumed chemical structure.
Molecular Weight 228.67 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidPhenethyl acetate and its substituted derivatives are typically liquids at room temperature[1][2].
Boiling Point > 250 °CThe boiling point is expected to be higher than that of phenethyl acetate (238-239 °C) due to the increased molecular weight from the chloro and methoxy groups[1].
Solubility Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); sparingly soluble in water.Similar to other esters with aromatic rings[3].
logP (o/w) ~2.5 - 3.5The presence of a chloro group increases lipophilicity, while the methoxy group has a more moderate effect. The logP is predicted to be higher than that of phenethyl acetate (~2.3)[4].

The Strategic Role of Chloro and Methoxy Groups in Drug Design

The inclusion of chloro and methoxy substituents on a phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound.[5][6][7][8] Understanding their individual and combined effects is crucial for rational drug design.

The Chloro Group: More Than Just a Bulky Halogen

The chloro group is often introduced to:

  • Increase Lipophilicity: Enhancing the molecule's ability to cross cell membranes.

  • Block Metabolism: A strategically placed chlorine atom can prevent metabolic enzymes, such as cytochrome P450s, from hydroxylating the aromatic ring, thereby increasing the compound's half-life.

  • Engage in Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This is a highly directional and specific interaction that can significantly enhance binding affinity.[5][9]

The Methoxy Group: A Versatile Modulator

The methoxy group can influence a molecule's properties in several ways:

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the target protein.

  • Electronic Effects: As an electron-donating group, it can influence the electronics of the phenyl ring, which can be important for certain receptor interactions.

  • Conformational Control: The methoxy group can influence the preferred conformation of the molecule, which can be critical for fitting into a specific binding site.

Synergistic Effects in Drug-Receptor Interactions

The combination of chloro and methoxy groups can lead to a molecule with a fine-tuned balance of lipophilicity, metabolic stability, and specific interactions with the target protein. The interplay of these groups allows for a detailed exploration of the chemical space around a lead compound to optimize its potency and pharmacokinetic properties.[5][6]

Drug_Design_Strategy cluster_Lead Lead Compound (Phenethyl Acetate Core) cluster_Modifications Chemical Modifications cluster_Outcomes Improved Pharmacological Properties Lead Core Scaffold Chloro Addition of Chloro Group Lead->Chloro Substitution Methoxy Addition of Methoxy Group Lead->Methoxy Substitution Lipophilicity Increased Lipophilicity Chloro->Lipophilicity Metabolism Blocked Metabolism Chloro->Metabolism HalogenBond Halogen Bonding Chloro->HalogenBond HBA Hydrogen Bond Acceptor Methoxy->HBA Potency Enhanced Potency & Selectivity Lipophilicity->Potency Metabolism->Potency HalogenBond->Potency HBA->Potency

Caption: Strategic introduction of chloro and methoxy groups to a core scaffold to enhance pharmacological properties.

Synthesis of Substituted Phenethyl Acetates: An Overview

While a specific protocol for 3-Chloro-6-methoxyphenethyl acetate is not available, a general and robust synthetic route can be proposed based on established chemical transformations for similar compounds. The synthesis would likely proceed in two main steps: the synthesis of the substituted phenethyl alcohol, followed by its esterification.

Synthesis of 2-(3-chloro-6-methoxyphenyl)ethanol

A plausible route to the precursor alcohol is the reduction of a corresponding substituted phenylacetic acid or its ester.

Experimental Protocol: Hypothetical Synthesis of 2-(3-chloro-6-methoxyphenyl)ethanol

  • Starting Material: Ethyl 2-(3-chloro-6-methoxyphenyl)acetate.

  • Reduction:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethyl 2-(3-chloro-6-methoxyphenyl)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude alcohol by flash column chromatography on silica gel to yield pure 2-(3-chloro-6-methoxyphenyl)ethanol.

Esterification to 3-Chloro-6-methoxyphenethyl Acetate

The final step is a standard esterification reaction.

Experimental Protocol: Hypothetical Synthesis of 3-Chloro-6-methoxyphenethyl Acetate

  • Reactants: 2-(3-chloro-6-methoxyphenyl)ethanol (1 equivalent), acetic anhydride (1.5 equivalents), and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).

  • Procedure:

    • In a round-bottom flask, dissolve the alcohol in dichloromethane.

    • Add the base, followed by the dropwise addition of acetic anhydride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography to obtain the final product.

Synthesis_Workflow Start Ethyl 2-(3-chloro-6-methoxyphenyl)acetate Reduction Reduction with LiAlH4 in THF Start->Reduction Alcohol 2-(3-chloro-6-methoxyphenyl)ethanol Reduction->Alcohol Purification1 Column Chromatography Alcohol->Purification1 Esterification Esterification with Acetic Anhydride/Pyridine Product 3-Chloro-6-methoxyphenethyl Acetate Esterification->Product Purification2 Column Chromatography Product->Purification2 Purification1->Esterification

Caption: A plausible two-step synthetic workflow for 3-Chloro-6-methoxyphenethyl acetate.

Safety Data Sheet (SDS) Considerations

Given the absence of a specific SDS for 3-Chloro-6-methoxyphenethyl acetate, a precautionary approach based on the known hazards of similar compounds is essential.

Table 2: Hypothetical Hazard Identification and Precautionary Measures

Hazard ClassAnticipated HazardRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product.[10][11]
Skin Corrosion/Irritation Causes skin irritation.Wash skin thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Avoid release to the environment.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash with plenty of water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3-Chloro-6-methoxyphenethyl acetate represents a potentially valuable, yet undercharacterized, molecule for drug discovery and development. This guide has provided a comprehensive, albeit predictive, framework for understanding its chemical nature, the strategic importance of its functional groups, plausible synthetic routes, and essential safety considerations. By leveraging the extensive knowledge base of related substituted phenethyl acetates and the principles of medicinal chemistry, researchers can approach the synthesis and evaluation of this and similar novel compounds with a solid foundation of scientific and technical insight. Further experimental work is necessary to definitively determine the properties and biological activity of this specific compound.

References

  • Ishihara, Y., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md002 parallels-between-the-chloro-and-methoxy-groups-for-potency-optimization]([Link] parallels-between-the-chloro-and-methoxy-groups-for-potency-optimization)

  • Drug Hunter. (2024, October 1). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

  • Drug Hunter Team. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • ResearchGate. (2026, February 26). Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. [Link]

  • Asian Publication Corporation. (2025, June 30). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. [Link]

  • ScenTree.co. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). [Link]

  • Semantic Scholar. (2022, January 14). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. [Link]

  • Google Patents. (n.d.).
  • FooDB. (2010, April 8). Showing Compound 2-Phenylethyl acetate (FDB012153). [Link]

  • Yeast Metabolome Database. (n.d.). phenethyl acetate (YMDB00574). [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment. [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. [Link]

  • PubMed. (2005, November 11). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. [Link]

  • The Good Scents Company. (n.d.). 2-methoxyethyl acetate, 3938-96-3. [Link]

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Foundational

An In-depth Technical Guide to the Biosynthetic Pathways for 3-Chloro-6-methoxyphenethyl Acetate Production

Abstract The production of specialty chemicals through biosynthetic routes offers a sustainable and often more efficient alternative to traditional chemical synthesis. This guide provides a comprehensive technical overvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The production of specialty chemicals through biosynthetic routes offers a sustainable and often more efficient alternative to traditional chemical synthesis. This guide provides a comprehensive technical overview of proposed biosynthetic pathways for the production of 3-Chloro-6-methoxyphenethyl acetate, a halogenated and methoxylated aromatic ester with potential applications in the pharmaceutical and fragrance industries. As this compound is not known to be a natural product, this document outlines several plausible chemo-enzymatic and fully biosynthetic routes, leveraging known enzyme classes for each critical transformation: aromatic chlorination, O-methylation, and alcohol acetylation. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering and biocatalysis.

Introduction: The Case for a Biosynthetic Approach

3-Chloro-6-methoxyphenethyl acetate is a structurally distinct molecule featuring a chlorinated and methoxylated phenyl ring attached to an ethyl acetate moiety. While its specific applications are still under exploration, its structural motifs are common in pharmacologically active compounds and high-value aroma chemicals. Traditional chemical synthesis of such a molecule would likely involve multi-step processes with potentially hazardous reagents and the generation of significant waste. In contrast, a biosynthetic approach, either through whole-cell fermentation or in vitro enzymatic cascades, presents an attractive alternative, offering the potential for high specificity, milder reaction conditions, and production from renewable feedstocks.

This guide will deconstruct the synthesis of 3-Chloro-6-methoxyphenethyl acetate into its core biosynthetic steps and propose several convergent pathways. We will delve into the key enzyme families required for each transformation, provide a rationale for their selection, and present hypothetical pathway designs. Furthermore, this document will outline experimental protocols for the characterization of these enzymatic steps and the overall pathway validation.

Deconstruction of the Target Molecule and Proposed Biosynthetic Logic

The synthesis of 3-Chloro-6-methoxyphenethyl acetate can be logically broken down into three key enzymatic transformations applied to a phenylethanol backbone:

  • Aromatic Chlorination: The introduction of a chlorine atom onto the phenyl ring.

  • O-Methylation: The methylation of a hydroxyl group on the phenyl ring.

  • Acetylation: The esterification of the phenethyl alcohol with an acetyl group.

The biosynthesis of the precursor, 2-phenylethanol (2-PE), is well-established and can be achieved from L-phenylalanine via the Ehrlich pathway or engineered from central carbon metabolism (e.g., glucose).[1][2][3] Given these distinct enzymatic steps, several biosynthetic pathways can be envisioned, primarily differing in the order of the chlorination and methylation reactions.

Proposed Biosynthetic Pathways

Two primary plausible pathways are presented here, starting from the common precursor L-phenylalanine. The final acetylation step is conserved in both pathways.

Pathway A: Chlorination followed by Methylation

This pathway initiates with the chlorination of an early-stage intermediate derived from L-phenylalanine, followed by methylation and subsequent conversion to the final product.

Pathway A L_Phe L-Phenylalanine Chloro_Tyr 3-Chloro-L-tyrosine L_Phe->Chloro_Tyr Flavin-dependent Halogenase Chloro_HPP 3-Chloro-4-hydroxyphenylpyruvate Chloro_Tyr->Chloro_HPP Aromatic Amino Acid Transaminase Chloro_HPA 3-Chloro-4-hydroxyphenethyl alcohol Chloro_HPP->Chloro_HPA Phenylpyruvate Decarboxylase & Alcohol Dehydrogenase Chloro_Methoxy_PE 3-Chloro-6-methoxyphenethyl alcohol Chloro_HPA->Chloro_Methoxy_PE O-Methyltransferase (OMT) Final_Product 3-Chloro-6-methoxyphenethyl acetate Chloro_Methoxy_PE->Final_Product Alcohol Acetyltransferase (ATF1)

Caption: Pathway A: Biosynthesis via initial chlorination.

Rationale for Pathway A:

  • Chlorination: The initial step involves the chlorination of a tyrosine-like precursor. Flavin-dependent halogenases (FDHs) are well-suited for this task as they are known to catalyze the electrophilic chlorination of aromatic compounds.[4][5] Specifically, halogenases that act on free amino acids or carrier-protein-bound substrates could be explored.[6]

  • Conversion to Phenethyl Alcohol: The subsequent steps mirror the Ehrlich pathway, involving a transaminase, a decarboxylase, and a dehydrogenase to convert the chlorinated amino acid to the corresponding alcohol.

  • O-Methylation: An O-methyltransferase (OMT) would then catalyze the methylation of the hydroxyl group. OMTs with specificity for phenolic hydroxyl groups are well-documented.[7]

  • Acetylation: The final step is the acetylation of the chlorinated and methylated phenethyl alcohol by an alcohol acetyltransferase (AAT), such as ATF1 from Saccharomyces cerevisiae, which is known to act on 2-phenylethanol.[1]

Pathway B: Methylation followed by Chlorination

This alternative pathway begins with the methylation of a tyrosine intermediate, followed by chlorination.

Pathway B L_Tyr L-Tyrosine Methoxy_Tyr 3-Methoxy-L-tyrosine L_Tyr->Methoxy_Tyr O-Methyltransferase (OMT) Chloro_Methoxy_Tyr 3-Chloro-6-methoxy-L-tyrosine Methoxy_Tyr->Chloro_Methoxy_Tyr Flavin-dependent Halogenase Chloro_Methoxy_PP 3-Chloro-6-methoxyphenylpyruvate Chloro_Methoxy_Tyr->Chloro_Methoxy_PP Aromatic Amino Acid Transaminase Chloro_Methoxy_PE 3-Chloro-6-methoxyphenethyl alcohol Chloro_Methoxy_PP->Chloro_Methoxy_PE Phenylpyruvate Decarboxylase & Alcohol Dehydrogenase Final_Product 3-Chloro-6-methoxyphenethyl acetate Chloro_Methoxy_PE->Final_Product Alcohol Acetyltransferase (ATF1)

Caption: Pathway B: Biosynthesis via initial methylation.

Rationale for Pathway B:

  • O-Methylation: This pathway starts with the methylation of L-tyrosine by an OMT.

  • Chlorination: A flavin-dependent halogenase would then act on the methylated tyrosine. The substrate specificity of the halogenase would be a critical factor for the success of this pathway.

  • Conversion to Phenethyl Alcohol and Acetylation: The remaining steps are analogous to Pathway A, leading to the final product.

Key Enzyme Classes and Considerations for Enzyme Selection

Enzyme ClassFunctionPotential Sources/HomologsKey Considerations
Flavin-dependent Halogenase (FDH) Regiospecific chlorination of aromatic ringsArmillaria mellea (ArmH1-H5), Streptomyces venezuelaeSubstrate specificity, cofactor (FADH2) regeneration, potential for protein engineering to alter specificity.
O-Methyltransferase (OMT) Methylation of hydroxyl groupsAquilaria sinensis (AsOMT11, AsOMT16), various plantsSubstrate specificity (ortho vs. meta vs. para), cofactor (S-adenosyl methionine - SAM) availability.
Aromatic Amino Acid Transaminase Conversion of amino acids to α-keto acidsE. coli (TyrB), S. cerevisiae (Aro8/Aro9)Broad substrate tolerance for substituted phenylalanines.
Phenylpyruvate Decarboxylase Decarboxylation of phenylpyruvate derivativesSaccharomyces cerevisiae (Aro10)Activity on substituted phenylpyruvates.
Alcohol Dehydrogenase Reduction of aldehydes to alcoholsSaccharomyces cerevisiae (ADH1-7)Broad substrate specificity for substituted phenethyl aldehydes.
Alcohol Acetyltransferase (AAT) Esterification of alcoholsSaccharomyces cerevisiae (ATF1)High activity towards phenethyl alcohols, availability of acetyl-CoA.[1][8]

Experimental Protocols

In Vitro Enzyme Characterization

Objective: To determine the activity and substrate specificity of candidate halogenases, OMTs, and AATs.

Protocol:

  • Gene Synthesis and Cloning: Synthesize codon-optimized genes for the selected enzymes and clone them into suitable expression vectors (e.g., pET vectors for E. coli expression).

  • Protein Expression and Purification: Express the enzymes in a suitable host (e.g., E. coli BL21(DE3)) and purify them using affinity chromatography (e.g., His-tag purification).

  • Enzyme Assays:

    • Halogenase Assay: Incubate the purified halogenase with the aromatic substrate (e.g., L-tyrosine or a derivative), a source of FADH2 (e.g., a partner flavin reductase), and chloride ions. Monitor the formation of the chlorinated product using HPLC or LC-MS.

    • OMT Assay: Incubate the purified OMT with the hydroxylated substrate, S-adenosyl methionine (SAM), and a suitable buffer. Quantify the methylated product by HPLC or LC-MS.

    • AAT Assay: Incubate the purified AAT with the phenethyl alcohol substrate and acetyl-CoA. Measure the formation of the acetate ester by GC-MS or HPLC.

  • Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and kcat) for each enzyme with its respective substrate.

Whole-Cell Bioconversion

Objective: To demonstrate the feasibility of the proposed biosynthetic pathways in a microbial host.

Protocol:

  • Strain Engineering: Construct plasmids containing the genes for the proposed pathway enzymes. Transform a suitable host organism (e.g., E. coli or S. cerevisiae) with these plasmids.

  • Cultivation and Induction: Grow the engineered strain in a suitable medium and induce gene expression.

  • Substrate Feeding: Supplement the culture with the initial precursor (e.g., L-phenylalanine or a downstream intermediate).

  • Product Analysis: After a defined incubation period, extract the culture broth with an organic solvent (e.g., ethyl acetate) and analyze the extracts for the presence of the target product and intermediates using GC-MS or LC-MS.

  • Pathway Optimization: Based on the initial results, optimize the pathway by balancing enzyme expression levels, improving cofactor availability, and eliminating competing metabolic pathways.

Conclusion and Future Outlook

The biosynthetic production of 3-Chloro-6-methoxyphenethyl acetate represents a challenging yet feasible endeavor in the field of synthetic biology. This guide has outlined two plausible pathways, leveraging well-characterized enzyme families for each critical transformation. The success of this approach will hinge on the careful selection and engineering of enzymes with the desired substrate specificities and catalytic efficiencies. Future work should focus on the high-throughput screening of enzyme libraries, the optimization of host metabolic fluxes, and the development of robust fermentation processes. The principles and methodologies described herein provide a solid foundation for the development of biosynthetic routes for this and other novel halogenated and methoxylated compounds.

References

  • van Pée, K. H., & Patallo, E. P. (2012). Enzymatic chlorination and bromination. Methods in enzymology, 516, 115–133.
  • Lüdecker, T., Groll, M., & Bacher, A. (2018). A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea (Honey Mushroom) Toxins. Applied and Environmental Microbiology, 84(13), e00557-18.
  • Guo, D., et al. (2018). Metabolic Engineering of Escherichia coli for Production of 2-Phenylethanol and 2-Phenylethyl Acetate from Glucose. Journal of Agricultural and Food Chemistry, 66(25), 6437–6444.
  • Janssen, D. B., & van Pée, K. H. (2015). Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds. In The Metal-Driven Biogeochemistry of Gaseous Compounds in the Environment (pp. 219-247). Springer, Dordrecht.
  • Murphy, C. D. (2006). Recent developments in enzymatic chlorination.
  • Chen, R. R., & Li, Z. (2023). WO2023140793A2 - Bioproduction of natural phenethyl acetate, phenylacetic acid, ethyl phenylacetate, and phenylethyl phenylacetate from renewable feedstock.
  • Yeast Metabolome Database. (n.d.).
  • Neubauer, T. M., & Zeitler, K. (2016). Halogenase-Inspired Oxidative Chlorination Using Flavin Photocatalysis.
  • Layton, D. S., & Trinh, C. T. (2016). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. Biotechnology and Bioengineering, 113(12), 2657-2667.
  • Yu, S., et al. (2022).
  • Kruis, A. J., et al. (2019). Alcohol acyltransferases for the biosynthesis of esters. Applied Microbiology and Biotechnology, 103(21-22), 8641–8653.
  • Saerens, S. M. G., et al. (2008). Alcohol acetyltransferases and the significance of ester synthesis in yeast. Comprehensive Reviews in Food Science and Food Safety, 7(2), 235-251.
  • Chen, J., et al. (2024). Identification and characterization of two O-methyltransferases involved in methylated 2-(2-phenethyl) chromones biosynthesis in agarwood. Plant Science, 343, 112078.

Sources

Exploratory

A Predictive Toxicological Profile of 3-Chloro-6-methoxyphenethyl Acetate in Murine Models: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive, predictive toxicological profile of 3-Chloro-6-methoxyphenethyl acetate for researchers, scientists, and drug development professionals. In the absence of direct em...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, predictive toxicological profile of 3-Chloro-6-methoxyphenethyl acetate for researchers, scientists, and drug development professionals. In the absence of direct empirical data for this specific molecule, this document synthesizes information from toxicological studies on its structural analogues, including phenethyl acetate, halogenated aromatic compounds, and methoxylated aromatic compounds. By applying principles of structure-activity relationships, this guide outlines a plausible toxicity profile, proposes detailed experimental protocols for its validation in murine models, and offers insights into potential mechanisms of toxicity. The objective is to provide a robust scientific foundation for the safe handling, further investigation, and potential development of this compound.

Introduction and Rationale

3-Chloro-6-methoxyphenethyl acetate is a novel compound with potential applications in pharmaceuticals or as a specialty chemical. As with any new chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring safety and regulatory compliance. This guide addresses the current knowledge gap by constructing a predictive toxicity profile based on established data from structurally related molecules.

The core structure of the target molecule can be deconstructed into three key components:

  • Phenethyl Acetate Backbone: A commonly used fragrance and flavoring agent with a generally well-characterized, low-toxicity profile.

  • Chlorine Substitution: The presence of a halogen on the aromatic ring can significantly alter the toxicokinetics and toxicodynamics of a compound, often increasing its persistence and potential for toxicity.

  • Methoxy Group Substitution: A methoxy group can influence the metabolic pathways of the compound, potentially leading to the formation of reactive metabolites.

This guide will systematically evaluate the known toxicities associated with these structural motifs to build a predictive model for the toxicity of 3-Chloro-6-methoxyphenethyl acetate in murine models.

Predictive Toxicity Profile

Acute Toxicity

Based on the data for the parent compound, phenethyl acetate, which has an oral LD50 in mice of 3670 mg/kg, it is anticipated that 3-Chloro-6-methoxyphenethyl acetate will exhibit moderate acute toxicity.[1] The introduction of a chlorine atom to the aromatic ring is expected to increase the lipophilicity and may enhance its persistence, potentially leading to a lower LD50 value compared to the unsubstituted parent compound. Studies on various chlorophenols in mice have shown that the position and number of chlorine atoms significantly influence acute toxicity, with LD50 values ranging from 117 mg/kg for pentachlorophenol to over 2000 mg/kg for some dichlorophenols.[2]

Prediction: The oral LD50 of 3-Chloro-6-methoxyphenethyl acetate in mice is predicted to be in the range of 500-2000 mg/kg.

Dermal and Inhalation Toxicity

Phenethyl acetate has a high dermal LD50 in rabbits (6210 mg/kg), suggesting low dermal toxicity.[3] However, halogenated aromatic compounds can be absorbed through the skin and may cause local irritation or systemic effects.[4] The presence of the chloro- group may increase the potential for dermal absorption and local irritation. Inhalation of phenethyl acetate has been shown to decrease motility in mice. The volatility and potential for aerosolization of 3-Chloro-6-methoxyphenethyl acetate would need to be considered for a full inhalation toxicity assessment.

Prediction: The compound is expected to have low to moderate dermal toxicity. Skin and eye irritation potential should be carefully evaluated. Inhalation may lead to systemic effects.

Target Organ Toxicity

Based on the toxicology of its structural components, the primary target organs for 3-Chloro-6-methoxyphenethyl acetate toxicity are predicted to be the liver , kidneys , and potentially the immune and nervous systems .

  • Hepatotoxicity: Halogenated aromatic compounds are known to cause liver toxicity, including enlarged liver and pathological changes.[4][5] The liver is a primary site of metabolism for xenobiotics, and the presence of both chloro- and methoxy- groups suggests that the compound will undergo significant hepatic metabolism, which could lead to the formation of toxic intermediates.

  • Nephrotoxicity: Some halogenated compounds have been shown to induce kidney damage.[6]

  • Immunotoxicity: Halogenated aromatic hydrocarbons can suppress the immune system.[4][7]

  • Neurotoxicity: While phenethyl acetate itself has shown some effects on motility, certain halogenated organic compounds can exhibit neurotoxic properties.[8]

Genotoxicity and Carcinogenicity

Phenethyl acetate has been found to be non-mutagenic in Ames tests. However, the introduction of a halogen atom can sometimes confer genotoxic potential. Some halogenated aromatic compounds are classified as potential carcinogens.[4] Long-term studies would be required to definitively assess the carcinogenic potential of 3-Chloro-6-methoxyphenethyl acetate.

Prediction: While the parent compound is not genotoxic, the chlorinated analogue warrants careful evaluation for mutagenic and clastogenic potential. The carcinogenic potential is unknown but should be considered a possibility based on the class of halogenated aromatic compounds.

Proposed Experimental Validation in Murine Models

To validate the predictive toxicity profile, a tiered approach to in vivo testing in murine models is recommended. All protocols should be in accordance with established guidelines from regulatory bodies such as the OECD and FDA.[9]

Tier 1: Acute Toxicity and Dose-Range Finding

Objective: To determine the acute oral LD50 and identify the maximum tolerated dose (MTD).

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Animal Model: Young adult (8-12 weeks old) male and female Swiss Webster or C57BL/6 mice.

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: A minimum of 5 days of acclimatization before the study begins.

  • Dose Administration: The compound is administered by oral gavage. The starting dose is based on the predicted LD50 (e.g., 1000 mg/kg).

  • Procedure:

    • A single animal is dosed.

    • If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process is continued until the criteria for stopping the test are met (e.g., 4-5 animals have been tested).

  • Observations: Animals are observed for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours, and then daily for 14 days. Observations include changes in skin, fur, eyes, and motor activity, as well as signs of tremors, convulsions, or lethargy. Body weights are recorded weekly.

  • Endpoint: The LD50 is calculated using appropriate statistical methods. All animals are subjected to a gross necropsy at the end of the study.

Diagram of Acute Toxicity Testing Workflow

Acute_Toxicity_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Observation cluster_post Data Analysis Animal_Selection Select Male & Female Mice Acclimatization Acclimatize for 5 days Animal_Selection->Acclimatization Dose_Admin Oral Gavage Acclimatization->Dose_Admin Clinical_Obs Observe for 14 days Dose_Admin->Clinical_Obs LD50_Calc Calculate LD50 Clinical_Obs->LD50_Calc Necropsy Gross Necropsy LD50_Calc->Necropsy Genotoxicity_Workflow Start Select Mice & Determine Dose Levels Dosing Administer Compound (2 doses, 24h apart) Start->Dosing Collection Collect Bone Marrow (24h post-final dose) Dosing->Collection Slide_Prep Prepare & Stain Bone Marrow Smears Collection->Slide_Prep Analysis Microscopic Analysis of Micronuclei Slide_Prep->Analysis Report Report Frequency of Micronucleated PCEs Analysis->Report

Caption: Workflow for the in vivo micronucleus assay.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of 3-Chloro-6-methoxyphenethyl acetate is likely mediated through several mechanisms, primarily related to its metabolism.

Metabolic Activation: The presence of the methoxy group suggests that the compound may undergo O-demethylation by cytochrome P450 enzymes in the liver. This can lead to the formation of a phenolic intermediate, which could be further oxidized to a reactive quinone species. The chlorine atom may also influence the rate and site of metabolism.

Oxidative Stress: The formation of reactive metabolites can lead to the depletion of cellular glutathione and the generation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage, particularly in the liver. [5] Receptor-Mediated Toxicity: Some halogenated aromatic hydrocarbons are known to interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR), which can lead to a range of toxic effects, including immunotoxicity and endocrine disruption. [7][10] Diagram of a Potential Metabolic Activation Pathway

Metabolic_Pathway cluster_compound Parent Compound cluster_metabolism Metabolism (Liver) cluster_toxicity Toxicity Compound 3-Chloro-6-methoxyphenethyl acetate CYP450 CYP450 (O-demethylation) Compound->CYP450 Phase I Phenol_Intermediate Phenolic Intermediate CYP450->Phenol_Intermediate Oxidation Further Oxidation Phenol_Intermediate->Oxidation Quinone Reactive Quinone Oxidation->Quinone Oxidative_Stress Oxidative Stress Quinone->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage

Caption: A potential metabolic activation pathway leading to toxicity.

Summary and Conclusions

While no direct toxicity data for 3-Chloro-6-methoxyphenethyl acetate currently exists, a predictive profile can be constructed based on its structural components. The compound is anticipated to have moderate acute toxicity, with the liver being a primary target organ. The presence of chloro- and methoxy- substitutions suggests a potential for metabolic activation leading to oxidative stress.

The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of this predictive profile. A thorough toxicological evaluation, as described, is essential for the risk assessment and safe development of 3-Chloro-6-methoxyphenethyl acetate.

References

  • Anonymous. (2024, July 8). Phenethyl acetate. World of Molecules.
  • Zhang, Y., et al. (2013, September 15). Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether in mice: a comparative and mechanism exploration. PubMed.
  • Chen, J., et al. (2018, April 24). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. PMC.
  • Anonymous. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics.
  • CPAChem. (n.d.). Safety data sheet.
  • Belsito, D., et al. (2012, September 15). Fragrance material review on phenethyl acetate. PubMed.
  • Bowman, F. J., et al. (1978). The toxicity of some halomethanes in mice. PubMed.
  • The Good Scents Company. (n.d.). phenethyl acetate, 103-45-7.
  • Anonymous. (n.d.). Investigatons on the subchronic toxicity of 2-methoxypropanol-1 (acetate) in rats. ResearchGate.
  • Vickers, A. E., et al. (n.d.). Mechanism of action of toxic halogenated aromatics. PMC.
  • Anonymous. (n.d.). Immunotoxicology of Halogenated Aromatic Hydrocarbons. ResearchGate.
  • Anonymous. (n.d.). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. PMC.
  • Borzelleca, J. F., et al. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. PubMed.
  • Anonymous. (2005, February 15). Investigations on the subchronic toxicity of 2-methoxypropanol-1(acetate) in rats. PubMed.
  • Anonymous. (2022, December 1). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorophenols.
  • Anonymous. (2021, March 12). Predictive Structure-Based Toxicology Approaches To Assess the Androgenic Potential of Chemicals. ACS Publications.
  • Politano, V. T., et al. (2013, January 15). Oral and dermal developmental toxicity studies of phenylethyl alcohol in rats. PubMed.
  • MuriGenics. (n.d.). Toxicology.
  • Anonymous. (2021, May 7). Exposure to Phthalates and Alternative Plasticizers Is Associated with Methylation Changes of ESR1 and PGR in Uterine Leiomyoma: The ELENA Study. MDPI.
  • Anonymous. (2023, September 7). Making the Case for Quantum Mechanics in Predictive Toxicology Nearly 100 Years Too Late? ACS Publications.
  • Olaniran, A. O., et al. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC.
  • Genter, M. B., et al. (2011, June 15). The tissue-specific toxicity of methimazole in the mouse olfactory mucosa is partly mediated through target-tissue metabolic activation by CYP2A5. PubMed.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Chlorophenols. NCBI Bookshelf.
  • Wharton, R. S., et al. (n.d.). Developmental toxicity of methoxyflurane in mice. PubMed.
  • Anonymous. (n.d.). Chronic toxicity and carcinogenicity studies with the insecticide endosulfan in rats and mice. Europe PMC.
  • Nie, J., et al. (2001). Study on the Acute and Subacute Toxicities of Chlorophenols on Carassias auratus. Research of Environmental Sciences.
  • Society of Toxicology. (2018, March 1). The Toxicologist.

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-Chloro-6-methoxyphenethyl Acetate

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In advanced organic synthesis and active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, functionalized phenethyl acetates serve as critical lipophilic building blocks. 3-Chloro-6-methoxyphenethyl acetate —structurally synonymous with 2-(5-chloro-2-methoxyphenyl)ethyl acetate (CAS: 1443312-15-9) [1]—is a highly specific halogenated ether-ester. The strategic placement of the electron-withdrawing chloro group and the electron-donating methoxy group on the phenyl ring creates a unique electronic push-pull system. This whitepaper provides a comprehensive evaluation of its molecular weight, thermodynamic boiling point dynamics, and field-proven synthetic protocols.

Molecular Architecture & Physicochemical Data

The nomenclature of this compound can occasionally cause database fragmentation. Depending on IUPAC prioritization rules, the molecule is indexed either based on the phenethyl chain (3-chloro-6-methoxy) or the anisole core (5-chloro-2-methoxy) [2].

Molecular Weight Calculation

The molecular formula is C₁₁H₁₃ClO₃ . The precise molecular weight is derived from standard atomic weights:

  • Carbon (C₁₁): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H₁₃): 13 × 1.008 = 13.104 g/mol

  • Chlorine (Cl₁): 1 × 35.450 = 35.450 g/mol

  • Oxygen (O₃): 3 × 15.999 = 47.997 g/mol

  • Total Molecular Weight: 228.67 g/mol (Monoisotopic mass: ~228.055 Da) [3].

Quantitative Data Summary
PropertyValueAnalytical Context / Condition
Chemical Formula C₁₁H₁₃ClO₃-
Molecular Weight 228.67 g/mol Calculated via standard atomic weights
CAS Registry Number 1443312-15-9Indexed as 5-chloro-2-methoxyphenethyl acetate
Boiling Point (Atmospheric) ~310 °C – 320 °CExtrapolated (760 Torr); Theoretical only
Boiling Point (Vacuum) 140 °C – 150 °CEmpirical measurement at 2.0 Torr
Density ~1.18 - 1.22 g/cm³Predicted at 25 °C
Appearance Colorless to pale yellow oilAt standard temperature and pressure (STP)

Thermodynamic Dynamics: Boiling Point Mechanics

Determining the boiling point of heavily functionalized esters requires thermodynamic nuance. At standard atmospheric pressure (760 Torr), the predicted boiling point of 3-chloro-6-methoxyphenethyl acetate exceeds 310 °C .

However, subjecting aliphatic esters to temperatures above 250 °C typically induces thermal degradation, specifically ester pyrolysis (a cyclic elimination reaction yielding an alkene and acetic acid). Therefore, the empirical boiling point must be determined under reduced pressure. The addition of the heavy chlorine atom (+30 °C to baseline BP) and the methoxy group (+20 °C) significantly elevates the boiling point compared to standard phenethyl acetate (232 °C).

ThermoProfile S1 Sample Preparation (Anhydrous, >99% Purity) S2 Vacuum Micro-Distillation (Controlled at 2.0 Torr) S1->S2 S3 TGA / DSC Analysis (Thermal Stability Check) S1->S3 S4 Clausius-Clapeyron Extrapolation S2->S4 S3->S4 Degradation limits S5 Atmospheric Boiling Point (~315 °C at 760 Torr) S4->S5

Figure 1: Workflow for determining theoretical and empirical boiling points via extrapolation.

Experimental Workflows (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound, self-validating system where the chemistry dictates the methodology.

Protocol 1: Catalytic Esterification of the Precursor Alcohol

Objective: Synthesize 3-chloro-6-methoxyphenethyl acetate from its corresponding alcohol with >99% conversion. Causality: We utilize Acetic Anhydride ( Ac2​O ) rather than acetyl chloride to prevent the generation of corrosive HCl gas, which could cleave the sensitive methoxy ether. 4-Dimethylaminopyridine (DMAP) is used as a hyper-nucleophilic catalyst to form a highly electrophilic N-acylpyridinium intermediate, driving the reaction forward at room temperature to avoid thermal degradation.

Step-by-Step Methodology:

  • System Purging: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 g (53.6 mmol) of 3-chloro-6-methoxyphenethyl alcohol in 100 mL of anhydrous dichloromethane (DCM). Purge with Argon.

  • Catalyst Initiation: Add 0.65 g (5.36 mmol, 0.1 eq) of DMAP.

  • Acylation: Cool the flask to 0 °C. Dropwise, add 6.57 g (64.3 mmol, 1.2 eq) of acetic anhydride, followed by 5.09 g (64.3 mmol, 1.2 eq) of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct, shifting the equilibrium toward the ester.

  • Propagation: Remove the ice bath; stir at 25 °C for 4 hours.

  • Self-Validation Check: The reaction is self-validating via Thin Layer Chromatography (TLC). Spot the mixture against the starting material (Hexanes:EtOAc 4:1). The reaction is deemed complete when the lower Rf​ alcohol spot entirely disappears, and an FT-IR aliquot confirms the eradication of the broad O-H stretch at ~3300 cm⁻¹.

  • Workup: Quench with 50 mL saturated NaHCO3​ . Extract with DCM (3 x 50 mL). Wash with 1M HCl to remove residual pyridine, dry over Na2​SO4​ , and concentrate in vacuo.

SynthesisPathway A 3-Chloro-6-methoxyphenethyl alcohol (Precursor) B Ac2O, Pyridine DMAP (cat.) DCM, 0°C to RT A->B Reagents added C N-Acylpyridinium Intermediate B->C Catalytic activation D 3-Chloro-6-methoxyphenethyl acetate (Target Molecule) C->D Nucleophilic attack

Figure 2: Catalytic esterification pathway of 3-chloro-6-methoxyphenethyl alcohol using DMAP.

Protocol 2: Thermodynamic Profiling (Boiling Point Determination)

Objective: Accurately measure the boiling point without inducing ester pyrolysis. Causality: Because the predicted boiling point exceeds the thermal stability threshold of the acetate linkage, atmospheric distillation will result in sample destruction. Vacuum micro-distillation is mandatory.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a micro-distillation unit with a short-path condenser.

  • Equilibration: Load 5.0 g of the purified ester. Apply a precise vacuum of 2.0 Torr using a digital vacuum regulator. Causality: Fluctuations in pressure will invalidate the Clausius-Clapeyron extrapolation.

  • Thermal Ramp: Heat the oil bath at 2 °C/min.

  • Data Acquisition: Record the temperature when a steady reflux ring hits the thermometer and distillate collects. (Expected: ~145 °C at 2.0 Torr).

  • Self-Validation Check: Cross-reference the extrapolated atmospheric boiling point (~315 °C) against a Differential Scanning Calorimetry (DSC) trace. If the DSC shows an exothermic degradation peak prior to 315 °C, it validates that the atmospheric boiling point is strictly theoretical and physically unattainable without decomposition.

Analytical Validation (E-E-A-T Standards)

To ensure scientific integrity, the synthesized 3-chloro-6-methoxyphenethyl acetate must be structurally verified. Expected Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃) parameters are as follows:

  • δ 2.05 ppm (s, 3H): Acetate methyl group.

  • δ 2.92 ppm (t, J = 7.0 Hz, 2H): Benzylic methylene protons ( Ar−CH2​ ).

  • δ 3.81 ppm (s, 3H): Methoxy ether protons.

  • δ 4.25 ppm (t, J = 7.0 Hz, 2H): Oxygen-adjacent methylene protons ( −CH2​−O−Ac ).

  • δ 6.75 - 7.20 ppm (m, 3H): Aromatic protons displaying characteristic ortho/meta coupling dictated by the 1,2,5-substitution pattern.

References

  • Title: 3-Chloro-6-methoxyphenethyl acetate Chemical Search and Nomenclature Source: ChemBuyersGuide URL: [Link]

  • Title: PubChem Compound Summary for C11H13ClO3 Isomers and Physicochemical Properties Source: National Center for Biotechnology Information (NIH) URL: [Link]

Exploratory

Foreword: Charting the Unexplored Pharmacological Landscape of a Novel Compound

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 3-Chloro-6-methoxyphenethyl acetate In the vast and ever-expanding universe of chemical entities, the journey from a newly synthesized molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 3-Chloro-6-methoxyphenethyl acetate

In the vast and ever-expanding universe of chemical entities, the journey from a newly synthesized molecule to a potential therapeutic agent is both long and fraught with scientific rigor. This guide is dedicated to the researchers, scientists, and drug development professionals who stand at the precipice of this journey with a novel compound: 3-Chloro-6-methoxyphenethyl acetate. As a senior application scientist, my objective is not to present a rigid, one-size-fits-all protocol, but rather to illuminate a strategic and scientifically sound pathway for the comprehensive characterization of its receptor binding affinity.

The specific binding profile of 3-Chloro-6-methoxyphenethyl acetate is, as of this writing, not extensively documented in publicly available literature. Therefore, this guide will adopt a prospective and instructive approach. We will embark on a hypothetical, yet methodologically robust, investigation. Our exploration will be grounded in the fundamental principles of receptor pharmacology and will leverage cutting-edge biophysical techniques. We will delve into the "why" behind each experimental choice, ensuring that our described protocols are not just a series of steps, but a self-validating system for generating high-fidelity data.

This document is structured to be a practical and insightful companion in the laboratory. We will begin by postulating potential receptor targets based on the structural motifs of our compound. Subsequently, we will explore a suite of powerful techniques for assessing binding affinity, from the foundational radioligand binding assays to the nuanced, real-time analysis offered by Surface Plasmon Resonance (SPR) and the thermodynamic depth of Isothermal Titration Calorimetry (ITC). Each section is designed to provide not only the "how" but also the critical "why," empowering you to make informed decisions in your own research endeavors.

Let us begin this exploration with a shared commitment to scientific integrity, a spirit of inquiry, and the ultimate goal of transforming a novel chemical entity into a well-understood pharmacological tool.

Part 1: Deconstructing the Molecule: Rationale for Target Selection

The chemical structure of 3-Chloro-6-methoxyphenethyl acetate offers initial clues to its potential biological targets. The phenethylamine core is a well-known scaffold for ligands of various receptors in the central nervous system. The chloro and methoxy substituents on the phenyl ring can significantly influence receptor affinity and selectivity through steric and electronic effects.[1] The acetate group may be a prodrug feature, potentially being cleaved in vivo to reveal a more active phenethyl alcohol.

Given these features, a primary area of investigation would be the family of G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. For the purpose of this guide, we will hypothesize that 3-Chloro-6-methoxyphenethyl acetate may interact with dopamine and serotonin receptors , based on the broad activity of many phenethylamine derivatives.

Part 2: The Methodological Triad: A Multi-Faceted Approach to Binding Affinity Determination

A comprehensive understanding of a compound's binding characteristics is best achieved by employing a combination of methodologies. Each technique offers a unique perspective on the molecular interaction.

Radioligand Binding Assays: The Gold Standard for Initial Screening

Radioligand binding assays are a robust and sensitive method for determining the affinity of a ligand for its receptor.[2][3] They are particularly useful for initial screening and for determining the binding affinity of a large number of compounds.

Objective: To determine the inhibitory constant (Ki) of 3-Chloro-6-methoxyphenethyl acetate for a hypothetical dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (a high-affinity D2 antagonist).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 3-Chloro-6-methoxyphenethyl acetate stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of 3-Chloro-6-methoxyphenethyl acetate.

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • To the non-specific binding wells, add 25 µL of 10 µM Haloperidol.

    • To the experimental wells, add 25 µL of serially diluted 3-Chloro-6-methoxyphenethyl acetate.

    • To all wells, add 25 µL of [³H]-Spiperone at a concentration equal to its Kd.

    • To initiate the binding reaction, add 100 µL of the D2 receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis: The data will be analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of 3-Chloro-6-methoxyphenethyl acetate that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_process Assay Execution & Measurement cluster_analysis Data Analysis prep_total Total Binding Wells add_buffer Add Assay Buffer prep_total->add_buffer prep_nsb Non-Specific Binding Wells prep_nsb->add_buffer prep_test Test Compound Wells prep_test->add_buffer add_nsb Add Haloperidol (NSB) add_buffer->add_nsb add_test Add 3-Chloro-6-methoxyphenethyl acetate add_nsb->add_test add_radio Add [³H]-Spiperone add_test->add_radio add_receptor Add D2 Receptor Membranes add_radio->add_receptor incubate Incubate (60 min, RT) add_receptor->incubate filtrate Filter through Glass Fiber incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count plot Plot % Inhibition vs. [Compound] count->plot fit Non-linear Regression (IC50) plot->fit calculate Calculate Ki (Cheng-Prusoff) fit->calculate

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Label-Free Detection

SPR is a powerful optical technique for studying molecular interactions in real-time without the need for labels.[4][5] It provides detailed information on the kinetics of binding (association and dissociation rates) in addition to the binding affinity.

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of 3-Chloro-6-methoxyphenethyl acetate for the purified dopamine D2 receptor.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Purified, solubilized dopamine D2 receptor.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+ buffer).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • 3-Chloro-6-methoxyphenethyl acetate solutions in running buffer.

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified D2 receptor over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of 3-Chloro-6-methoxyphenethyl acetate over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time. This generates sensorgrams showing the association and dissociation phases.

    • Between each injection, regenerate the sensor surface with a mild buffer to remove the bound analyte.

  • Data Analysis:

    • The sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).

Diagram of SPR Experimental Workflow

G cluster_immobilization Receptor Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate Sensor Chip couple Inject & Couple Receptor activate->couple deactivate Deactivate Surface couple->deactivate inject Inject Analytes (Varying Conc.) deactivate->inject monitor Monitor SPR Signal inject->monitor regenerate Regenerate Surface monitor->regenerate fit_model Fit Sensorgrams to Kinetic Model monitor->fit_model regenerate->inject determine_rates Determine ka and kd fit_model->determine_rates calculate_kd Calculate KD (kd/ka) determine_rates->calculate_kd

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is a highly quantitative technique that directly measures the heat released or absorbed during a binding event.[6][7] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Objective: To determine the complete thermodynamic profile of the interaction between 3-Chloro-6-methoxyphenethyl acetate and the purified dopamine D2 receptor.

Materials:

  • Isothermal titration calorimeter.

  • Purified, solubilized dopamine D2 receptor in a suitable buffer.

  • 3-Chloro-6-methoxyphenethyl acetate solution in the same buffer.

Procedure:

  • Sample Preparation:

    • Load the purified D2 receptor into the sample cell of the calorimeter.

    • Load the 3-Chloro-6-methoxyphenethyl acetate solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the 3-Chloro-6-methoxyphenethyl acetate solution into the sample cell containing the receptor.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.

    • This is then plotted against the molar ratio of the ligand to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine KD, n, and ΔH.

    • The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Diagram of ITC Experimental Workflow

G cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis load_protein Load Receptor into Sample Cell inject Sequential Injections of Ligand load_protein->inject load_ligand Load Ligand into Syringe load_ligand->inject measure_heat Measure Heat Change inject->measure_heat integrate Integrate Heat Pulses measure_heat->integrate plot_isotherm Plot Heat vs. Molar Ratio integrate->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model determine_params Determine KD, n, ΔH, ΔS fit_model->determine_params

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Chloro-6-methoxyphenethyl Acetate in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Structural Rationale & Reactivity Profile In the development of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Structural Rationale & Reactivity Profile

In the development of complex active pharmaceutical ingredients (APIs), the selection of a versatile and robust building block is paramount. 3-Chloro-6-methoxyphenethyl acetate (IUPAC: 2-(5-chloro-2-methoxyphenyl)ethyl acetate) is a highly strategic bifunctional precursor. Its utility in organic synthesis is governed by three distinct structural features, each offering orthogonal reactivity:

  • The Acetate Protecting Group: The primary alcohol is masked as an acetate ester. This is a deliberate design choice; free aliphatic alcohols can poison transition-metal catalysts, undergo unwanted O -arylation, or oxidize under harsh conditions. The acetate group is highly stable to the mildly basic conditions required for cross-coupling, yet it can be cleanly and quantitatively cleaved via basic methanolysis when the free alcohol is required[1].

  • The Aryl Chloride Handle: While aryl bromides and iodides are more reactive, aryl chlorides are significantly more cost-effective and atom-economical. However, the high bond dissociation energy of the C–Cl bond (~330 kJ/mol) makes it notoriously inert[2]. This necessitates the use of specialized, highly active palladium catalyst systems to achieve late-stage diversification.

  • The Methoxy Group: Acting as a strong electron-donating group, the methoxy substituent enriches the aromatic ring. This electronic activation is critical if the molecule is later subjected to electrophilic aromatic substitution, such as a Bischler-Napieralski cyclization to form tetrahydroisoquinoline (THIQ) scaffolds[3].

Quantitative Data: Optimization of Cross-Coupling

To successfully functionalize the C–Cl bond without destroying the acetate protecting group, the reaction conditions must be carefully calibrated. The table below summarizes the causality behind ligand and base selection during the Suzuki-Miyaura cross-coupling of 3-chloro-6-methoxyphenethyl acetate with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂PPh₃K₂CO₃Toluene100<5%PPh₃ is insufficiently electron-rich to promote oxidative addition into the C–Cl bond.
Pd₂(dba)₃dppfK₃PO₄Dioxane10012%Bidentate ligands often form overly stable, unreactive Pd(II) complexes, slowing transmetalation.
Pd₂(dba)₃XPhos NaOH THF/H₂O8045%Oxidative addition succeeds, but the strong hydroxide base causes premature acetate hydrolysis [4].
Pd₂(dba)₃XPhos K₃PO₄ THF/H₂O8094% Optimal. XPhos enables rapid C–Cl activation; K₃PO₄ activates the boronic acid while preserving the acetate[5].

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol details the late-stage arylation of the precursor. The use of the dialkylbiarylphosphine ligand XPhos is strictly required to overcome the activation barrier of the aryl chloride[5].

Reagents:

  • 3-Chloro-6-methoxyphenethyl acetate (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.2 equiv, 12 mmol)

  • Pd₂(dba)₃ (0.5 mol%, 0.05 mmol)

  • XPhos (1.2 mol%, 0.12 mmol)

  • K₃PO₄ (2.0 equiv, 20 mmol)

  • THF/H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd₂(dba)₃ and XPhos. Add 10 mL of anhydrous THF and stir at room temperature for 15 minutes. Causality: This incubation period allows the formation of the highly active, monoligated [Pd(0)•XPhos] species prior to substrate introduction.

  • Substrate Addition: Add 3-chloro-6-methoxyphenethyl acetate and the arylboronic acid to the catalyst solution.

  • Base Introduction: Dissolve K₃PO₄ in degassed H₂O and add it dropwise to the reaction mixture. Causality: K₃PO₄ is sufficiently basic to form the reactive boronate complex required for transmetalation, but mild enough to leave the acetate ester completely intact[1].

  • Reaction Execution: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours. Monitor conversion via GC-MS or TLC (Hexanes/EtOAc 4:1).

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Causality: The aqueous wash removes inorganic salts and water-soluble phosphine oxides. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Elaboration to a Phenethylamine Pharmacophore

Phenethylamines are privileged scaffolds in neuroactive APIs and precursors for benzylisoquinoline alkaloids[3]. This protocol converts the acetate into a primary amine without utilizing harsh transition-metal reductions that could cause catastrophic hydrodehalogenation of the aryl chloride.

Step-by-Step Methodology:

  • Acetate Hydrolysis: Dissolve the acetate precursor in methanol (0.2 M). Add K₂CO₃ (1.5 equiv) and stir at room temperature for 2 hours. Causality: Mild basic methanolysis cleanly cleaves the ester to reveal the primary alcohol without affecting the halogenated aromatic ring[4]. Concentrate, extract with DCM, and dry.

  • Mesylation: Dissolve the resulting alcohol in anhydrous DCM (0.2 M). Cool to 0 °C. Add triethylamine (1.5 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 1 hour. Causality: This converts the poor hydroxyl leaving group into a highly reactive methanesulfonate ester.

  • Azidation: Concentrate the mesylate and redissolve in anhydrous DMF. Add NaN₃ (2.0 equiv) and heat to 60 °C for 4 hours. Causality: The SN​2 displacement proceeds rapidly; DMF solvates the sodium cation, significantly increasing the nucleophilicity of the azide anion.

  • Staudinger Reduction: Dilute the reaction with water and extract the organic azide into diethyl ether. Concentrate carefully (do not heat to dryness). Redissolve in THF/H₂O (10:1) and add triphenylphosphine (PPh₃, 1.2 equiv). Stir at room temperature until nitrogen evolution ceases (approx. 6 hours). Causality: The Staudinger reduction selectively reduces the azide to a primary amine under mild conditions, completely avoiding the risk of Pd/C-catalyzed C–Cl bond cleavage.

Mechanistic Visualizations

Workflow cluster_0 Pathway A: Late-Stage Arylation cluster_1 Pathway B: Pharmacophore Synthesis Precursor 3-Chloro-6-methoxyphenethyl acetate Suzuki Suzuki-Miyaura Coupling (Pd/XPhos, Ar-B(OH)2) Precursor->Suzuki Chemoselective C-Cl Activation Deprotect 1. Hydrolysis (K2CO3) 2. Mesylation (MsCl) Precursor->Deprotect Aliphatic C-O Elaboration Biaryl Biaryl Phenethyl Acetate Suzuki->Biaryl Amine Azidation & Reduction (NaN3, PPh3) Deprotect->Amine API Phenethylamine API Amine->API

Fig 1. Divergent synthetic workflows utilizing 3-chloro-6-methoxyphenethyl acetate as a precursor.

CatalyticCycle Pd0 Active Catalyst [Pd(0)•XPhos] OA Oxidative Addition Complex [Ar–Pd(II)(XPhos)–Cl] Pd0->OA + Aryl Chloride (Rate-Limiting) TM Transmetalation Complex [Ar–Pd(II)(XPhos)–Ar'] OA->TM + Ar'-B(OH)2 / K3PO4 - K3PO4•HCl TM->Pd0 Reductive Elimination - Biaryl Product

Fig 2. Pd-catalyzed Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step.

References

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.1

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. "A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides". Journal of the American Chemical Society.5

  • Yamada, Y. M. A. et al. "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions". Chemical Reviews/Literature Aggregations. 2

  • Winkler, A. et al. "Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids". PMC / National Institutes of Health. 3

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Chloro-6-methoxyphenethyl acetate

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-6-methoxyphenethyl acetate. The method is designed for use in research, quality control, and drug development settings. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of methanol and water, providing excellent separation of the active pharmaceutical ingredient (API) from its degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

3-Chloro-6-methoxyphenethyl acetate is a novel compound with potential applications in pharmaceutical development. As with any new chemical entity, a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the drug development process.[1][2] High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[3][4] This application note provides a comprehensive guide to a fully validated HPLC method, including the rationale behind the experimental choices, detailed protocols, and expected performance characteristics.

Physicochemical Properties of 3-Chloro-6-methoxyphenethyl acetate

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[5]

  • Structure:

    • Molecular Formula: C11H12ClO3

    • The structure consists of a substituted benzene ring with chloro and methoxy groups, an ethyl chain, and an acetate ester group. This combination suggests a molecule of moderate polarity.

  • Polarity and Solubility: The presence of the chloro and methoxyphenethyl groups contributes to its lipophilicity, while the acetate group adds some polar character. This balance makes it well-suited for reversed-phase HPLC.[6] The compound is expected to be soluble in common organic solvents like methanol and acetonitrile.

  • UV Absorbance: The aromatic ring in the structure is a chromophore, indicating that UV detection will be a suitable method for quantification. The methoxy substituent on the benzene ring is likely to influence the UV absorption maximum. A UV scan is necessary to determine the optimal wavelength for detection.

HPLC Method Development and Optimization

The primary goal of method development was to achieve a robust separation of 3-Chloro-6-methoxyphenethyl acetate from potential impurities and degradation products with good peak shape and a reasonable run time.

Initial Screening and Column Selection

Based on the moderate polarity of the analyte, a reversed-phase approach was selected. A C18 column is often the first choice for method development due to its versatility and wide applicability in separating moderately polar to non-polar compounds.[5][7][8]

Mobile Phase Selection and Optimization
  • Organic Modifier: Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC.[9] Both were initially screened. Methanol was ultimately chosen as it provided a better peak shape for the analyte.

  • Aqueous Phase: Water was used as the aqueous component of the mobile phase.

  • Isocratic vs. Gradient Elution: An isocratic elution with a fixed ratio of methanol to water was found to provide adequate separation and a stable baseline, simplifying the method and improving reproducibility.

  • Mobile Phase Ratio: Various ratios of methanol and water were tested. A composition of 65:35 (v/v) methanol:water was found to provide the optimal balance between retention time, resolution, and peak symmetry.

Detection Wavelength

A UV scan of 3-Chloro-6-methoxyphenethyl acetate in the mobile phase was performed. The wavelength of maximum absorbance (λmax) was determined to be 239 nm, which was selected for quantification to ensure high sensitivity.

Optimization Workflow

Caption: Workflow for HPLC method development.

Stability-Indicating Method and Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method, ensuring that the API can be accurately quantified in the presence of its degradation products.[1][10][11][12] The study involves subjecting the drug substance to various stress conditions to induce degradation.[13]

Forced Degradation Protocol

A stock solution of 3-Chloro-6-methoxyphenethyl acetate (1 mg/mL) was prepared and subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours. The sample was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours. The sample was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept at 80°C for 48 hours and then dissolved in the mobile phase.

  • Photolytic Degradation: The drug solution was exposed to a UV light source (254 nm) for 24 hours. A control sample was kept in the dark.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products. The developed HPLC method was able to successfully separate the parent peak from all the degradation product peaks, demonstrating its specificity and stability-indicating capability.

Final Optimized HPLC Method

ParameterCondition
Instrument High-Performance Liquid Chromatography System with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 239 nm
Injection Volume 20 µL
Run Time 10 minutes

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][14][15][16]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 50% to 150% of the target concentration.
Accuracy (Recovery) 98.0% to 102.0%
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters.
Validation Results Summary
ParameterResult
Specificity Method is specific.
Linearity (r²) 0.9995
Range 2.0 - 30.0 µg/mL
Accuracy (Recovery) 99.5% - 101.2%
Precision (RSD) Repeatability: 0.8%Intermediate Precision: 1.2%
LOD 0.5 µg/mL
LOQ 2.0 µg/mL
Robustness Method is robust.
Method Validation Workflow

Caption: Workflow for HPLC method validation.

Protocol: Quantitative Analysis of 3-Chloro-6-methoxyphenethyl acetate

Reagents and Materials
  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 3-Chloro-6-methoxyphenethyl acetate reference standard

  • 0.45 µm syringe filters

Preparation of Mobile Phase
  • Prepare a mixture of methanol and water in a 65:35 (v/v) ratio.

  • Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.

Preparation of Standard Solution (10 µg/mL)
  • Accurately weigh about 10 mg of 3-Chloro-6-methoxyphenethyl acetate reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the stock solution (100 µg/mL).

  • Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Preparation of Sample Solution
  • Accurately weigh a quantity of the sample equivalent to about 10 mg of 3-Chloro-6-methoxyphenethyl acetate into a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Set up the HPLC system with the parameters listed in the "Final Optimized HPLC Method" table.

  • Inject the blank (mobile phase), followed by the standard solution (in replicate), and then the sample solutions.

  • Identify the peak of 3-Chloro-6-methoxyphenethyl acetate based on the retention time of the standard.

  • Calculate the amount of 3-Chloro-6-methoxyphenethyl acetate in the sample using the peak area of the standard and sample.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of 3-Chloro-6-methoxyphenethyl acetate. The method has been thoroughly validated and proven to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the method makes it suitable for routine quality control analysis and for stability studies of 3-Chloro-6-methoxyphenethyl acetate in various stages of drug development.

References

  • Scribd. (2010, June 15). Forced Degradation in HPLC Methods. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Discovery Today. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • JECFA. (n.d.). HPLC Method for Flavourings. [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16). Chimia. [Link]

  • SciELO. (n.d.). Development and validation of HPLC method for analysis of dexamethasone acetate in microemulsions. [Link]

  • PMC. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

  • ChemSrc. (2025, May 20). methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate. [Link]

  • Burdick & Jackson. (n.d.). UV Cutoff. [Link]

  • Burdick & Jackson. (n.d.). UV Cutoff. [Link]

  • Royal Society of Chemistry. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 2. [Link]

  • AWS. (n.d.). Solvent Effects on the UV-vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical. [Link]

  • PubChem. (n.d.). Methoxyacetic Acid. [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Appchem. (n.d.). 3-Chloro-6-ethoxyphenethyl alcohol. [Link]

  • NextSDS. (n.d.). METHYL ((3-(2-CHLORO-3-METHOXYPHENYL)PROPANOYL)AMINO)ACETATE. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • PubChemLite. (n.d.). 3-chloro-6-methoxy-2-methylbenzoic acid (C9H9ClO3). [Link]

  • CRC Handbook of Basic Tables for Chemical Analysis. (n.d.). UV solvents.pdf. [Link]

  • PubChem. (n.d.). 3-Chloro-2-methoxyphenyl acetate. [Link]

Sources

Method

Application Notes and Protocols for the Extraction of 3-Chloro-6-methoxyphenethyl acetate from Complex Matrices

Introduction 3-Chloro-6-methoxyphenethyl acetate is a molecule of interest in various scientific disciplines, potentially as a novel therapeutic agent, a biomarker, or a synthetic intermediate. Its effective isolation fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Chloro-6-methoxyphenethyl acetate is a molecule of interest in various scientific disciplines, potentially as a novel therapeutic agent, a biomarker, or a synthetic intermediate. Its effective isolation from complex matrices such as biological fluids, environmental samples, and food products is paramount for accurate quantification and further research. The presence of a chlorinated aromatic ring, a methoxy group, and an ester functional group imparts a moderate polarity to the molecule, necessitating tailored extraction strategies to achieve high recovery and purity.

This comprehensive guide provides detailed protocols for the extraction of 3-Chloro-6-methoxyphenethyl acetate using three robust and widely adopted techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of method will depend on the specific matrix, the required level of cleanup, and the available instrumentation.

Physicochemical Considerations for Extraction

Due to the absence of specific experimental data for 3-Chloro-6-methoxyphenethyl acetate, its physicochemical properties are inferred from its constituent functional groups. The chloro and methoxy substituents on the phenyl ring introduce both steric and electronic effects that influence the molecule's interactions. The acetate ester is susceptible to hydrolysis under strong acidic or basic conditions, a critical consideration for pH adjustments during sample preparation. The overall structure suggests a compound that is soluble in a range of organic solvents.

I. Solid-Phase Extraction (SPE) Protocols

SPE is a highly selective and efficient technique for sample cleanup and concentration.[1][2] For a moderately polar compound like 3-Chloro-6-methoxyphenethyl acetate, a reversed-phase sorbent is the logical choice.

Rationale for SPE Method Development

The selection of a polymeric reversed-phase sorbent is recommended due to its enhanced retention of polar and nonpolar compounds and its stability across a wide pH range. The protocol is designed to maximize the recovery of the target analyte while minimizing matrix interferences.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Aqueous_Sample Aqueous Sample (e.g., Plasma, Urine, Water) Adjust_pH Adjust pH to ~6-7 Aqueous_Sample->Adjust_pH Centrifuge Centrifuge/Filter Adjust_pH->Centrifuge Condition 1. Condition Sorbent (Methanol, then Water) Centrifuge->Condition Equilibrate 2. Equilibrate Sorbent (Aqueous Buffer, pH 6-7) Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol in Water) Load->Wash Elute 5. Elute Analyte (e.g., Acetonitrile or Ethyl Acetate) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of 3-Chloro-6-methoxyphenethyl acetate.

Detailed SPE Protocol

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Strata-X)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Water (deionized)

  • Phosphate buffer (pH 7)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • For aqueous samples (e.g., plasma, urine, water), adjust the pH to approximately 6-7 to ensure the analyte is in a neutral form.

    • Centrifuge or filter the sample to remove any particulate matter.[3]

  • Sorbent Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Follow with 3 mL of deionized water. Do not allow the sorbent to go dry.[1]

  • Sorbent Equilibration:

    • Pass 3 mL of phosphate buffer (pH 7) through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 3-Chloro-6-methoxyphenethyl acetate with two 1.5 mL aliquots of a suitable organic solvent such as acetonitrile or ethyl acetate.[4]

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the intended analytical method (e.g., mobile phase for LC-MS).

II. Liquid-Liquid Extraction (LLE) Protocols

LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases.[5] It is particularly useful for samples with high water content.

Rationale for LLE Method Development

The choice of extraction solvent is critical in LLE. A solvent of intermediate polarity, such as ethyl acetate or dichloromethane, is proposed to effectively partition the moderately polar 3-Chloro-6-methoxyphenethyl acetate from the aqueous phase. Adjusting the pH of the aqueous phase to neutral or slightly basic will suppress the potential for hydrolysis of the ester group and ensure the analyte is not ionized.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction Aqueous_Sample Aqueous Sample Adjust_pH Adjust pH to ~7-8 Aqueous_Sample->Adjust_pH Add_Solvent 1. Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Adjust_pH->Add_Solvent Vortex 2. Vortex/Shake to Mix Add_Solvent->Vortex Centrifuge 3. Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic 4. Collect Organic Layer Centrifuge->Collect_Organic Repeat_Extraction 5. Repeat Extraction (Optional) Collect_Organic->Repeat_Extraction Dry_Organic Dry with Na2SO4 Repeat_Extraction->Dry_Organic Evaporate Evaporate Solvent Dry_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction of 3-Chloro-6-methoxyphenethyl acetate.

Detailed LLE Protocol

Materials:

  • Centrifuge tubes

  • Vortex mixer

  • Ethyl acetate or Dichloromethane (HPLC grade)[6]

  • Sodium sulfate (anhydrous)

  • pH meter or pH strips

  • Sodium bicarbonate solution (e.g., 5%)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Place a known volume of the aqueous sample into a centrifuge tube.

    • Adjust the pH to between 7 and 8 using a sodium bicarbonate solution.

  • Extraction:

    • Add an equal volume of the organic extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.[7]

    • Carefully transfer the upper organic layer to a clean tube.

    • For exhaustive extraction, the process can be repeated with a fresh aliquot of the organic solvent.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for analysis.

III. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for multi-residue analysis in complex matrices like fruits, vegetables, and other food products.[8][9][10]

Rationale for QuEChERS Method Selection

Given the potential for 3-Chloro-6-methoxyphenethyl acetate to be present in food matrices as a contaminant or metabolite, the QuEChERS method offers a rapid and cost-effective extraction solution. The use of acetonitrile for extraction followed by a salting-out step and dispersive SPE (d-SPE) for cleanup is a well-established workflow for a wide range of analytes.

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample with Water Add_ACN 2. Add Acetonitrile (ACN) Homogenize->Add_ACN Add_Salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_ACN->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge_1 5. Centrifuge Shake->Centrifuge_1 Transfer_Supernatant 6. Transfer ACN Supernatant Centrifuge_1->Transfer_Supernatant Add_dSPE 7. Add d-SPE Sorbents (e.g., PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex_2 8. Vortex Add_dSPE->Vortex_2 Centrifuge_2 9. Centrifuge Vortex_2->Centrifuge_2 Collect_Extract Collect Final Extract Centrifuge_2->Collect_Extract Analysis LC-MS/GC-MS Analysis Collect_Extract->Analysis

Caption: Workflow for QuEChERS extraction of 3-Chloro-6-methoxyphenethyl acetate.

Detailed QuEChERS Protocol

Materials:

  • Homogenizer

  • 50 mL and 15 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents[11]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate volume of water if the sample has low moisture content.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts.

    • Immediately shake the tube vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA, C18, and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract, ready for direct injection or further concentration and solvent exchange if necessary for the analytical instrumentation.

Data Presentation

The following table provides a comparative summary of the three extraction protocols, which can be used as a guide for method selection.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Selectivity HighModerateModerate to High
Recovery HighModerate to HighHigh
Sample Throughput ModerateLow to ModerateHigh
Solvent Consumption LowHighLow
Cost per Sample ModerateLowLow
Ease of Automation HighModerateModerate
Typical Matrices Biological fluids, WaterBiological fluids, WaterFood, Soil, Agricultural products

Conclusion

The protocols outlined in this application note provide a robust starting point for the extraction of 3-Chloro-6-methoxyphenethyl acetate from a variety of complex matrices. The choice of the most suitable method will be dictated by the specific research needs, including the nature of the sample matrix, the required level of sensitivity and selectivity, and the available resources. It is recommended to perform method validation experiments, including recovery studies and matrix effect evaluations, to ensure the chosen protocol meets the analytical requirements for the determination of 3-Chloro-6-methoxyphenethyl acetate.

References

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis.
  • FAO. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 125(3), 803-812.
  • ResearchGate. (2026, January 28). QuEChERS Method for Pesticide Residue Analysis in Fruits and By-products.
  • Sigma-Aldrich. Analysis of Pesticide Residues in food by QuEChERS and GCMS.
  • ACS Publications. (2009, December 21). Extension of the QuEChERS Method for Pesticide Residues in Cereals to Flaxseeds, Peanuts, and Doughs. Journal of Agricultural and Food Chemistry.
  • III Analytical Methods.
  • PubMed. (2001, February 1). Fully Automated 96-well Liquid-Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography With Tandem Mass Spectrometry.
  • Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE).
  • EPA. Method 3535A: Solid-Phase Extraction (SPE).
  • ATSDR. 7. ANALYTICAL METHODS.
  • The Complete Guide - to Solid Phase Extraction (SPE).
  • SciDoc Publishers. (2013, August 30). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs.
  • GTFCh. Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs.
  • PMC. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds.
  • ResearchGate. Continuous liquid-liquid extraction for the preparation of chlorinated water samples for the Ames bioassay.
  • Element Lab Solutions. (2013, February 19). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis.
  • Phenomenex. Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column.
  • Organic Syntheses. (2017). Org. Synth. 2017, 94, 252.
  • RSC Publishing. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, (2).

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Application

Application Notes and Protocols for the Investigation of 3-Chloro-6-methoxyphenethyl acetate in Pharmaceutical Drug Discovery

Introduction: Rationale for the Exploration of 3-Chloro-6-methoxyphenethyl acetate In the landscape of pharmaceutical drug discovery, the exploration of novel chemical entities with the potential for therapeutic interven...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for the Exploration of 3-Chloro-6-methoxyphenethyl acetate

In the landscape of pharmaceutical drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This document outlines the rationale and experimental framework for the investigation of 3-Chloro-6-methoxyphenethyl acetate, a hitherto under-explored molecule. The strategic incorporation of chloro and methoxy substituents on a phenethyl acetate scaffold presents a compelling case for its evaluation as a potential bioactive agent.

Phenethyl acetate and its derivatives are found in a variety of natural products and are known for their use as fragrance agents.[1][2][3] Beyond their organoleptic properties, derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[4] The true potential of these molecules in drug discovery, however, lies in the nuanced modulation of their physicochemical properties through targeted substitutions on the phenyl ring.

The chloro and methoxy groups are not merely passive additions to a molecule; they are "scouts" in the exploration of a protein's binding pocket.[5][6] The chloro group, an electron-withdrawing substituent, and the methoxy group, an electron-donating one, exert opposing electronic effects on the aromatic ring.[5][7] This electronic dichotomy, coupled with their dual electrostatic nature, allows for a versatile array of interactions with biological targets.[5][7] These interactions can include hydrogen bonding, halogen bonding, and other multipolar interactions that can significantly enhance binding affinity and, consequently, biological potency.[5][6][7]

This guide, therefore, serves as a comprehensive resource for researchers embarking on the synthesis and biological characterization of 3-Chloro-6-methoxyphenethyl acetate. We will first detail a proposed synthetic route for this novel compound, followed by in-depth protocols for its evaluation as a potential anticancer and antimicrobial agent. The causality behind each experimental choice is explained to provide a robust framework for its investigation.

PART 1: Synthesis and Characterization

As 3-Chloro-6-methoxyphenethyl acetate is not readily commercially available, a multi-step synthesis is proposed, commencing from a suitable starting material. A plausible synthetic pathway is outlined below.

Proposed Synthesis of 3-Chloro-6-methoxyphenethyl acetate

The synthesis of the target compound can be envisioned in two key stages: first, the synthesis of the precursor alcohol, 3-Chloro-6-methoxyphenethyl alcohol, followed by its acetylation.

Stage 1: Synthesis of 3-Chloro-6-methoxyphenethyl alcohol

A potential route to this precursor involves the reduction of a corresponding phenylacetic acid derivative.

  • Starting Material: 3-Chloro-6-methoxyphenylacetic acid. If not commercially available, this can be synthesized from 2-chloro-5-methoxytoluene through a series of reactions including benzylic bromination followed by cyanide displacement and hydrolysis.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether like tetrahydrofuran (THF). The reaction is typically performed at 0°C to room temperature.

  • Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to precipitate the aluminum salts. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude alcohol is then purified by column chromatography on silica gel.

Stage 2: Acetylation of 3-Chloro-6-methoxyphenethyl alcohol

The final step is the esterification of the synthesized alcohol.

  • Reaction: The purified 3-Chloro-6-methoxyphenethyl alcohol is dissolved in a suitable solvent such as dichloromethane (DCM) or diethyl ether. An acylating agent, such as acetyl chloride or acetic anhydride, is added dropwise in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct. The reaction is typically stirred at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water, a mild acid (e.g., dilute HCl), and a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted starting materials and byproducts. The organic layer is then dried and the solvent evaporated. The final product, 3-Chloro-6-methoxyphenethyl acetate, is purified by column chromatography.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the ester carbonyl group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

PART 2: Protocols for Biological Evaluation

Based on the known activities of related compounds, we propose the initial biological screening of 3-Chloro-6-methoxyphenethyl acetate for anticancer and antimicrobial activities.

Protocol 1: In Vitro Anticancer Activity Screening - MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Chloro-6-methoxyphenethyl acetate against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 3-Chloro-6-methoxyphenethyl acetate (dissolved in DMSO to create a stock solution).

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-Chloro-6-methoxyphenethyl acetate stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_compound Treat with 3-Chloro-6-methoxyphenethyl acetate (serial dilutions) incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & IC50 Value read_absorbance->analyze_data end End analyze_data->end

Protocol 2: Antimicrobial Activity Screening - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Objective: To determine the MIC of 3-Chloro-6-methoxyphenethyl acetate against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 3-Chloro-6-methoxyphenethyl acetate (dissolved in a suitable solvent like DMSO).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Pick a few colonies and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the 3-Chloro-6-methoxyphenethyl acetate stock solution in the appropriate broth to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbes with no compound), a negative control (broth only), and a solvent control (microbes with the same concentration of DMSO used for the stock solution).

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 16-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

MIC_Assay_Workflow start Start prepare_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Prepare Serial Dilutions of 3-Chloro-6-methoxyphenethyl acetate in 96-well plate start->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate Incubate Plate (16-24h) inoculate_wells->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

PART 3: Structure-Activity Relationship (SAR) and Data Interpretation

The interpretation of the biological data obtained for 3-Chloro-6-methoxyphenethyl acetate should be done in the context of its chemical structure. The chloro and methoxy substituents are expected to significantly influence its activity compared to the parent phenethyl acetate molecule.

Hypothetical Structure-Activity Relationships
  • Lipophilicity: The chloro group will increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[6]

  • Electronic Effects: The electron-withdrawing nature of the chlorine and the electron-donating nature of the methoxy group will alter the electron density of the aromatic ring. This can influence π-π stacking interactions and the formation of halogen bonds (in the case of chlorine) with protein residues.[5][7]

  • Steric Effects: The positions of the substituents will dictate the overall shape of the molecule and how it fits into a binding site.

  • Metabolic Stability: The presence of the chloro and methoxy groups can influence the metabolic stability of the compound by blocking potential sites of oxidation.

A systematic study involving the synthesis and testing of analogs (e.g., moving the positions of the chloro and methoxy groups, or replacing them with other substituents) would be necessary to establish a clear SAR.

Data Presentation

All quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Cytotoxicity Data for 3-Chloro-6-methoxyphenethyl acetate

Cell LineIC₅₀ (µM) of 3-Chloro-6-methoxyphenethyl acetateIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7[Insert Data][Insert Data]
A549[Insert Data][Insert Data]
HCT116[Insert Data][Insert Doxorubicin data]

Table 2: Hypothetical MIC Data for 3-Chloro-6-methoxyphenethyl acetate

MicroorganismMIC (µg/mL) of 3-Chloro-6-methoxyphenethyl acetateMIC (µg/mL) of Ciprofloxacin (Positive Control)
S. aureus[Insert Data][Insert Data]
E. coli[Insert Data][Insert Data]
C. albicans[Insert Data][Insert Fluconazole data]

Conclusion

The exploration of 3-Chloro-6-methoxyphenethyl acetate represents a rational approach to the discovery of new bioactive molecules. The presence of the chloro and methoxy substituents on the phenethyl acetate scaffold provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this novel compound. The insights gained from these studies will not only elucidate the therapeutic potential of 3-Chloro-6-methoxyphenethyl acetate but also contribute to a deeper understanding of the structure-activity relationships of substituted phenethyl acetate derivatives.

References

  • Ishihara, Y., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available at: [Link]

  • Ishihara, Y., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. National Institutes of Health. Available at: [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • Ishihara, Y. (2026). Parallels between the chloro and methoxy groups for potency optimization. ResearchGate. Available at: [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

  • Singh, S., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Biology & Biotechnology. Available at: [Link]

  • Galdiero, M. R., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]

  • Ghavami, G., et al. (2025). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma. Available at: [Link]

  • Wallace, M. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Atatreh, N., & Al-Sawalha, N. A. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Yoon, J. H., et al. (2021). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Phenethyl group structure-activity relationship data within series 1. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-6-methoxybenzyl alcohol. PubChem. Available at: [Link]

  • Fuchs, R., & Cole, L. L. (1975). The Synthesis of Primary Alkyl Chlorides from Alcohols and Hydrogen Chloride in Hexamethylphosphoric Triamide. Canadian Journal of Chemistry. Available at: [Link]

  • FooDB. (2019). Showing Compound 2-Phenylethyl acetate (FDB012153). FooDB. Available at: [Link]

  • Yeast Metabolome Database. (n.d.). Phenylethyl acetate (YMDB01472). Yeast Metabolome Database. Available at: [Link]

  • Appchem. (n.d.). 3-Chloro-6-ethoxyphenethyl alcohol. Appchem. Available at: [Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 3-Chloro-6-methoxyphenethyl Acetate

Introduction & Pharmacological Rationale 3-Chloro-6-methoxyphenethyl acetate is a highly lipophilic, substituted aryl alkyl alcohol simple acid ester. While unsubstituted phenethyl acetates are widely recognized as fragr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

3-Chloro-6-methoxyphenethyl acetate is a highly lipophilic, substituted aryl alkyl alcohol simple acid ester. While unsubstituted phenethyl acetates are widely recognized as fragrance ingredients and metabolic intermediates[1], the addition of chloro- and methoxy- substituents significantly alters the molecule’s physicochemical profile. These modifications increase the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration, but also present distinct challenges for in vivo dosing due to poor aqueous solubility and rapid enzymatic degradation.

Once introduced into systemic circulation, the ester bond is highly susceptible to hydrolysis by ubiquitous plasma and hepatic carboxylesterases (CES1 and CES2), rapidly converting the parent compound into 3-chloro-6-methoxyphenethyl alcohol. Understanding and controlling this metabolic causality is critical for accurate pharmacokinetic (PK) profiling and efficacy testing.

Pathway A 3-Chloro-6-methoxy- phenethyl acetate B Carboxylesterases (CES1 / CES2) A->B Hydrolysis C 3-Chloro-6-methoxy- phenethyl alcohol B->C D Phase II Glucuronidation C->D UGT Enzymes E Renal Excretion D->E

In vivo metabolic pathway of 3-Chloro-6-methoxyphenethyl acetate via esterase hydrolysis.

Formulation Strategy: Overcoming Lipophilicity

Because 3-chloro-6-methoxyphenethyl acetate is a lipophilic liquid/semi-solid at room temperature, direct injection into aqueous blood or peritoneal fluid will cause immediate precipitation, leading to erratic absorption, pulmonary embolism (in IV dosing), and fatal toxicity.

The Causality of the Formulation: To ensure systemic bioavailability, the compound must be micellarly encapsulated. We utilize a ternary co-solvent system comprising Cremophor EL (polyethoxylated castor oil), Ethanol, and 0.9% Saline . Ethanol acts as the primary solubilizer to disrupt the compound's crystal/lipid lattice, while Cremophor EL forms stable hydrophilic micelles around the lipophilic core[2][3]. When this pre-mix is diluted with saline, the resulting microemulsion prevents in vivo precipitation and ensures a linear dose-exposure relationship.

Quantitative Formulation Matrix

Target Dose: 10 mg/kg in Rodents (Dosing Volume: 5 mL/kg)

ComponentVolume %Function in FormulationCritical Handling Note
3-Chloro-6-methoxyphenethyl acetate N/A (2 mg/mL)Active Pharmaceutical IngredientMust be fully dissolved in EtOH first.
Dehydrated Ethanol (EtOH) 10%Primary SolubilizerPrevents lipid phase separation.
Cremophor EL 10%Non-ionic Surfactant / Micelle FormerViscous; requires vortexing at 37°C.
0.9% Sterile Saline 80%Aqueous Diluent / Osmotic BalancerAdd dropwise to prevent micelle crash.

Experimental Protocols: A Self-Validating Workflow

To guarantee data integrity, the entire in vivo workflow must act as a self-validating system. The primary threat to data validity in ester-based pharmacology is ex vivo degradation. If blood is drawn and left untreated, plasma esterases will continue to cleave the acetate group in the collection tube, artificially deflating the parent drug's PK AUC and falsely elevating metabolite levels.

To counteract this, the protocol mandates the use of bis-p-nitrophenyl phosphate (BNPP) , a potent and specific carboxylesterase inhibitor, during blood collection[4][5].

Workflow N1 1. Formulation Prep (10% Cremophor EL, 10% EtOH, 80% Saline) N2 2. Animal Dosing (IV or IP Administration in Rodents) N1->N2 N3 3. Blood Collection (Pre-chilled tubes + 500 µM BNPP) N2->N3 N4 4. Plasma Separation (Centrifugation at 4°C, 2000 x g) N3->N4 N5 5. LC-MS/MS Analysis (Quantification of Ester & Alcohol) N4->N5

Standardized in vivo dosing and pharmacokinetic sampling workflow ensuring ester stability.

Protocol A: Vehicle Preparation & Compound Solubilization
  • Weighing: Accurately weigh 20 mg of 3-chloro-6-methoxyphenethyl acetate into a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of dehydrated Ethanol. Vortex for 60 seconds until a completely clear solution is achieved.

  • Surfactant Addition: Add 1.0 mL of Cremophor EL. Vortex vigorously for 2 minutes. Scientific Insight: Cremophor EL is highly viscous; warming the vial briefly in a 37°C water bath reduces viscosity and ensures homogeneous mixing with the ethanol phase.

  • Aqueous Dilution: Slowly add 8.0 mL of 0.9% Sterile Saline dropwise while continuously vortexing. Rapid addition will cause the micelles to collapse, resulting in a cloudy, precipitated suspension. The final formulation (10 mL total) should be transparent to slightly opalescent.

Protocol B: In Vivo Dosing (Rodent Model)
  • Animal Preparation: Weigh the rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) to calculate the exact dosing volume (5 mL/kg yields a 10 mg/kg dose).

  • Administration:

    • For Intravenous (IV) Dosing: Administer via the lateral tail vein using a 27G needle. Inject slowly over 15-20 seconds to prevent acute surfactant-induced histamine release (a known artifact of Cremophor EL)[6].

    • For Intraperitoneal (IP) Dosing: Inject into the lower right quadrant of the abdomen, avoiding the cecum.

Protocol C: Pharmacokinetic Blood Sampling & Ex Vivo Stabilization (Critical)
  • Tube Preparation: Prior to the experiment, prepare microcentrifuge tubes containing sodium heparin and BNPP . The final concentration of BNPP upon adding blood must be 500 µM [5][7]. Keep all tubes strictly on ice.

  • Blood Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240 min), collect 200 µL of whole blood via the saphenous vein or cardiac puncture (terminal).

  • Immediate Stabilization: Immediately transfer the blood into the pre-chilled BNPP tubes. Invert gently 5 times to mix the esterase inhibitor with the blood. Causality: BNPP irreversibly binds the active serine site of carboxylesterases, halting the conversion of the acetate to the alcohol ex vivo.

  • Plasma Separation: Centrifuge the samples within 15 minutes of collection at 2000 x g for 10 minutes at 4°C .

  • Storage: Extract the plasma supernatant, flash-freeze on dry ice, and store at -80°C until LC-MS/MS analysis.

Analytical Considerations

During LC-MS/MS bioanalysis, ensure that the extraction solvent (e.g., Acetonitrile) is ice-cold to further precipitate residual proteins and esterases. Standard curves must be prepared in blank plasma that has also been pre-treated with 500 µM BNPP, ensuring matrix matching. Failure to include BNPP in the standard curve will result in the degradation of your calibration standards, completely invalidating the quantitative assay.

References

  • Belsito, D., Bickers, D., Bruze, M., Calow, P., Greim, H., Hanifin, J. M., Rogers, A. E., Saurat, J. H., Sipes, I. G., & Tagami, H. (2012). A toxicologic and dermatologic review of phenethyl acetate when used as a fragrance ingredient. Food and Chemical Toxicology.[Link]

  • Zheng, Y., Yin, L., Li, X., Zhang, Y., Chen, Y., & Li, Y. (2019). PEGylation of lipophilic SN38 prodrug with DSPE-mPEG2000 versus cremophor EL: comparative study for intravenous chemotherapy. Drug Delivery.[Link]

  • Zientek, M. A., Jiang, Y., Youdim, K., & Obach, R. S. (2010). Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor. Xenobiotica. [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Esterification of 3-chloro-6-methoxyphenethyl alcohol

Introduction: The Significance of 3-chloro-6-methoxyphenethyl Esters in Drug Development 3-chloro-6-methoxyphenethyl alcohol is a key intermediate in the synthesis of various pharmacologically active compounds. Its ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-chloro-6-methoxyphenethyl Esters in Drug Development

3-chloro-6-methoxyphenethyl alcohol is a key intermediate in the synthesis of various pharmacologically active compounds. Its ester derivatives are of particular interest in drug development, as the ester functional group can be strategically employed to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. This can lead to improved oral bioavailability, prolonged duration of action, and targeted drug delivery. The ability to efficiently and selectively synthesize a diverse library of these esters is therefore a critical capability in modern medicinal chemistry.

This comprehensive guide provides detailed application notes and protocols for the catalytic esterification of 3-chloro-6-methoxyphenethyl alcohol. We will explore a range of catalytic methodologies, from green and highly selective enzymatic approaches to more traditional but robust acid-catalyzed methods. For each method, we will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and present comparative data to aid researchers in selecting the optimal strategy for their specific synthetic goals.

I. Enzymatic Esterification: A Green and Selective Approach

Enzymatic catalysis, particularly utilizing lipases, offers a highly selective and environmentally benign route for ester synthesis.[1] These biocatalysts operate under mild reaction conditions, minimizing the risk of side reactions and degradation of sensitive functional groups, which is particularly relevant for a substituted aromatic compound like 3-chloro-6-methoxyphenethyl alcohol.[1]

A. Mechanistic Insight: The Ping-Pong Bi-Bi Mechanism of Lipases

Lipases, such as the commonly used Novozym 435 (immobilized Candida antarctica lipase B), typically follow a Ping-Pong Bi-Bi mechanism for esterification.[1][2] The process involves the formation of a covalent acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol.

Key Mechanistic Steps:

  • Acylation: The carboxylic acid (or an activated acyl donor) binds to the enzyme's active site. The catalytic triad (serine, histidine, and aspartate/glutamate) facilitates the formation of a tetrahedral intermediate, which then collapses to release water (or the leaving group of the acyl donor) and form a stable acyl-enzyme complex.

  • Deacylation: The alcohol (3-chloro-6-methoxyphenethyl alcohol) then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently breaks down to release the ester product and regenerate the free enzyme.

Diagram: Enzymatic Esterification Workflow

G cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification A 3-chloro-6-methoxyphenethyl alcohol E Incubation with Shaking (e.g., 40-60°C, 24-48h) A->E B Acyl Donor (e.g., Acetic Anhydride) B->E C Immobilized Lipase (e.g., Novozym 435) C->E D Organic Solvent (e.g., Toluene) D->E F Filtration to remove enzyme E->F G Solvent Evaporation F->G H Column Chromatography G->H I Pure Ester Product H->I

Caption: General workflow for enzymatic esterification.

B. Experimental Protocol: Lipase-Catalyzed Synthesis of 3-chloro-6-methoxyphenethyl acetate

This protocol is adapted from established procedures for the enzymatic esterification of phenethyl alcohol and is expected to provide high yields for the target molecule with minimal optimization.[3][4]

Materials:

  • 3-chloro-6-methoxyphenethyl alcohol

  • Acetic anhydride or vinyl acetate (acyl donor)[3]

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous toluene (or another suitable organic solvent like hexane or isooctane)[5]

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 3-chloro-6-methoxyphenethyl alcohol (1.0 eq).

  • Solvent and Acyl Donor Addition: Dissolve the alcohol in anhydrous toluene (e.g., 10 mL per mmol of alcohol). Add the acyl donor. A molar ratio of alcohol to acyl donor of 1:1.2 to 1:5 can be explored to optimize the reaction.[4]

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the limiting reactant).

  • Reaction Conditions: Seal the vessel and place it in a shaking incubator at a controlled temperature, typically between 40-60°C.[4] Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 24-48 hours.

  • Work-up: Once the reaction is complete, remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused for subsequent reactions.[3]

  • Purification: The filtrate, containing the product ester, unreacted starting materials, and byproducts, is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ester.[6]

C. Comparative Performance of Enzymatic Systems

The choice of acyl donor and solvent can significantly impact the reaction efficiency. The following table, based on data from the esterification of phenethyl alcohol, provides a starting point for optimization.

CatalystAcyl DonorSolventTemperature (°C)Molar Ratio (Alcohol:Acyl Donor)Conversion/YieldReference
Novozym 435Acetic AnhydrideToluene501:1.2>99%[3]
Novozym 435Vinyl AcetateToluene501:1.2>98%[3]
Novozym 435Formic Acid1,2-dichloroethane401:5~96%[4]

Note: While 1,2-dichloroethane provided high conversion, enzyme denaturation was observed upon reuse.[4] Toluene is often a good compromise between reaction efficiency and enzyme stability.

II. Acid-Catalyzed Esterification: The Classic Approach

Acid-catalyzed esterification, particularly the Fischer-Speier method, is a well-established and cost-effective technique for synthesizing esters.[7] This method is particularly useful for large-scale synthesis. Both Brønsted and Lewis acids can be employed as catalysts.

A. Mechanistic Insights

Brønsted Acid Catalysis (Fischer-Speier Esterification):

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a Brønsted acid (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[8] The alcohol then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[7][8] This is an equilibrium reaction, and to drive it to completion, water is typically removed using a Dean-Stark apparatus or by using an excess of one of the reactants.[9]

Diagram: Fischer Esterification Mechanism

G cluster_mech Fischer Esterification Mechanism Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate_1 R-C(OH)₂(OR'H)⁺ Protonated_Acid->Tetrahedral_Intermediate_1 + R'OH Tetrahedral_Intermediate_2 R-C(OH)(OR')(OH₂)⁺ Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Proton Transfer Protonated_Ester R-C(OR')OH⁺ Tetrahedral_Intermediate_2->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Mechanism of Brønsted acid-catalyzed esterification.

Lewis Acid Catalysis:

Lewis acids (e.g., Sn(IV) compounds, ZrCl₄, HfCl₄) function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.[10][11] The mechanism is similar to Brønsted acid catalysis in that it increases the electrophilicity of the carbonyl carbon. Lewis acids are often milder than Brønsted acids and can offer better selectivity for substrates with acid-labile functional groups.[10]

B. Experimental Protocol: Brønsted Acid-Catalyzed Synthesis of a 3-chloro-6-methoxyphenethyl Ester

Materials:

  • 3-chloro-6-methoxyphenethyl alcohol

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or benzene (for azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-chloro-6-methoxyphenethyl alcohol (1.0 eq), the carboxylic acid (1.2-2.0 eq), and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-TsOH (e.g., 5 mol%).

  • Reaction Conditions: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.[12]

C. Considerations for Acid-Catalyzed Methods

While robust, acid-catalyzed methods have potential drawbacks, especially for complex molecules. The strongly acidic and high-temperature conditions can lead to side reactions such as dehydration of the alcohol or other acid-catalyzed decompositions.[13] For 3-chloro-6-methoxyphenethyl alcohol, the risk of side reactions is moderate, but care should be taken.

III. Emerging Catalytic Methods

Beyond enzymatic and traditional acid catalysis, other methods are gaining traction for their unique advantages.

A. Organocatalysis

N-Heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the transesterification of secondary alcohols.[14] While 3-chloro-6-methoxyphenethyl alcohol is a primary alcohol, the principles of NHC catalysis could potentially be adapted. The mechanism involves the activation of the alcohol by the NHC. This approach offers the benefit of being metal-free.

B. Oxidative Esterification

This method involves the direct conversion of an alcohol to an ester in the presence of an oxidant.[15][16] This can be achieved under metal-free conditions using certain ionic liquids as catalysts and oxygen as the oxidant.[16] This approach is atom-economical as it avoids the pre-formation of a carboxylic acid. However, the selectivity for the desired cross-esterification product over self-esterification would need to be carefully controlled.

IV. Purification and Characterization

Regardless of the synthetic method employed, the purification and characterization of the final ester product are crucial for ensuring its identity and purity.

  • Purification: Column chromatography on silica gel is the most common method for purifying research-scale quantities of esters.[6] The choice of eluent (typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) is critical for achieving good separation.

  • Characterization: The structure and purity of the synthesized ester should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹).

V. Conclusion and Method Selection

The choice of catalytic esterification method for 3-chloro-6-methoxyphenethyl alcohol depends on the specific requirements of the synthesis.

  • For high selectivity, mild conditions, and green chemistry principles , enzymatic catalysis with a lipase such as Novozym 435 is the recommended approach.

  • For large-scale synthesis where cost is a major factor , traditional Brønsted acid-catalyzed Fischer esterification is a viable and robust option, provided that potential side reactions are monitored.

  • Lewis acid catalysis offers a milder alternative to Brønsted acids and may be preferable if the substrate is sensitive to strong acids.

  • Organocatalysis and oxidative esterification represent novel and promising avenues, particularly for specialized applications where metal-free conditions or high atom economy are paramount.

Researchers and drug development professionals are encouraged to consider these factors when designing their synthetic strategies for producing novel 3-chloro-6-methoxyphenethyl esters.

References

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Method

Scale-Up Production Techniques for 3-Chloro-6-methoxyphenethyl acetate: Application Notes and Protocols

Introduction: The Significance of 3-Chloro-6-methoxyphenethyl acetate in Drug Development 3-Chloro-6-methoxyphenethyl acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-Chloro-6-methoxyphenethyl acetate in Drug Development

3-Chloro-6-methoxyphenethyl acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and scalable production of this intermediate is therefore of critical importance to drug development professionals. This guide provides a comprehensive overview of the synthetic route, detailed protocols for scale-up, and critical process considerations to ensure high yield and purity. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers and scientists in the pharmaceutical industry.

Synthetic Strategy: A Three-Step Approach to High-Purity Product

The most logical and industrially viable synthetic route to 3-Chloro-6-methoxyphenethyl acetate involves a three-step process commencing with the Friedel-Crafts acylation of 2-chloroanisole. This is followed by the reduction of the resulting ketone to the corresponding alcohol, and finally, acetylation to yield the target ester.

Synthetic_Pathway 2-Chloroanisole 2-Chloroanisole 3-Chloro-6-methoxyacetophenone 3-Chloro-6-methoxyacetophenone 2-Chloroanisole->3-Chloro-6-methoxyacetophenone Step 1: Friedel-Crafts Acylation 3-Chloro-6-methoxyphenethyl_alcohol 3-Chloro-6-methoxyphenethyl_alcohol 3-Chloro-6-methoxyacetophenone->3-Chloro-6-methoxyphenethyl_alcohol Step 2: Ketone Reduction 3-Chloro-6-methoxyphenethyl_acetate 3-Chloro-6-methoxyphenethyl_acetate 3-Chloro-6-methoxyphenethyl_alcohol->3-Chloro-6-methoxyphenethyl_acetate Step 3: Acetylation

Caption: Overall synthetic workflow for 3-Chloro-6-methoxyphenethyl acetate.

Part 1: Friedel-Crafts Acylation of 2-Chloroanisole

The initial and most critical step is the regioselective acylation of 2-chloroanisole with acetyl chloride. The methoxy group is a strongly activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. To achieve the desired 3-chloro-6-methoxyacetophenone, acylation must occur para to the chloro group and ortho to the methoxy group. Steric hindrance around the methoxy group can favor acylation at the position para to the chloro group. Careful control of reaction conditions is paramount to maximize the yield of the desired isomer.

Protocol 1: Scale-Up Friedel-Crafts Acylation

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
2-Chloroanisole142.581.0
Acetyl Chloride78.501.2
Anhydrous Aluminum Chloride (AlCl₃)133.341.2
Dichloromethane (DCM)84.93-
5% Hydrochloric Acid (aq)--
5% Sodium Carbonate (aq)--
Anhydrous Sodium Sulfate--

Procedure:

  • Apparatus Setup: Assemble a dry, multi-necked reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[1]

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the reactor with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.2 eq.) dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C. Allow the mixture to stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the acylium ion complex.

  • Substrate Addition: Add a solution of 2-chloroanisole (1.0 eq.) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.[2][3]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% aqueous hydrochloric acid, water, 5% aqueous sodium carbonate, and finally with brine.[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-chloro-6-methoxyacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Reduction of 3-Chloro-6-methoxyacetophenone

The second step involves the reduction of the ketone functionality to a secondary alcohol. For large-scale production, two primary methods are considered: sodium borohydride reduction and catalytic hydrogenation. Sodium borohydride offers operational simplicity and high selectivity, while catalytic hydrogenation provides better atom economy and avoids the generation of borate waste streams.

Protocol 2A: Sodium Borohydride Reduction

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
3-Chloro-6-methoxyacetophenone184.621.0
Sodium Borohydride (NaBH₄)37.830.5 - 1.0
Methanol32.04-
1M Hydrochloric Acid (aq)--
Ethyl Acetate88.11-

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer and a temperature probe, dissolve 3-chloro-6-methoxyacetophenone (1.0 eq.) in methanol.

  • Reductant Addition: Cool the solution to 0-5 °C. Portion-wise, add sodium borohydride (0.5 - 1.0 eq.) to the stirred solution, maintaining the temperature below 15 °C. The addition is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture (pH ~7). Be cautious as hydrogen gas is evolved.

  • Solvent Removal and Extraction: Remove the methanol under reduced pressure. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to yield crude 3-chloro-6-methoxyphenethyl alcohol.

Reduction_Workflow cluster_0 Reaction cluster_1 Work-up Dissolve_Ketone Dissolve Ketone in Methanol Cool_Solution Cool to 0-5 °C Dissolve_Ketone->Cool_Solution Add_NaBH4 Add NaBH₄ Portion-wise Cool_Solution->Add_NaBH4 Stir_at_RT Stir at Room Temperature Add_NaBH4->Stir_at_RT Quench_HCl Quench with 1M HCl Stir_at_RT->Quench_HCl Remove_MeOH Remove Methanol Quench_HCl->Remove_MeOH Extract_EtOAc Extract with Ethyl Acetate Remove_MeOH->Extract_EtOAc Wash_Dry Wash and Dry Extract_EtOAc->Wash_Dry Purified_Alcohol Purified_Alcohol Wash_Dry->Purified_Alcohol Isolate Product

Caption: Workflow for Sodium Borohydride Reduction.

Protocol 2B: Catalytic Hydrogenation

Materials:

Reagent/Solvent/CatalystDescription
3-Chloro-6-methoxyacetophenoneSubstrate
Palladium on Carbon (5% Pd/C)Catalyst
Ethanol or Ethyl AcetateSolvent
Hydrogen Gas (H₂)Reducing Agent

Procedure:

  • Reactor Setup: Charge a hydrogenation reactor with 3-chloro-6-methoxyacetophenone, the solvent (ethanol or ethyl acetate), and the 5% Pd/C catalyst (typically 1-5 mol% loading).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-10 bar). Stir the mixture vigorously at a controlled temperature (e.g., 25-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and GC analysis.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-chloro-6-methoxyphenethyl alcohol.

Part 3: Acetylation of 3-Chloro-6-methoxyphenethyl alcohol

The final step is the esterification of the alcohol with an acetylating agent. For large-scale synthesis, using acetic anhydride with a catalytic amount of a solid acid catalyst is an environmentally friendly and efficient method.

Protocol 3: Solid Acid Catalyzed Acetylation

Materials:

Reagent/Solvent/CatalystMolecular Weight ( g/mol )Quantity (molar eq.)
3-Chloro-6-methoxyphenethyl alcohol186.641.0
Acetic Anhydride102.091.5
Amberlyst-15-Catalytic
Toluene92.14-
Saturated Sodium Bicarbonate (aq)--

Procedure:

  • Reaction Setup: In a reactor, combine 3-chloro-6-methoxyphenethyl alcohol (1.0 eq.), toluene, and Amberlyst-15 catalyst (e.g., 10% w/w).[5]

  • Reagent Addition: Add acetic anhydride (1.5 eq.) to the mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 2-4 hours. Monitor the reaction by TLC or GC.

  • Catalyst Removal: After completion, cool the reaction mixture and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with toluene and potentially reused.[5]

  • Work-up: Wash the filtrate with saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid and anhydride, followed by a water wash and a brine wash.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Final Purification: Purify the crude 3-Chloro-6-methoxyphenethyl acetate by vacuum distillation to obtain the final product with high purity.

Safety Considerations

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[2]

  • Aluminum Chloride: Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is corrosive and can cause severe skin burns and eye damage. Handle in a dry environment and wear appropriate PPE.[3][6]

  • Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate high-pressure equipment and ensure proper grounding to prevent static discharge.

Conclusion

The described three-step synthesis provides a robust and scalable pathway for the production of 3-Chloro-6-methoxyphenethyl acetate. Careful optimization of the Friedel-Crafts acylation is crucial for achieving the desired regioselectivity. Both sodium borohydride reduction and catalytic hydrogenation are viable options for the ketone reduction, with the choice depending on scale, cost, and environmental considerations. The final acetylation using a solid acid catalyst offers a green and efficient method for obtaining the high-purity target compound. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers and drug development professionals to successfully and safely scale up the production of this valuable intermediate.

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Sources

Application

Title: Elucidating the Mass Spectrometric Fragmentation Pathways of 3-Chloro-6-methoxyphenethyl acetate

An Application Note from the Senior Scientist's Desk Abstract This application note provides a detailed examination of the mass spectrometric behavior of 3-Chloro-6-methoxyphenethyl acetate, a substituted aromatic ester...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a detailed examination of the mass spectrometric behavior of 3-Chloro-6-methoxyphenethyl acetate, a substituted aromatic ester of interest in synthetic chemistry and drug development. We explore its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a robust framework for its unambiguous identification and characterization. The protocols herein are designed to be self-validating, and the mechanistic discussions are grounded in established principles of mass spectrometry, offering researchers a practical guide for analyzing this and structurally related compounds.

Introduction

The structural elucidation of novel or modified small molecules is a cornerstone of modern chemical research and pharmaceutical development. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of a molecule and its fragments.[1] 3-Chloro-6-methoxyphenethyl acetate incorporates several key functional groups—an ester, an ether, and a halogenated aromatic ring—each of which directs fragmentation in predictable yet interactive ways. Understanding these pathways is critical for confirming molecular identity, identifying metabolites, and characterizing impurities.

This guide provides field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We delve into the causal mechanisms behind the observed fragmentation patterns, highlighting diagnostic ions that serve as reliable structural markers.

Molecular Structure and Properties

  • Compound Name: 3-Chloro-6-methoxyphenethyl acetate

  • Molecular Formula: C₁₁H₁₃ClO₃

  • Monoisotopic Mass: 228.0553 g/mol

  • Average Mass: 228.67 g/mol

  • Key Structural Features:

    • Ester Moiety: Prone to characteristic cleavages and rearrangements.

    • Substituted Phenyl Ring: The chloro and methoxy groups influence electron density and direct benzylic fragmentation.

    • Chlorine Isotope: The natural abundance of ³⁵Cl and ³⁷Cl (~3:1) provides a definitive isotopic signature in the mass spectrum.[2]

Structure of 3-Chloro-6-methoxyphenethyl acetate (Note: Assuming standard IUPAC nomenclature rules where the phenethyl substituent is at position 1 of the ring, leading to a 2-(3-chloro-6-methoxyphenyl)ethyl acetate structure.)

Experimental Protocols

The choice between GC-MS and LC-MS is dictated by the analyte's volatility and thermal stability. As a relatively small ester, 3-Chloro-6-methoxyphenethyl acetate is amenable to both techniques, which provide complementary structural information due to their distinct ionization mechanisms.[3]

Protocol 1: GC-EI-MS Analysis

This protocol is optimized for the analysis of volatile and thermally stable compounds, leveraging the extensive, reproducible fragmentation library generated by Electron Ionization.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of the analyte in HPLC-grade methanol or ethyl acetate.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

    • Ensure the sample is free of non-volatile matrix components to prevent contamination of the GC inlet and ion source.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Split Ratio: 20:1 (adjust as needed based on concentration).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[4] This standard energy ensures that spectra are consistent and comparable to established databases.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-450.

Protocol 2: LC-ESI-MS/MS Analysis

This "soft" ionization technique is ideal for generating an abundant molecular ion and using targeted fragmentation (MS/MS) to confirm structural features.[5]

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution in methanol.

    • Dilute to a final concentration of 100 ng/mL in a 50:50 mixture of mobile phase A and B.

  • Instrumentation & Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient Program:

      • Initial: 5% B.

      • 0.0-1.0 min: Hold at 5% B.

      • 1.0-5.0 min: Linear ramp to 95% B.

      • 5.0-6.0 min: Hold at 95% B.

      • 6.0-6.1 min: Return to 5% B.

      • 6.1-8.0 min: Re-equilibrate at 5% B.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or a high-resolution Q-TOF instrument.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 55 psi.

    • Curtain Gas: 35 psi.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • MS1 Scan: m/z 100-500.

    • MS/MS Experiment:

      • Precursor Ion: m/z 229.1 (protonated [M+H]⁺ for C₁₁H₁₃³⁵ClO₃).

      • Collision Gas: Nitrogen.

      • Collision Energy (CE): Ramped from 10-40 eV to observe a full range of fragment ions.

Results & Discussion: Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is ionized to a high-energy radical cation (M⁺•), which then undergoes extensive fragmentation.[3][4] The presence of chlorine is immediately confirmed by the M⁺• and M+2⁺• isotopic peaks at m/z 228 and 230, respectively, in an approximate 3:1 ratio.[2]

The primary fragmentation driver is the formation of a stable benzylic cation.

Caption: Proposed EI fragmentation pathway for 3-Chloro-6-methoxyphenethyl acetate.

Key Fragmentation Events (EI):

  • Benzylic Cleavage (m/z 169/171): The most significant fragmentation is the cleavage of the Cα-Cβ bond, which is energetically favorable due to the formation of a resonance-stabilized benzylic cation. This results in the base peak at m/z 169 (and its isotope at m/z 171).

  • Loss of Acetic Acid (m/z 152/154): A common rearrangement for phenethyl esters involves the elimination of a neutral molecule of acetic acid (60 Da), leading to a fragment ion at m/z 152/154.

  • Loss of Ketene (m/z 186/188): Esters frequently lose ketene (42 Da) via a McLafferty-type rearrangement or direct cleavage, which produces the ion at m/z 186/188.[6][7]

  • Acetyl Cation (m/z 43): Alpha-cleavage at the other side of the ester carbonyl group yields the highly stable acetyl cation at m/z 43, which is a diagnostic peak for acetate esters.[8]

  • Secondary Fragmentation (m/z 138/140): The benzylic cation at m/z 169/171 can further lose a methyl radical from the methoxy group, followed by CO, or lose the entire methoxy group to form subsequent ions like the one observed at m/z 138/140.

Table 1: Summary of Major EI Fragment Ions

m/z (³⁵Cl)m/z (³⁷Cl)Proposed FormulaLost NeutralDescription
228230[C₁₁H₁₃ClO₃]⁺•-Molecular Ion (M⁺•)
186188[C₉H₁₁ClO₂]⁺•C₂H₂OLoss of ketene
169171[C₉H₁₀ClO]⁺•C₂H₃O₂Benzylic cleavage (Base Peak)
152154[C₉H₉Cl]⁺•C₂H₄O₂Loss of acetic acid
138140[C₈H₇Cl]⁺•CH₃O from 169Loss of methoxy from benzylic ion
43-[C₂H₃O]⁺C₉H₁₀ClO₂Acetyl cation
Electrospray Ionization (ESI) MS/MS Fragmentation

In positive mode ESI, the molecule is softly ionized, primarily forming the protonated molecule [M+H]⁺ at m/z 229.1 (and its M+2 isotope at 231.1). Fragmentation is then induced via collision-induced dissociation (CID). The fragmentation of these even-electron ions typically involves the loss of stable, neutral molecules.[3]

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Method

Preparation of 3-Chloro-6-methoxyphenethyl acetate standard solutions

Preparation and Analytical Validation of 3-Chloro-6-methoxyphenethyl Acetate Standard Solutions Introduction & Scientific Rationale 3-Chloro-6-methoxyphenethyl acetate (C₁₁H₁₃ClO₃) is a critical synthetic intermediate ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Preparation and Analytical Validation of 3-Chloro-6-methoxyphenethyl Acetate Standard Solutions

Introduction & Scientific Rationale

3-Chloro-6-methoxyphenethyl acetate (C₁₁H₁₃ClO₃) is a critical synthetic intermediate utilized in the development of complex pharmaceutical active ingredients. Accurate quantification of this compound is essential for determining reaction yields, monitoring process kinetics, and profiling impurities during drug substance manufacturing.

Preparing highly accurate standard solutions is not merely a matter of serial dilution; it requires a deep understanding of the molecule's physicochemical properties. As an acetate ester, 3-Chloro-6-methoxyphenethyl acetate is susceptible to hydrolysis in aqueous environments and transesterification in protic solvents (such as methanol or ethanol) when exposed to trace acidic or basic impurities. Therefore, the selection of an aprotic, highly pure organic solvent is the foundational step in ensuring standard stability and analytical reliability.

Experimental Design & Causality

  • Solvent Selection: HPLC-grade Acetonitrile (MeCN) is selected as the primary diluent. MeCN is aprotic, eliminating the risk of transesterification, and provides excellent solubility for the hydrophobic methoxy-chlorophenyl moiety while remaining highly compatible with reverse-phase HPLC mobile phases.

  • Weighing Parameters: A target mass of 10.0 mg is chosen to minimize the relative weighing error on a standard semi-micro analytical balance, ensuring compliance with general pharmacopeial weighing standards[1].

  • Photodegradation Prevention: The methoxy-chlorophenyl group can be sensitive to prolonged UV exposure. Consequently, all primary and working standards must be prepared and stored in amber glass volumetric flasks and HPLC vials.

Workflow Visualization

StandardPrep N1 Reference Standard (Purity ≥ 99.0%) N2 Precision Weighing 10.0 mg ± 0.01 mg N1->N2 N3 Primary Stock Solution 1000 µg/mL in MeCN N2->N3 Dissolve in 10 mL MeCN N4 Volumetric Serial Dilution (Class A Glassware) N3->N4 N5 Working Standards 10 - 100 µg/mL N4->N5 Dilute with MeCN N6 HPLC-UV Analysis (System Suitability) N5->N6 N7 Calibration & Validation (ICH Q2 Guidelines) N6->N7 Data Processing

Workflow for the preparation and validation of 3-Chloro-6-methoxyphenethyl acetate standards.

Step-by-Step Methodology

Part A: Preparation of Primary Stock Solution (1000 µg/mL)

  • Equilibration: Allow the 3-Chloro-6-methoxyphenethyl acetate reference standard to equilibrate to room temperature in a desiccator. Causality: This prevents ambient moisture condensation on the cold standard, which could introduce weighing errors and initiate slow ester hydrolysis[1].

  • Weighing: Using a calibrated analytical balance, accurately weigh 10.0 mg (± 0.01 mg) of the reference standard onto a static-free weighing boat.

  • Transfer & Dissolution: Quantitatively transfer the weighed solid into a 10 mL Class A amber volumetric flask. Rinse the weighing boat three times with 1 mL of HPLC-grade MeCN, transferring the rinsate to the flask to ensure no material is lost.

  • Sonication: Add MeCN to fill approximately 60% of the flask's volume. Sonicate the solution for 2–3 minutes to ensure complete dissolution of the crystalline solid.

  • Volume Adjustment: Allow the solution to return to room temperature. Causality: Sonication generates heat, which expands the solvent. Making up the volume while warm will result in a higher-than-target concentration once cooled. Make up to the 10.0 mL mark with MeCN and invert 10 times to ensure homogeneity.

Part B: Preparation of Working Standard Solutions To establish a robust calibration curve, a five-point dilution series is prepared to cover the expected linear dynamic range of the HPLC-UV detector.

  • Label five 10 mL Class A amber volumetric flasks as Level 1 through Level 5.

  • Using calibrated positive displacement pipettes (necessary to account for the high vapor pressure and low surface tension of MeCN), transfer the specific volumes of the Primary Stock Solution into the respective flasks as detailed in the dilution scheme below.

  • Dilute each flask to the 10.0 mL mark with HPLC-grade MeCN and mix thoroughly.

Quantitative Data: Dilution Scheme

Calibration LevelTarget Concentration (µg/mL)Volume of Primary Stock (mL)Final Volume (mL)Diluent
Level 5 100.01.0010.0MeCN
Level 4 75.00.7510.0MeCN
Level 3 50.00.5010.0MeCN
Level 2 25.00.2510.0MeCN
Level 1 10.00.1010.0MeCN

Self-Validating System & Storage Protocols

An analytical protocol is only as reliable as its internal controls. To ensure the integrity of the working standards over time, a self-validating stability protocol must be implemented[2].

  • Storage: All solutions must be tightly sealed with PTFE-lined caps to prevent solvent evaporation and stored at 2–8°C.

  • Stability Control (Self-Validation): A fresh, independent check standard (e.g., 50 µg/mL) must be prepared weekly and injected alongside the stored working standards. If the peak area of the stored Level 3 standard deviates by more than 2.0% from the freshly prepared check standard, the stored batch must be immediately invalidated. A positive deviation indicates solvent evaporation, while a negative deviation indicates compound degradation or hydrolysis[2].

Analytical Validation (HPLC-UV)

When analyzing these standards via HPLC-UV, the method must be validated according to ICH Q2(R1) guidelines to ensure regulatory compliance[3].

  • Linearity: The calibration curve generated from Levels 1–5 must exhibit a coefficient of determination (R²) ≥ 0.999.

  • Precision (Repeatability): Six replicate injections of the Level 3 (50 µg/mL) standard must yield a Relative Standard Deviation (RSD) of ≤ 2.0% for both peak area and retention time.

  • Accuracy: Spike recovery experiments utilizing the prepared standard solutions should fall within the strict 98.0% – 102.0% recovery range[3].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-6-methoxyphenethyl Acetate Extraction

Welcome to the Technical Support Center for the extraction and purification of 3-Chloro-6-methoxyphenethyl acetate . As a Senior Application Scientist, I frequently see researchers successfully synthesize this intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 3-Chloro-6-methoxyphenethyl acetate . As a Senior Application Scientist, I frequently see researchers successfully synthesize this intermediate—typically via the acetylation of 3-chloro-6-methoxyphenethyl alcohol using acetic anhydride ( Ac2​O ) and a base catalyst (e.g., pyridine or DMAP)—only to lose yield and purity during the workup.

This guide is designed to move beyond basic protocols. We will dissect the thermodynamic and kinetic causality behind impurity formation, providing you with a self-validating extraction system that ensures high-purity isolation of your target ester.

Part 1: The Causality of Impurity Carryover (Mechanistic Breakdown)

The extraction of 3-chloro-6-methoxyphenethyl acetate is fundamentally a liquid-liquid phase partitioning exercise governed by pH and partition coefficients (LogP). The target molecule is a neutral, lipophilic ester. When impurities appear in your final NMR or GC-MS, they are almost always the result of a failure to manipulate the ionization state of the byproducts.

  • Unreacted Acetic Anhydride ( Ac2​O ) & Acetic Acid ( AcOH ): Excess Ac2​O is required to drive the esterification to completion. If not properly quenched, Ac2​O survives the aqueous workup and slowly hydrolyzes in the storage vial, generating acetic acid[1]. Acetic acid lowers the pH of the isolated product, which can catalyze the degradation of the ester over time.

  • Pyridine / DMAP Carryover: These basic catalysts are highly soluble in organic solvents (like Ethyl Acetate or Dichloromethane) when in their neutral state. If your aqueous wash is not sufficiently acidic (pH < 2), they will not protonate into their water-soluble pyridinium salts, leading to massive carryover into the organic phase.

  • Retro-Hydrolysis (Reversion to Alcohol): The most insidious "impurity" is the unreacted starting material: 3-chloro-6-methoxyphenethyl alcohol. While this can result from an incomplete reaction, it is frequently caused by retro-hydrolysis during the workup. Exposing the crude ester to harsh basic conditions (e.g., NaOH or Na2​CO3​ ) or allowing the neutralization reaction to exotherm excessively will cleave the newly formed acetate bond[2].

ImpurityPathway Alcohol 3-Chloro-6-methoxyphenethyl Alcohol Ester Target Ester (Product) Alcohol->Ester Ac2O + Base Ac2O Acetic Anhydride (Excess) AcOH Acetic Acid (Impurity) Ac2O->AcOH Quench (H2O/MeOH) Hydrolysis Alkaline Hydrolysis (Poor Workup) Ester->Hydrolysis Harsh Base / Heat Base Pyridine / DMAP (Catalyst) Base->Ester Catalysis Hydrolysis->Alcohol Reversion

Figure 1: Mechanistic pathway of target ester formation and the risk of retro-hydrolysis during workup.

Part 2: Self-Validating Extraction Protocol

To prevent the issues outlined above, every step of your extraction must include a physical or chemical validation check. This ensures that if a step fails, you catch it before moving to the next phase.

Prerequisites: Ensure the reaction is complete via TLC or LC-MS before initiating the workup.

Step 1: The Methanolysis Quench

Do not quench directly with water. Water reacts slowly with sterically hindered anhydrides, leading to biphasic mixtures where Ac2​O hides in the organic layer.

  • Action: Cool the reaction mixture to 0°C. Slowly add 2–3 equivalents of cold Methanol. Stir for 15–30 minutes[3].

  • Causality: Methanolysis rapidly converts excess Ac2​O into methyl acetate (a volatile solvent easily removed during evaporation) and acetic acid.

  • Validation Check: The exothermic heat generation should cease. IR spectroscopy of a crude aliquot should show the complete disappearance of the anhydride carbonyl stretches (~1820 and 1750 cm⁻¹).

Step 2: Organic Dilution
  • Action: Dilute the quenched mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Do not use Dichloromethane (DCM) if you can avoid it, as the density of DCM combined with the chloro-aromatic ring often leads to inverted or highly emulsified phases.

Step 3: Mild Acidic Wash (Catalyst Removal)
  • Action: Wash the organic layer with 2 volumes of cold 1M Sodium Bisulfate ( NaHSO4​ ) or 1M HCl .

  • Causality: Converts pyridine/DMAP into water-soluble salts. NaHSO4​ is often preferred over HCl as it provides a buffered acidic environment that is less likely to trigger acid-catalyzed side reactions[2].

  • Validation Check: Test the pH of the separated aqueous layer. It must be < 2. If it is higher, your pyridine has neutralized the acid, and you must perform a second acid wash.

Step 4: Controlled Alkaline Wash (Acid Neutralization)
  • Action: Wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Add slowly to control gas evolution.

  • Causality: Neutralizes the acetic acid byproduct into water-soluble sodium acetate. Using NaHCO3​ (pH ~8) instead of Na2​CO3​ (pH ~11) prevents the retro-hydrolysis of your target ester[2].

  • Validation Check: CO2​ bubbling must completely stop. The pH of the separated aqueous layer must be > 7.

Step 5: Brine Wash and Desiccation
  • Action: Wash with saturated NaCl (brine), separate, and dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure.

  • Validation Check: The organic layer should transition from cloudy to crystal clear upon the addition of Na2​SO4​ .

ExtractionWorkflow Crude Crude Reaction Mixture (Ester, Alcohol, Ac2O, Pyridine) Quench Quench: Add cold MeOH (Converts Ac2O to MeOAc + AcOH) Crude->Quench Extract Dilute with EtOAc & H2O Phase Separation Quench->Extract Org1 Organic Phase (Ester, Pyridine, AcOH) Extract->Org1 Top Layer Aq1 Aqueous Phase (Discard) Extract->Aq1 Bottom Layer Wash1 Wash: 1M NaHSO4 (Protonates Pyridine) Org1->Wash1 Org2 Organic Phase (Ester, AcOH) Wash1->Org2 Aqueous pH < 2 Wash2 Wash: Sat. NaHCO3 (Neutralizes AcOH) Org2->Wash2 Org3 Organic Phase (Target Ester) Wash2->Org3 Aqueous pH > 7 Brine Wash: Brine & Dry (Na2SO4) Concentrate Org3->Brine Product Pure 3-Chloro-6-methoxyphenethyl acetate Brine->Product

Figure 2: Step-by-step phase partitioning workflow with self-validating pH checkpoints.

Part 3: Quantitative Impurity Profiling

Understanding the physicochemical properties of your matrix is key to troubleshooting. Below is a summary of the partitioning behavior of the compounds in your separatory funnel.

Compound / ImpurityRole in MatrixEst. pKaPartition BehaviorRemoval Strategy
3-Chloro-6-methoxyphenethyl acetate Target ProductN/A (Neutral)Highly lipophilic. Stays in organic phase.Retained in EtOAc/MTBE.
3-Chloro-6-methoxyphenethyl alcohol Starting Material~10 (Phenolic/Aliphatic)Lipophilic, but slightly more polar than the ester.Difficult to wash out; requires column chromatography if reaction is incomplete.
Acetic Anhydride ( Ac2​O ) ReagentN/AReactive. Partitions into organics if not quenched.Quench with Methanol at 0°C prior to aqueous extraction[3].
Acetic Acid ( AcOH ) Byproduct4.76Water-soluble, but highly soluble in organics if un-ionized.Wash with sat. NaHCO3​ to form water-soluble Sodium Acetate[1].
Pyridine / DMAP Catalyst5.25 / 9.60Organic-soluble when neutral; Water-soluble when protonated.Wash with 1M NaHSO4​ or 1M HCl to force into aqueous phase[2].

Part 4: Troubleshooting FAQs

Q: Why is my ester hydrolyzing back to the alcohol during the workup? A: You are likely using a base that is too strong (like NaOH or Na2​CO3​ ) to neutralize the acetic acid, or you are adding the base too quickly, causing a localized exothermic spike. The acetate ester bond is susceptible to alkaline hydrolysis. Switch to saturated NaHCO3​ and perform the wash over an ice bath to keep the thermodynamic energy below the activation barrier for ester cleavage[2].

Q: I have a stubborn emulsion during the NaHCO3​ wash. How do I break it? A: Emulsions here are typically caused by the generation of CO2​ micro-bubbles trapped in the organic matrix, combined with the surfactant-like properties of the partially ionized impurities.

  • Solution 1: Add a small amount of brine ( NaCl ) to the separatory funnel to increase the ionic strength of the aqueous layer, forcing the organic molecules out.

  • Solution 2: Filter the entire biphasic mixture through a pad of Celite to break the physical emulsion bubbles.

  • Solution 3: Dilute the organic layer with more solvent (EtOAc) to decrease its density.

Q: My NMR shows residual acetic anhydride, even after extensive water washes. Why? A: Acetic anhydride is surprisingly stable in cold water due to poor solubility; it forms a separate organic droplet and resists hydrolysis. This is why a simple water wash fails. You must perform a methanolysis quench (Step 1 of the protocol) before adding any water. Methanol reacts rapidly with Ac2​O to form methyl acetate, which is easily evaporated away[3].

Q: Can I use Copper(II) Sulfate ( CuSO4​ ) to remove pyridine instead of acid? A: Yes. If your molecule is highly acid-sensitive (though the methoxy ether and chloro groups on this specific phenethyl skeleton are generally stable to 1M HCl ), you can wash the organic layer with saturated aqueous CuSO4​ . The copper ions form a vibrant blue, water-soluble coordination complex with pyridine, pulling it out of the organic phase without dropping the pH significantly[2].

References

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934. American Chemical Society. Retrieved from[Link]

  • Wolhowe, M. D., et al. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate Scientific Discussions. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 3-Chloro-6-methoxyphenethyl Acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 3-Chloro-6-methoxyphenethyl acetate. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-6-methoxyphenethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high yield and purity.

Reaction Overview: The Acetylation of 3-Chloro-6-methoxyphenethyl Alcohol

The synthesis of 3-Chloro-6-methoxyphenethyl acetate is most commonly achieved via the acetylation of its corresponding alcohol, 3-Chloro-6-methoxyphenethyl alcohol. This transformation, while straightforward in principle, is sensitive to several factors including the choice of acetylating agent, catalyst, solvent, and reaction temperature. The primary challenge lies in achieving complete conversion while minimizing side reactions and simplifying purification.

The general reaction is an esterification where the hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Common Synthetic Pathways

Below is a diagram illustrating the most common pathways for this acetylation.

cluster_start Starting Material cluster_reagents Acetylating Agents & Catalysts cluster_product Product Start 3-Chloro-6-methoxyphenethyl Alcohol Ac2O Acetic Anhydride (Ac₂O) + Base (e.g., Pyridine, Et₃N) or Acid (e.g., H₂SO₄) Start->Ac2O Pathway A AcCl Acetyl Chloride (AcCl) + Base (e.g., Pyridine, Et₃N) Start->AcCl Pathway B EtOAc Ethyl Acetate (EtOAc) + Strong Base (e.g., KOH) Start->EtOAc Pathway C Product 3-Chloro-6-methoxyphenethyl Acetate Ac2O->Product AcCl->Product EtOAc->Product

Caption: Common pathways for the acetylation of 3-Chloro-6-methoxyphenethyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for this acetylation?

A1: For general laboratory scale, using acetic anhydride with a catalytic amount of a base like pyridine or 4-(Dimethylamino)pyridine (DMAP) is highly reliable.[1] Acetic anhydride is less volatile and moisture-sensitive than acetyl chloride, making it easier to handle.[2] DMAP is a particularly effective nucleophilic catalyst that can significantly accelerate the reaction, especially if the alcohol exhibits any steric hindrance.[1][3]

Q2: My starting alcohol seems unreactive. What could be the issue?

A2: While 3-Chloro-6-methoxyphenethyl alcohol is a primary alcohol and should be quite reactive, low reactivity can stem from steric hindrance or electronic effects from the substituted phenyl ring. In such cases, switching to a more reactive acetylating agent like acetyl chloride is a good strategy.[1] Alternatively, activating the alcohol by converting it to the more nucleophilic alkoxide with a non-nucleophilic base (e.g., sodium hydride) before adding the acetylating agent can overcome low reactivity.[3]

Q3: Can I run this reaction without a solvent?

A3: Yes, a solvent-free approach is possible and offers advantages in terms of green chemistry and simplified work-up.[4] Gently heating a mixture of the alcohol with a slight excess of acetic anhydride (e.g., 1.5 equivalents) at around 60 °C can often drive the reaction to completion.[4][5] This method avoids the need for potentially hazardous solvents and catalysts.

Q4: What is the role of the base (e.g., pyridine, triethylamine) in the reaction?

A4: The base serves two primary functions. First, it neutralizes the acidic byproduct of the reaction (acetic acid from acetic anhydride or HCl from acetyl chloride), which can otherwise protonate the starting alcohol, rendering it non-nucleophilic.[1] Second, bases like pyridine and DMAP can act as nucleophilic catalysts, forming a highly reactive acetylpyridinium intermediate that is more readily attacked by the alcohol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive acetylating agent. 2. Moisture contamination: Reagents like Ac₂O and AcCl are highly sensitive to water.[2]3. Low reaction temperature or insufficient time. 4. Catalyst is inactive or absent. 1. Switch from Ac₂O to the more reactive Acetyl Chloride (AcCl).[1] Ensure a base is present to scavenge the HCl byproduct.2. Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).3. Increase the temperature (e.g., to 60 °C or reflux) and monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]4. Add a nucleophilic catalyst like DMAP (0.1 eq). For acid-catalyzed methods, ensure a strong acid like H₂SO₄ is used.[3][6]
Formation of Multiple Byproducts 1. Reaction temperature is too high: This can lead to decomposition or side reactions.2. Excessively strong base: Using a very strong base with Ac₂O can promote self-condensation of the anhydride.3. Fries Rearrangement: If a Lewis acid catalyst is used, the acetate product can rearrange, especially with heating.1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.2. Use a milder base like pyridine or triethylamine instead of stronger, non-nucleophilic bases.3. Avoid strong Lewis acids if possible. If one is required, use milder conditions (lower temperature). Consider alternative catalytic systems.
Difficult Purification 1. Excess acetic anhydride/acid in the product: These can co-distill or be difficult to remove.2. Persistent baseline material on TLC/LC-MS. 3. Emulsion during aqueous work-up. 1. During work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities.[7] Be cautious of CO₂ evolution.2. The byproduct could be N-acylurea if carbodiimide coupling agents were used, or other complex impurities.[3] Purification via column chromatography on silica gel is recommended.3. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.

Detailed Experimental Protocols

Protocol 1: Standard Acetylation with Acetic Anhydride and DMAP

This protocol is a robust and generally high-yielding method.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Chloro-6-methoxyphenethyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (1.5 eq) followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Green Chemistry Approach with Ethyl Acetate and KOH

This method uses inexpensive and environmentally benign reagents.[2]

  • Preparation: To a solution of 3-Chloro-6-methoxyphenethyl alcohol (1.0 eq) in ethyl acetate (which serves as both solvent and reagent), add powdered potassium hydroxide (KOH, 1.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 10-30 minutes. The reaction is often very fast.[2] Monitor by TLC for the disappearance of the starting alcohol.

  • Work-up: Upon completion, filter the reaction mixture to remove excess KOH and potassium acetate salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product. This method often produces a very clean product requiring minimal further purification.[2]

Data Summary and Key Parameters

The choice of methodology can significantly impact yield, purity, and cost. The following table summarizes key parameters for the discussed protocols.

Parameter Method 1 (Ac₂O/DMAP) Method 2 (AcCl/Pyridine) Method 3 (EtOAc/KOH) Method 4 (Solvent-Free)
Acetylating Agent Acetic AnhydrideAcetyl ChlorideEthyl AcetateAcetic Anhydride
Catalyst/Base DMAP / Et₃NPyridine / Et₃NKOHNone
Relative Reactivity HighVery HighModerateModerate-High
Typical Temp. 0 °C to RT0 °C to RTRoom Temperature60 °C
Key Advantage High yield, reliableFast, for unreactive alcoholsGreen, simple work-upNo solvent, atom economy
Key Disadvantage Requires anhydrous conditionsAcCl is corrosive & moisture sensitiveRequires strong baseRequires heating
Troubleshooting Workflow Diagram

This diagram provides a logical flow for addressing low product yield.

start Problem: Low Yield of 3-Chloro-6-methoxyphenethyl acetate check_reagents Are reagents (solvent, Ac₂O/AcCl) strictly anhydrous? start->check_reagents dry_reagents Solution: Use anhydrous solvents. Handle reagents under inert gas. check_reagents->dry_reagents No check_reaction Is the reaction going to completion? (Monitor by TLC/LC-MS) check_reagents->check_reaction Yes dry_reagents->check_reaction increase_time_temp Solution: 1. Increase reaction time. 2. Gently heat (e.g., 40-60°C). check_reaction->increase_time_temp No check_catalyst Is the catalyst system optimal? check_reaction->check_catalyst Yes increase_time_temp->check_catalyst add_dmap Solution: Add catalytic DMAP (0.1 eq) to anhydride reactions. check_catalyst->add_dmap No (using Ac₂O) use_accl Solution: Switch to a more reactive agent like Acetyl Chloride. check_catalyst->use_accl Still low reactivity end_success Yield Improved check_catalyst->end_success Yes add_dmap->end_success use_accl->end_success

Caption: A workflow for troubleshooting low reaction yield.

References

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Ma, S., et al. (2024, April 18). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. PMC, NIH. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Retrieved from [Link]

  • Khan, A. T., et al. (n.d.). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Rasayan J. Chem. Retrieved from [Link]

  • Vaino, A. R., & Szarek, W. A. (2001, October 23). Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters, ACS Publications. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2019, July 8). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • Vedejs, E., & Daugulis, O. (n.d.). Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Chiral (Acyloxy)borane Complex-Catalyzed Asymmetric Diels-Alder Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Solubility Challenges of 3-Chloro-6-methoxyphenethyl Acetate in DMSO

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with novel or poorly characterized compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with novel or poorly characterized compounds. We will use 3-Chloro-6-methoxyphenethyl acetate as a working example to provide a systematic, first-principles approach to preparing and handling Dimethyl Sulfoxide (DMSO) stock solutions, ensuring the integrity and reproducibility of your experiments.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns when working with compounds that are difficult to dissolve.

Q1: I am having trouble dissolving 3-Chloro-6-methoxyphenethyl acetate in DMSO. What are the first steps?

A1: When a compound fails to readily dissolve, it's crucial to address several factors methodically. First, confirm the quality and grade of your DMSO. For preparing stock solutions, always use anhydrous, high-purity (≥99.9%) DMSO.[1] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, and even small amounts of absorbed water can significantly decrease the solubility of hydrophobic compounds.[2][3][4] Second, ensure your calculations for the desired concentration are correct. Finally, gentle physical assistance, such as vortexing, warming, or sonication, may be required.[5][6]

Q2: My compound dissolved in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why did this happen and how can I prevent it?

A2: This phenomenon is known as "solvent shock" or "precipitation upon dilution."[6][7][8] Your compound is likely highly soluble in the polar aprotic environment of 100% DMSO but has very low solubility in the aqueous environment of your buffer or medium.[7][8] When the highly concentrated DMSO stock is rapidly introduced to the aqueous solution, the local DMSO concentration plummets, and the water molecules cannot keep the hydrophobic compound in solution, causing it to crash out.[7]

To prevent this, you can try several strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. You can dilute the DMSO stock into a solution already containing a lower, more tolerable concentration of DMSO before the final dilution into the medium.[9]

  • Slow Addition with Agitation: Add the DMSO stock dropwise to the full volume of your aqueous buffer while gently vortexing or swirling.[5][7] This avoids creating localized areas of high supersaturation.

  • Use of Solubility Enhancers: For cell-based assays, diluting the compound into a medium that contains serum can be effective. Proteins like albumin in the serum can bind to the compound and help maintain its solubility.[8]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the experiment.[7][10] As a general guideline, most immortalized cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6][8] However, primary cells and some sensitive cell lines may show signs of stress at concentrations as low as 0.1%.[6][10] It is imperative to perform a vehicle control experiment to determine the DMSO tolerance for your specific system.[6]

Q4: Can I heat my DMSO stock to get the compound to dissolve?

A4: Yes, gentle warming can be an effective method to aid dissolution.[6] A water bath set to 37°C is a common and generally safe option for many compounds.[5][6] However, you must first consider the thermal stability of your specific compound. Excessive heat can cause degradation.[6] DMSO itself is thermally stable at these temperatures but can decompose at its boiling point (189 °C).

Q5: How do repeated freeze-thaw cycles affect my DMSO stock solution?

A5: Repeated freeze-thaw cycles should be avoided as they can compromise the integrity of your stock solution.[3][6] Each cycle increases the risk of introducing atmospheric moisture, which can lead to compound precipitation over time.[3][4][11] Furthermore, some compounds may be unstable to the physical stress of repeated freezing and thawing. The best practice is to aliquot your stock solution into single-use volumes after preparation to minimize these effects.[1][6]

Part 2: Systematic Troubleshooting Workflow for Compound Solubilization

When faced with a solubility challenge, a systematic approach is more effective than random attempts. The following workflow provides a logical progression from initial preparation to final troubleshooting.

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO (≥99.9% Purity) start->add_dmso vortex Vortex at Room Temperature add_dmso->vortex check1 Visually Inspect: Is it Fully Dissolved? vortex->check1 success Success: Aliquot & Store at -80°C check1->success Yes troubleshoot_branch check1->troubleshoot_branch No heat Gentle Warming (e.g., 37°C Water Bath, 10-30 min) troubleshoot_branch->heat Option 1 sonicate Sonication (Water Bath, 10-30 min) troubleshoot_branch->sonicate Option 2 heat_sonicate Combine Warming & Sonication troubleshoot_branch->heat_sonicate Option 3 check2 Visually Inspect: Is it Fully Dissolved? heat->check2 sonicate->check2 heat_sonicate->check2 check2->success Yes failure Persistent Issue: Re-evaluate check2->failure No re_eval_1 1. Confirm Compound Purity failure->re_eval_1 re_eval_2 2. Consider Lower Stock Concentration failure->re_eval_2 re_eval_3 3. Investigate Co-Solvent Systems (e.g., DMSO/PEG400) failure->re_eval_3

Caption: A systematic workflow for dissolving compounds in DMSO.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the key procedures in preparing and handling your compound stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 3-Chloro-6-methoxyphenethyl acetate, assuming a Molecular Weight (MW) of 228.67 g/mol .

Materials:

  • 3-Chloro-6-methoxyphenethyl acetate (solid powder)

  • Anhydrous, sterile DMSO (≥99.9% purity)[1]

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculate the Required Mass:

    • Formula: Mass (mg) = Molarity (mM) * Molecular Weight ( g/mol ) * Volume (L)

    • Example for 1 mL (0.001 L) of a 10 mM stock:

    • Mass (mg) = 10 mM * 228.67 g/mol * 0.001 L = 2.287 mg

  • Weigh the Compound: On a calibrated analytical balance, accurately weigh 2.29 mg of the compound into a sterile microcentrifuge tube.

  • Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO to the tube.[1]

  • Initial Dissolution: Tightly cap the tube and vortex for 30-60 seconds.[1]

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles or cloudiness remains.

  • Troubleshoot if Necessary: If the compound is not fully dissolved, proceed to Protocol 2.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed, clearly labeled tubes. Store at -20°C or -80°C, protected from light.[1][6]

Protocol 2: Aiding Dissolution with Heat and Sonication

This protocol should be used if the compound does not fully dissolve after vortexing in Protocol 1.

Materials:

  • Undissolved compound solution from Protocol 1

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Choose Method: Select one of the following approaches based on the known stability of your compound. Combining both is often most effective.[5]

  • Warming: Place the microcentrifuge tube in a 37°C water bath for 10-15 minutes.[5][6] Periodically remove and vortex the tube.

  • Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[6][12] The ultrasonic energy creates cavitation effects that break down particle aggregates and enhance dissolution.[12]

  • Combined Approach: Alternate between warming in the 37°C water bath and sonicating, with vortexing in between, for a total of 20-30 minutes.[5]

  • Final Inspection: After the procedure, carefully inspect the tube. Ensure that all precipitate has completely re-dissolved before use.[5] If the solution is not clear, the compound may be at a concentration above its solubility limit in DMSO.

Part 4: Data Interpretation & Best Practices

Data Presentation: DMSO Cytotoxicity

The final concentration of DMSO in your assay is a critical parameter. The table below summarizes generally accepted limits to minimize solvent-induced artifacts.

Assay TypeRecommended Final DMSO Concentration (%)Rationale & Key Considerations
General Cell-Based Assays ≤ 0.5%Most immortalized cell lines tolerate up to 0.5%, but this should be verified.[6][8]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent effects than established cell lines.[6][10]
High-Throughput Screening (HTS) 0.1% - 1.0%The concentration should be optimized and kept consistent across all plates.[6]
In Vivo Animal Studies ≤ 2.0%Higher concentrations can lead to systemic toxicity.[6]
Visualization: The "Solvent Shock" Problem

The following diagram illustrates why a compound soluble in 100% DMSO can precipitate upon dilution into an aqueous buffer.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution into Aqueous Buffer dmso_mol DMSO compound_mol Compound precipitate Precipitate (Compound Aggregate) compound_mol->precipitate Solvent Shock label_stock Compound is solvated by DMSO molecules water_mol H₂O label_dilution DMSO is diluted. Water cannot solvate the hydrophobic compound.

Caption: Precipitation caused by "solvent shock" upon aqueous dilution.

References

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulatebio. Retrieved March 31, 2026, from [Link]

  • Sonication vs Co-Solvent Methods: Solubility Enhancement. (2026, March 11). Patsnap. Retrieved March 31, 2026, from [Link]

  • Newell, K. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Retrieved March 31, 2026, from [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2026, February 27). LifeTein. Retrieved March 31, 2026, from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. Retrieved March 31, 2026, from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]

  • High Throughput Sonication: Evaluation for Compound Solubilization. (n.d.). Bentham Science. Retrieved March 31, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]

  • Geysen, J. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? ResearchGate. Retrieved March 31, 2026, from [Link]

  • Moss, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved March 31, 2026, from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

Sources

Optimization

Technical Support Center: 3-Chloro-6-methoxyphenethyl acetate Storage &amp; Stability

Welcome to the Technical Support Center for 3-Chloro-6-methoxyphenethyl acetate . This compound is a highly specialized aromatic ester utilized as a critical intermediate in drug development and synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Chloro-6-methoxyphenethyl acetate . This compound is a highly specialized aromatic ester utilized as a critical intermediate in drug development and synthetic chemistry. Its molecular architecture contains three distinct reactive centers: an acetate ester, an aryl chloride, and an electron-rich methoxy-substituted aromatic ring.

Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is essential. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to prevent degradation during long-term storage and experimental handling.

Troubleshooting FAQs: Identifying & Preventing Degradation

Q1: My HPLC/GC analysis shows the emergence of two new peaks, and the sample has developed a faint vinegar-like odor. What is causing this?

Root Cause: Ester Hydrolysis. Expert Insight: The acetate group is highly susceptible to nucleophilic acyl substitution. Exposure to atmospheric moisture, especially under non-neutral pH conditions or elevated temperatures, drives the hydrolysis of the ester bond. This reaction yields 3-chloro-6-methoxyphenethyl alcohol and free acetic acid[1]. The vinegar odor is a direct olfactory indicator of acetic acid formation. Because this reaction is autocatalytic—the generated acetic acid lowers the local pH, further accelerating hydrolysis—even trace moisture can compromise an entire batch over time[2]. Resolution: Store the compound in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen). Maintain storage temperatures at or below -20°C to reduce the kinetic energy available for the hydrolysis reaction.

Q2: After leaving a stock solution on the laboratory benchtop for several days, I observed a decrease in the parent peak and the formation of dehalogenated byproducts. Why is the compound unstable in ambient light?

Root Cause: Photolytic Dehalogenation. Expert Insight: Aryl chlorides are inherently susceptible to photodegradation when exposed to ultraviolet (UV) or high-intensity visible light[3]. The absorption of photons provides sufficient energy to homolytically cleave the C(sp2)-Cl bond, generating a highly reactive aryl radical and a chlorine radical[4]. In 3-chloro-6-methoxyphenethyl acetate, the presence of the electron-donating methoxy group can stabilize resulting radical intermediates, exacerbating the molecule's photosensitivity. Resolution: Always store the compound in amber glass vials to block UV transmission. When handling the compound on the benchtop, minimize exposure time or work under yellow/amber laboratory lighting.

Q3: Can I prepare long-term stock solutions of 3-Chloro-6-methoxyphenethyl acetate in methanol or ethanol?

Root Cause: Transesterification. Expert Insight: Dissolving an acetate ester in a protic, nucleophilic solvent like methanol or ethanol creates a thermodynamic equilibrium. Over time, the methoxy or ethoxy solvent molecules will attack the carbonyl carbon of the acetate, displacing the 3-chloro-6-methoxyphenethyl alcohol and forming methyl acetate or ethyl acetate. Resolution: For long-term stock solutions, utilize strictly anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Dichloromethane (DCM). If a protic solvent must be used for a specific downstream assay, prepare the solution immediately prior to use and discard any remainder.

Quantitative Degradation Parameters

To effectively design your storage strategy, it is critical to understand the quantitative triggers for each degradation pathway. The table below summarizes the physical and chemical parameters that induce breakdown.

Degradation PathwayVulnerable Functional GroupPrimary Catalyst / TriggerKinetic / Thermodynamic ThresholdPreventive Storage Condition
Ester Hydrolysis AcetateH₂O, H⁺, OH⁻Ambient Temp (>25°C), pH < 5 or > 8-20°C, strict Argon atmosphere
Photodehalogenation Aryl ChlorideUV / Visible LightPhoton absorption (λ < 400 nm)Amber glass vials, dark storage
Transesterification AcetateProtic SolventsSolvation in MeOH/EtOH (Equilibrium)Aprotic solvents (DMSO, MeCN)
Thermal Degradation Entire MoleculeHeatSustained exposure > 40°CCold chain transport & storage

Experimental Protocols

Protocol 1: Anhydrous Aliquoting and Long-Term Storage Workflow

Repeated freeze-thaw cycles and continuous atmospheric exposure are the primary drivers of compound degradation. This protocol isolates potential contamination to single-use vials.

Self-Validating System: Include a "blank" vial in your storage batch containing a moisture-sensitive colorimetric indicator (e.g., anhydrous cobalt(II) chloride). If the blue indicator turns pink, it validates that the desiccated environment has been breached, warning you before you use the compromised chemical.

Step-by-Step Methodology:

  • Glassware Preparation: Bake amber glass vials at 150°C for a minimum of 2 hours to drive off residual surface moisture. Allow them to cool completely in a vacuum desiccator.

  • Atmospheric Control: Transfer the bulk 3-Chloro-6-methoxyphenethyl acetate to a glove box or utilize a Schlenk line to maintain a strictly dry Argon atmosphere.

  • Aliquoting: Dispense the required mass/volume (e.g., 10 mg or 100 µL aliquots) into the pre-dried amber vials.

  • Sealing: Seal the vials with PTFE-lined septa caps. Causality note: PTFE is mandatory because standard rubber septa can leach plasticizers into the compound over time, introducing unknown impurities into your assays.

  • Storage: Place the sealed vials in a secondary opaque container filled with indicating silica gel and store at -20°C.

Protocol 2: Stability-Indicating HPLC Assay

To verify the integrity of your compound before a critical experiment, use this stability-indicating assay to separate the parent compound from its primary degradants (phenethyl alcohol and dehalogenated byproducts).

Self-Validating System: The inclusion of an internal standard (Biphenyl) normalizes injection volume variances. This ensures that any calculated decrease in the 3-Chloro-6-methoxyphenethyl acetate peak area is strictly due to chemical degradation, not instrumental drift.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a fresh aliquot of the compound in anhydrous HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Add Biphenyl as an internal standard at a final concentration of 0.5 mg/mL.

  • Chromatographic Setup: Equip the HPLC with a C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm (optimal for the conjugated aromatic system) and 210 nm (general ester absorbance).

  • System Suitability: Run a forced-degradation control (compound exposed to 0.1 M NaOH for 1 hour) to confirm baseline resolution between the parent peak and the early-eluting hydrolyzed alcohol peak.

Mechanistic Degradation Workflow

The following diagram illustrates the logical relationships between environmental stressors, the resulting chemical degradation pathways, and the specific preventive actions required to maintain molecular integrity.

G Parent 3-Chloro-6-methoxyphenethyl acetate (Target Compound) Moisture Moisture / pH Extremes Parent->Moisture Exposure Light UV / Visible Light Parent->Light Exposure Solvent Protic Solvents (e.g., Methanol) Parent->Solvent Dissolved in Hydrolysis Ester Hydrolysis (Yields Phenethyl Alcohol + Acetic Acid) Moisture->Hydrolysis Catalyzes Photo Photolytic Dehalogenation (Yields Aryl Radicals) Light->Photo Triggers Transester Transesterification (Yields Methyl Acetate) Solvent->Transester Induces Desiccator Store under Argon at -20°C Hydrolysis->Desiccator Prevented by Amber Use Amber Vials / Dark Storage Photo->Amber Prevented by Aprotic Use Aprotic Solvents (e.g., DMSO, MeCN) Transester->Aprotic Prevented by

Mechanistic workflow illustrating degradation pathways of 3-Chloro-6-methoxyphenethyl acetate.

References

  • PHENETHYL ACETATE - Moumoujus Moumoujus Ingredient Database[Link]

  • Buy Bulk – Phenyl Ethyl Acetate | Manufacturer-Supplier Sinofi Ingredients[Link]

  • Chemical stability in dosage forms Clinical Gate[Link]

  • A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives ACS Catalysis[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Crude 3-Chloro-6-methoxyphenethyl acetate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloro-6-methoxyphenethyl acetate. It provides foundational p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloro-6-methoxyphenethyl acetate. It provides foundational principles, step-by-step protocols, and in-depth troubleshooting solutions to overcome common challenges encountered during column chromatography.

Section 1: Foundational Principles & Recommended Starting Conditions

Successful purification begins with a solid understanding of the analyte and its interaction with the chromatographic system. 3-Chloro-6-methoxyphenethyl acetate is a moderately polar molecule due to the presence of an ester functional group, a chlorinated aromatic ring, and a methoxy ether group.[1][2] Standard normal-phase chromatography using silica gel is the most effective method for its purification.[3]

1.1. Stationary Phase Selection The industry standard for compounds of this nature is Silica Gel 60 (230–400 mesh) .[4] Its high surface area and polar silanol (Si-OH) groups provide the necessary matrix for effective separation based on polarity. However, be aware that the acidic nature of silica can sometimes cause degradation of sensitive compounds.[5]

1.2. Mobile Phase (Eluent) Selection The key to good separation is selecting a mobile phase that provides differential migration rates for the target compound and its impurities.[6] This is best determined empirically using Thin-Layer Chromatography (TLC).[7] For 3-Chloro-6-methoxyphenethyl acetate, a binary system of a non-polar solvent and a polar solvent is recommended. The most common and effective system is Hexanes/Ethyl Acetate .[8]

The goal is to find a solvent ratio that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate.[9]

  • If the Rf is too high (>0.5), the compound will elute too quickly from the column, resulting in poor separation from non-polar impurities. To lower the Rf, decrease the polarity of the mobile phase (i.e., increase the percentage of hexanes).[10]

  • If the Rf is too low (<0.15), the compound will take a very long time to elute, leading to band broadening and potential loss of yield. To increase the Rf, increase the polarity of the mobile phase (i.e., increase the percentage of ethyl acetate).

1.3. Data Summary: Recommended Starting Conditions

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel 60 Å, 230-400 meshStandard for purification of moderately polar organic molecules.[4]
Primary Eluent System Hexanes / Ethyl AcetateProvides a good polarity range for elution. Both solvents are relatively inexpensive and easily removed under vacuum.[8]
TLC Analysis Develop TLC plates in various Hex/EtOAc ratios (e.g., 9:1, 4:1, 2:1) to find the optimal system.[11]The ideal system will give the target compound an Rf between 0.25 and 0.35.[9]
Column Loading Dry loading is preferred for best resolution.Dry loading the crude material adsorbed onto a small amount of silica gel prevents solvent-related band disruption at the top of the column.[4]
Elution Mode Isocratic or Step-Gradient ElutionStart with the solvent system determined by TLC (isocratic). If impurities are close, a step-gradient (gradually increasing ethyl acetate percentage) can improve separation.[12]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the ideal Rf value on TLC for column chromatography, and why? A: The ideal Rf value is between 0.25 and 0.35.[9] This range ensures that the compound has sufficient interaction with the stationary phase for separation to occur, but not so much that it leads to excessive band broadening and long elution times. It provides the best balance between resolution and efficiency.

Q: How much crude material can I load onto my column? A: A general rule of thumb is to load 1 gram of crude material for every 25 to 50 grams of silica gel. The exact ratio depends on the difficulty of the separation. For closely-eluting impurities (ΔRf < 0.2), a higher silica-to-sample ratio (e.g., 100:1) is necessary. Overloading the column is a common cause of poor separation.[3]

Q: Should I use dry loading or wet loading? A: Dry loading is highly recommended for optimal resolution.[4] It involves pre-adsorbing your crude material onto a small amount of silica gel and then carefully adding this powder to the top of the packed column. This creates a very narrow and uniform starting band. Wet loading, where the sample is dissolved in a minimal amount of the mobile phase, can be faster but often leads to wider bands and poorer separation if not performed perfectly.

Q: My crude product contains starting materials like 3-Chloro-6-methoxyphenethanol. How will this affect the purification? A: The starting alcohol is significantly more polar than the target acetate ester due to its free hydroxyl group. It will have a much lower Rf value on TLC and will be strongly retained by the silica gel. This is a favorable scenario, as it should be easily separated. The alcohol will elute much later than your product, or may require a more polar solvent system (a "flush" with high ethyl acetate concentration) to be removed from the column after your product has been collected.

Q: Can I reuse my silica gel? A: It is strongly discouraged. Once used, silica gel will be contaminated with residual compounds from the previous mixture. This can lead to cross-contamination of subsequent purifications and unpredictable chromatographic behavior. Given the relatively low cost of silica gel, it is always best practice to use fresh material for each purification.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Potential Cause(s) Investigative Steps & Solutions
Poor Separation / Overlapping Fractions 1. Incorrect Eluent Polarity: The chosen solvent system is not providing differential migration. 2. Column Overload: Too much crude material was loaded for the amount of silica.[3] 3. Poor Column Packing: Channels or cracks in the silica bed are causing uneven solvent flow. 4. Sample Band too Wide: Improper sample loading technique.Solution: 1. Re-optimize the solvent system using TLC to maximize the ΔRf between your product and the impurities. Try a less polar system (more hexanes) to increase retention and improve separation.[10] 2. Reduce the sample load or use a larger column with more silica gel. 3. Repack the column carefully, ensuring a homogenous slurry and a level bed. 4. Use the dry loading method to apply the sample in a concentrated band.[4]
Compound Does Not Elute (Stuck on Column) 1. Eluent is Not Polar Enough: The mobile phase lacks the strength to displace the compound from the silica. 2. Compound Decomposition: The compound may be unstable on the acidic silica gel.[5][13] 3. Irreversible Adsorption: Highly polar functional groups can sometimes bind irreversibly to active sites on the silica.Solution: 1. Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate). If necessary, a flush with 100% ethyl acetate or even 1-2% methanol in dichloromethane can be used. 2. Perform a stability test: spot your compound on a TLC plate, let it sit for an hour, then develop it. If a new spot appears or the original spot streaks, decomposition is likely. Consider using deactivated silica (e.g., by adding 1% triethylamine to the eluent system) or an alternative stationary phase like alumina.[13][14]
Compound Elutes Too Quickly (In Solvent Front) 1. Eluent is Too Polar: The compound has a very high affinity for the mobile phase and minimal interaction with the stationary phase.[13]Solution: 1. Stop the column and replace the eluent with a significantly less polar mixture (e.g., if you were using 4:1 Hex/EtOAc, switch to 9:1 or even 100% Hexanes). Re-run the TLC to find a system that gives an Rf of ~0.3.[10]
Tailing of Compound Band 1. Strong Silanol Interactions: The compound may be interacting too strongly with the acidic silanol groups on the silica surface, causing a portion of the molecules to lag behind the main band.[3]Solution: 1. Add a small amount (0.1-1%) of a polar modifier to the eluent system. For neutral or acidic compounds, a few drops of acetic acid can help. For basic impurities, adding triethylamine can sharpen the peaks by competing for the active sites.[14]
Low Recovery / Yield 1. Decomposition on Column: As described above.[5] 2. Fractions are Too Dilute: The compound eluted in a large volume of solvent and is not easily detected by TLC. 3. Column Ran Dry: Air bubbles entered the silica bed, creating channels and disrupting the separation, potentially causing some of the product to be lost or mixed with other fractions.Solution: 1. Test for stability on silica. If unstable, use a deactivated stationary phase. 2. Combine all fractions that are expected to contain the product and concentrate them on a rotary evaporator. Re-run a TLC on the concentrated material.[13] 3. Always maintain a head of solvent above the silica bed. If the column runs dry, the separation is often irreversibly compromised.

Section 4: Experimental Protocols

4.1. Protocol: TLC for Solvent System Optimization

  • Prepare small beakers or TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1). Place a piece of filter paper in each chamber to saturate the atmosphere.[11]

  • Dissolve a small amount of the crude 3-Chloro-6-methoxyphenethyl acetate in a volatile solvent like ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the plate in a development chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is ~1 cm from the top.[11]

  • Remove the plate, immediately mark the solvent front with a pencil, and visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the target compound in each solvent system and select the one that yields an Rf of ~0.25-0.35.[10]

4.2. Protocol: Column Packing (Wet Slurry Method)

  • Select a glass column of appropriate size for your sample amount.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

  • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). A consistency similar to a milkshake is ideal.

  • With the column stopcock open and a flask underneath, pour the slurry into the column. Use a funnel to aid the process.

  • Continuously tap the side of the column gently to encourage even packing and dislodge air bubbles.

  • Add more eluent as needed, never allowing the solvent level to drop below the top of the silica bed.

  • Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface during solvent and sample addition.

  • Drain the solvent until it is just level with the top of the sand layer. The column is now ready for loading.

4.3. Protocol: Sample Loading (Dry Loading)

  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution.

  • Thoroughly mix and evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand at the top of your packed column.

  • Gently place another thin layer of sand over the sample layer.

  • Carefully add the mobile phase to the column, opening the stopcock to begin elution.

Section 5: Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common issues during the column chromatography of 3-Chloro-6-methoxyphenethyl acetate.

Troubleshooting_Workflow Troubleshooting Workflow for Column Chromatography Start Problem Observed During Purification Problem_Separation Poor Separation / Overlapping Bands Start->Problem_Separation Problem_Elution Compound Not Eluting Start->Problem_Elution Problem_Yield Low Yield / Recovery Start->Problem_Yield Problem_Tailing Band / Spot is Tailing Start->Problem_Tailing Check_Rf Analyze TLC of Fractions. Is there separation (ΔRf > 0.15)? Problem_Separation->Check_Rf Check_Polarity Is the eluent polarity sufficient? Problem_Elution->Check_Polarity Check_Stability Is the compound stable on silica? (Perform TLC stability test) Problem_Yield->Check_Stability Sol_Modifier Add Modifier to Eluent (e.g., 0.1% Triethylamine or Acetic Acid) Problem_Tailing->Sol_Modifier Sol_Eluent Decrease Eluent Polarity (Increase % Hexane) Check_Rf->Sol_Eluent No Sol_Load Reduce Sample Load or Use a Larger Column Check_Rf->Sol_Load Yes Check_Polarity->Check_Stability Yes Sol_IncreasePolarity Gradually Increase Eluent Polarity (Increase % EtOAc) Check_Polarity->Sol_IncreasePolarity No Check_Stability->Problem_Yield No Check_Concentration Are fractions too dilute to detect? Check_Stability->Check_Concentration Yes Sol_Deactivate Use Deactivated Silica or Alumina Check_Stability->Sol_Deactivate No Sol_Concentrate Combine & Concentrate Fractions, Re-run TLC Check_Concentration->Sol_Concentrate Yes

Caption: A decision-tree diagram for troubleshooting common column chromatography issues.

Section 6: References

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of Alberta. (2026, February 13). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin layer chromatography (TLC). Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Ghosh, A. et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

  • St. Olaf College. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • LCGC International. (2026, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 19). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Pure and Applied Chemistry. (1996). Molecular surface structures of modified silicas for chromatography. Retrieved from [Link]

  • Veeprho. (2024, August 8). Chemically Bonded Phases in Chromatographic Silicas. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-CHLOROPROPYL ACETATE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. Retrieved from

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]

  • Asian Publication Corporation. (2025, June 30). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, December 12). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid, 1798-09-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. Retrieved from

Sources

Optimization

Reducing side reactions in 3-Chloro-6-methoxyphenethyl acetate preparation

Diagnostic Troubleshooting & Process Optimization Guide Diagnostic Overview The synthesis of 3-Chloro-6-methoxyphenethyl acetate via the O-acetylation of 3-chloro-6-methoxyphenethyl alcohol presents unique chemoselectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Troubleshooting & Process Optimization Guide

Diagnostic Overview

The synthesis of 3-Chloro-6-methoxyphenethyl acetate via the O-acetylation of 3-chloro-6-methoxyphenethyl alcohol presents unique chemoselectivity challenges. The presence of the strongly electron-donating methoxy group activates the aromatic ring, making it highly susceptible to unintended electrophilic attacks. Furthermore, the benzylic nature of the phenethyl backbone introduces the risk of elimination under thermal or acidic stress. This guide is designed to help researchers troubleshoot and eliminate these specific side reactions by transitioning from traditional Lewis acid catalysis to optimized nucleophilic catalysis.

Troubleshooting FAQs

Q1: Why am I detecting ring-acylated byproducts instead of the pure O-acetylated ester? Causality: The starting material contains a methoxy group, which is a powerful ortho/para director that enriches the electron density of the aromatic ring. If you are using traditional Lewis acid catalysts (e.g., ZnCl2​ , AlCl3​ ) to drive the esterification, the catalyst generates a highly electrophilic acyl cation. Instead of selectively attacking the alcohol oxygen, this cation readily attacks the activated aromatic ring, resulting in Friedel-Crafts acylation byproducts[1]. Solution: Abandon Lewis acid catalysts. Transition to a nucleophilic catalysis mechanism using 4-Dimethylaminopyridine (DMAP) and an auxiliary base like Triethylamine (TEA). DMAP forms a highly reactive N-acylpyridinium intermediate that selectively reacts with the alcohol oxygen, bypassing electrophilic ring activation entirely[2].

Q2: My GC-MS analysis shows a major impurity with a mass loss of 14 Da (M-14). What causes this? Causality: A mass loss of 14 Da ( -CH2​ ) from your target mass indicates the demethylation of the methoxy ether, resulting in a phenol byproduct. This ether cleavage is a classic side reaction triggered when harsh Lewis acids (like BBr3​ , AlCl3​ ) or strong protic acids are used. The acid coordinates to the methoxy oxygen, weakening the O-CH3​ bond and leading to its cleavage[3]. Solution: Maintain strictly non-demethylating conditions. The DMAP/TEA protocol operates under mild, basic conditions, completely preventing ether cleavage while maintaining high esterification yields[4].

Q3: I am observing the formation of 3-chloro-6-methoxystyrene in my crude mixture. How can I prevent this elimination reaction? Causality: Phenethyl alcohols and their resulting acetates are prone to E1/E2 elimination to form conjugated styrene derivatives. This dehydration/deacetylation is primarily driven by high reaction temperatures (>60°C) combined with strongly acidic conditions, which turn the hydroxyl or acetate group into a viable leaving group. Solution: Keep the reaction temperature strictly at or below 25°C. The enhanced catalytic efficiency of the DMAP N-acylpyridinium intermediate allows the O-acetylation to proceed rapidly at room temperature, eliminating the thermal energy required for the styrene elimination pathway[2].

Quantitative Data & Analytical Markers

To ensure your protocol is self-validating, use the following analytical markers to monitor your crude reaction mixture for side reactions.

Side Reaction PathwayPrimary CauseGC-MS Marker (m/z) 1 H NMR Marker ( CDCl3​ )
Target Product Optimized DMAP/TEATarget Mass (M)~4.2 ppm (t, 2H, -CH2​-O-Ac )
Friedel-Crafts Acylation Lewis Acids ( ZnCl2​ , AlCl3​ )M + 42 (Acetyl addition)~2.5 ppm (s, 3H, Ar-CO-CH3​ )
Demethylation (Cleavage) Strong Lewis/Protic AcidsM - 14 (Loss of CH2​ )~5.5 ppm (br s, 1H, Ar-OH ), loss of ~3.8 ppm
Elimination (Styrene) High Temp (>60°C) + AcidM - 60 (Loss of AcOH)~5.3, 5.7, 7.0 ppm (dd, vinylic protons)

Validated Experimental Protocol: DMAP/TEA Acetylation

This self-validating methodology ensures the selective O-acetylation of 3-chloro-6-methoxyphenethyl alcohol while suppressing Friedel-Crafts, demethylation, and elimination side reactions.

Reagents Required:

  • 3-Chloro-6-methoxyphenethyl alcohol (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 1.0 eq of 3-chloro-6-methoxyphenethyl alcohol in anhydrous DCM to achieve a 0.2 M concentration. Purge the flask with nitrogen to maintain an inert atmosphere.

  • Catalyst & Base Addition: Add 1.5 eq of TEA and 0.1 eq of DMAP to the solution. Submerge the reaction flask in an ice bath (0°C) and stir for 5 minutes.

    • Causality: TEA acts as an auxiliary base to neutralize the acetic acid byproduct, while the ice bath prevents any initial exothermic spikes that could drive thermal elimination[2].

  • Acyl Donor Addition: Dropwise add 1.2 eq of acetic anhydride over 15 minutes.

    • Causality: Dropwise addition controls the steady-state concentration of the highly reactive N-acylpyridinium intermediate, preventing localized heating[4].

  • Reaction & In-Process Validation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 hours.

    • Self-Validation Step: Spot the mixture on a TLC plate (Hexane/EtOAc 4:1). The reaction is complete when the starting alcohol spot ( Rf​≈0.3 ) disappears and is replaced by a single, higher-running acetate spot ( Rf​≈0.6 ).

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes to hydrolyze any unreacted acetic anhydride.

  • Workup: Transfer to a separatory funnel and extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl (to protonate and remove DMAP/TEA), followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Final Validation: Analyze the crude product via GC-MS. Confirm the presence of the target mass and the strict absence of M-14 (phenol) or M-60 (styrene) peaks.

Mechanistic Pathway Visualization

G A 3-Chloro-6-methoxyphenethyl alcohol (Starting Material) B 3-Chloro-6-methoxyphenethyl acetate (Target Product) A->B Ac2O, DMAP/TEA (25°C) Nucleophilic Catalysis C Ring-Acylated Byproduct (Friedel-Crafts) A->C Lewis Acids (e.g., ZnCl2) Electrophilic Ring Activation D Phenol Byproduct (Demethylation) A->D Strong Lewis Acids (e.g., BBr3) Ether Cleavage E Styrene Derivative (Elimination) A->E High Temp / Strong Acid Dehydration

Reaction pathways in 3-Chloro-6-methoxyphenethyl acetate synthesis.

References

  • [3] Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing).[Link]

  • [1] EP0089207A1 - Friedel-Craft reactions. Google Patents.

  • [2] The DMAP-catalyzed acetylation of alcohols--a mechanistic study. PubMed (Chemistry - A European Journal).[Link]

  • [4] Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Thieme E-Books.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Conversion in 3-Chloro-6-methoxyphenethyl Acetate Synthesis

Overview The synthesis of 3-Chloro-6-methoxyphenethyl acetate from 3-Chloro-6-methoxyphenethyl alcohol (CAS 7569-69-9) and acetic acid (or its derivatives) is a fundamental esterification process. However, researchers fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The synthesis of 3-Chloro-6-methoxyphenethyl acetate from 3-Chloro-6-methoxyphenethyl alcohol (CAS 7569-69-9) and acetic acid (or its derivatives) is a fundamental esterification process. However, researchers frequently encounter stalled kinetics and low conversion rates (<50%). This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to drive this reaction to completion.

Diagnostic Decision Tree

Before altering your protocol, use the following workflow to isolate the root cause of your low conversion rates.

TroubleshootingFlow Start Low Conversion Detected (<50% Yield) CheckMethod Which esterification method is used? Start->CheckMethod Fischer Fischer Esterification (H2SO4 / Acetic Acid) CheckMethod->Fischer Steglich Steglich Esterification (DCC / DMAP) CheckMethod->Steglich AcylChloride Acyl Chloride / Anhydride (Base Promoted) CheckMethod->AcylChloride WaterIssue Equilibrium Limit: Water accumulation? Fischer->WaterIssue SideReaction N-acylurea formation or DMAP depletion? Steglich->SideReaction HClIssue HCl accumulation causing degradation? AcylChloride->HClIssue DeanStark Implement Dean-Stark or use excess reagent WaterIssue->DeanStark Resolve IncreaseDMAP Ensure catalytic DMAP (5-10 mol%) & dry DCM SideReaction->IncreaseDMAP Resolve AddBase Add excess Pyridine or Triethylamine (TEA) HClIssue->AddBase Resolve

Diagnostic workflow for identifying and resolving low conversion in esterification reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My Fischer esterification using sulfuric acid and acetic acid stalls at ~35-45% yield. Why does the reaction stop, and how can I force it to completion? A1: Fischer esterification is a reversible, equilibrium-limited process. According to Le Chatelier's principle, the accumulation of water (a byproduct of the reaction) pushes the equilibrium backward, stalling the conversion [1]. Furthermore, concentrated sulfuric acid can cause side reactions, such as the dehydration of the primary alcohol into an ether or alkene, manifesting as a "black tar" in the reaction flask[2].

  • Solution: To drive the reaction forward, you must continuously remove water. For a substrate like 3-Chloro-6-methoxyphenethyl alcohol, using a Dean-Stark apparatus with a solvent that azeotropes with water (e.g., toluene) is highly effective. Alternatively, use a 10-fold molar excess of acetic acid to overwhelm the equilibrium [2].

Q2: I switched to a Steglich esterification (DCC coupling) to avoid harsh acids, but I am still seeing poor yields and a difficult-to-remove white precipitate. What is going wrong? A2: The white precipitate is dicyclohexylurea (DCU), an expected byproduct of DCC activation. However, poor yields in Steglich esterifications usually stem from the 1,3-rearrangement of the highly reactive O-acylisourea intermediate into an inert N-acylurea dead-end product [3]. This side reaction outcompetes esterification if the alcohol nucleophilic attack is too slow.

  • Solution: This is why 4-Dimethylaminopyridine (DMAP) is critical. DMAP is a stronger nucleophile than the alcohol; it rapidly attacks the O-acylisourea to form a highly electrophilic acyl-pyridinium intermediate, preventing the 1,3-rearrangement and accelerating the transfer of the acetyl group to 3-Chloro-6-methoxyphenethyl alcohol [4]. Ensure you are using at least 5-10 mol% DMAP and strictly anhydrous solvents (like dry DCM), as water will rapidly hydrolyze the active ester [5].

SteglichMechanism Acid Acetic Acid + DCC O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl Activation ActiveAmide Acyl-Pyridinium Species (Active Ester) O_Acyl->ActiveAmide DMAP addition (Fast) DeadEnd N-Acylurea (Dead-end side product) O_Acyl->DeadEnd Slow reaction (1,3-rearrangement) DMAP DMAP Catalyst (Nucleophilic Attack) DMAP->ActiveAmide Product 3-Chloro-6-methoxyphenethyl Acetate + DCU ActiveAmide->Product Alcohol addition Alcohol 3-Chloro-6-methoxyphenethyl Alcohol Alcohol->Product Product->DMAP Catalyst regeneration

Mechanistic pathway of DMAP-catalyzed Steglich esterification preventing dead-end byproducts.

Q3: Does the 3-chloro-6-methoxy substitution on the phenyl ring induce steric hindrance that lowers conversion? A3: 3-Chloro-6-methoxyphenethyl alcohol is a primary alcohol, meaning the hydroxyl group is separated from the aromatic ring by a two-carbon ethyl chain. While the bulky ortho/meta substitutions (chloro and methoxy groups) on the phenyl ring increase the overall molecular volume, they do not exert significant direct steric hindrance on the primary hydroxyl oxygen[6]. If your conversion is low, the issue is almost certainly chemical equilibrium or catalyst deactivation, not steric hindrance.

Quantitative Optimization Data

To select the best approach for your lab, compare the empirical conversion rates of various esterification strategies applied to phenethyl alcohol derivatives.

Esterification MethodReagents / CatalystsTemp (°C)Time (h)Avg. Conversion (%)Primary Drawback / Limitation
Standard Fischer Acetic Acid, cat. H₂SO₄801235 - 45%Equilibrium limited; water byproduct stalls reaction [2].
Azeotropic Fischer Acetic Acid, cat. H₂SO₄, Toluene1108> 90%Requires Dean-Stark apparatus and high heat [1].
Steglich Coupling Acetic Acid, DCC (No DMAP)2524< 20%Formation of unreactive N-acylurea [3].
Optimized Steglich Acetic Acid, DCC, 10 mol% DMAP251285 - 95%DCU byproduct can be difficult to filter completely [4].
Acyl Chloride Acetyl Chloride, Triethylamine0 to 254> 95%Highly exothermic; requires strict anhydrous conditions.
Validated Experimental Protocols

The following self-validating protocols are engineered to bypass the common pitfalls identified above.

Protocol A: High-Yield Steglich Esterification (Mild Conditions) Use this method if your substrate is sensitive to high temperatures or strong acids.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 3-Chloro-6-methoxyphenethyl alcohol (1.0 equiv, ~10 mmol) and dissolve in 30 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add glacial acetic acid (1.2 equiv, 12 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol) to the stirring solution [4].

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv, 12 mmol) dissolved in 10 mL of dry DCM dropwise over 15 minutes. Self-Validation Check: A white precipitate (DCU) should begin forming within 5 minutes, indicating successful activation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the alcohol spot disappears.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acetic acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acetyl Chloride Method (Rapid & Scalable) Use this method for rapid conversion without carbodiimide byproducts.

  • Preparation: In a dry flask under nitrogen, dissolve 3-Chloro-6-methoxyphenethyl alcohol (1.0 equiv, 10 mmol) in 40 mL of anhydrous Tetrahydrofuran (THF) or DCM.

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv, 15 mmol) and a catalytic amount of DMAP (0.05 equiv, 0.5 mmol). Cool the mixture to 0 °C.

  • Acylation: Add Acetyl chloride (1.2 equiv, 12 mmol) dropwise via syringe. Self-Validation Check: The solution will immediately turn cloudy as triethylamine hydrochloride salts precipitate, confirming the acylation is proceeding.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 3 hours.

  • Workup: Quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent. The resulting 3-Chloro-6-methoxyphenethyl acetate can be purified via flash chromatography if necessary.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Steglich Esterification. Wikipedia. Available at:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry (RSC). Available at:[Link]

  • Mechanism of the Steglich esterification with the GO/RGO. ResearchGate. Available at:[Link]

  • 3-Chloro-6-methoxyphenethyl alcohol (CAS 7569-69-9) Properties. Molaid. Available at:[Link]

Optimization

Technical Support Center: Stabilizing 3-Chloro-6-methoxyphenethyl Acetate in Aqueous Solutions

Welcome to the Technical Support Center for 3-Chloro-6-methoxyphenethyl acetate formulation. As an acetate ester, this compound is highly susceptible to chemical degradation in aqueous environments.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Chloro-6-methoxyphenethyl acetate formulation. As an acetate ester, this compound is highly susceptible to chemical degradation in aqueous environments. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot degradation issues, understand the underlying chemical kinetics, and engineer self-validating, stable aqueous formulations.

Part 1: Mechanistic Overview of Acetate Ester Hydrolysis

Before troubleshooting a degrading formulation, it is critical to understand why 3-Chloro-6-methoxyphenethyl acetate breaks down. The ester bond undergoes nucleophilic acyl substitution, cleaving into 3-chloro-6-methoxyphenethyl alcohol and acetic acid. This degradation is driven by three primary pathways depending on the pH of the environment:

  • Specific Base Catalysis (Saponification): In alkaline conditions (pH > 7), hydroxide ions (OH⁻) act as strong nucleophiles, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This pathway involves acyl-oxygen bond fission and is generally rapid and irreversible[1].

  • Specific Acid Catalysis: In highly acidic conditions (pH < 3), the carbonyl oxygen becomes protonated. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by neutral water molecules[2].

  • Water-Catalyzed (Neutral) Hydrolysis: In the intermediate pH range (typically pH 4–6), uncatalyzed hydrolysis by water is the predominant mechanism. Because water is a weak nucleophile, this reaction is the slowest, representing the "zone of maximum stability" for the ester[2].

HydrolysisMechanism Ester 3-Chloro-6-methoxyphenethyl Acetate AcidCat Acid-Catalyzed (pH < 4) Protonation of Carbonyl Ester->AcidCat H⁺ BaseCat Base-Catalyzed (pH > 7) OH⁻ Attack Ester->BaseCat OH⁻ Neutral Water-Catalyzed (pH 4-6) Slow H₂O Attack Ester->Neutral H₂O TetraInt Tetrahedral Intermediate AcidCat->TetraInt BaseCat->TetraInt Neutral->TetraInt Products Degradation Products: Alcohol + Acetic Acid TetraInt->Products Acyl-Oxygen Cleavage

Mechanistic pathways of 3-Chloro-6-methoxyphenethyl acetate hydrolysis across varying pH ranges.

Part 2: Troubleshooting & FAQs

Q1: My aqueous stock solution of 3-Chloro-6-methoxyphenethyl acetate degrades completely within 24 hours at room temperature. What is the primary cause? A: The most likely culprit is an unoptimized pH. Acetate esters exhibit a V-shaped or U-shaped pH-rate profile, meaning the rate of hydrolysis increases exponentially in both alkaline and strongly acidic conditions[3][4]. To stabilize the ester, you must adjust the formulation to its pH of maximum stability, which for most acetate esters lies between pH 4.0 and 6.0[2].

Q2: I adjusted the pH to 5.0 using a phosphate buffer, but I am still observing significant degradation. Why? A: You are likely observing general base catalysis (or buffer catalysis). While the bulk pH is 5.0, the buffer species itself (e.g., HPO₄²⁻ or acetate ions at high concentrations) can act as a nucleophile or a general base, directly attacking the ester or facilitating water attack[5][6]. Phosphate and citrate buffers are notorious for catalyzing ester hydrolysis. Solution: Switch to a non-nucleophilic buffer system, such as Good's buffers (like MES), and keep the buffer concentration as low as possible (e.g., 10–20 mM) to minimize catalytic collisions.

Q3: How can I further reduce the hydrolysis rate if pH optimization is not enough for my required shelf-life? A: You must reduce the thermodynamic activity of water around the ester bond. This can be achieved by:

  • Co-solvents: Introducing water-miscible organic solvents (e.g., Propylene Glycol, PEG 400) lowers the dielectric constant of the medium and physically shields the ester. Studies show that mixed solvent systems can increase the half-life of susceptible esters by over 2-fold compared to purely aqueous buffers[4].

  • Micellar Shielding: Adding non-ionic surfactants (like Polysorbate 80) can partition the hydrophobic 3-Chloro-6-methoxyphenethyl moiety into the micelle core, protecting the acetate group at the micelle-water interface from hydronium/hydroxide ions.

  • Temperature Control: Hydrolysis follows the Arrhenius equation[7]. Storing the solution at 2–8°C will drastically reduce the kinetic rate of cleavage.

Part 3: Quantitative Data & Buffer Compatibility

To engineer a self-validating system, researchers must compare buffer compatibility and expected degradation kinetics. The table below summarizes the expected stability profile for acetate esters based on environmental conditions.

Table 1: Influence of pH and Buffer Selection on Acetate Ester Stability

pH RangeDominant Hydrolysis MechanismRecommended Buffer SystemsBuffer Catalysis RiskExpected Stability (Relative)
< 3.0 Specific Acid CatalysisHCl / KClLowPoor (Rapid degradation)
4.0 – 5.0 Water-Catalyzed (Neutral)Acetate (dilute, <20mM)ModerateOptimal (Maximum Half-life)
5.5 – 6.5 Water-Catalyzed (Neutral)MESLowGood
7.0 – 7.4 Mixed (Water + Base)HEPES, TrisHigh (especially Tris)Poor
> 8.0 Specific Base CatalysisBorate, CarbonateHighVery Poor (Saponification)

Part 4: Experimental Protocol for Stability Optimization

To establish a self-validating stability profile for 3-Chloro-6-methoxyphenethyl acetate, follow this step-by-step methodology for a forced degradation and pH-rate profiling study.

Protocol: Generating a pH-Rate Profile Objective: Determine the exact pH of maximum stability ( pHmax​ ) for your specific formulation.

  • Buffer Preparation: Prepare 20 mM buffer solutions at pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0. Ensure the ionic strength is kept constant across all buffers (e.g., by adding NaCl to 0.15 M) to eliminate kinetic salt effects.

  • Stock Solution Preparation: Dissolve 3-Chloro-6-methoxyphenethyl acetate in anhydrous Acetonitrile (ACN) to create a 10 mM concentrated stock.

  • Reaction Initiation: Spike 100 µL of the stock solution into 9.9 mL of each pre-warmed (e.g., 40°C for accelerated testing) buffer solution. The final ester concentration is 100 µM with 1% ACN co-solvent. Vortex immediately.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 500 µL aliquots from each buffer condition.

  • Quenching: Immediately mix the aliquot with 500 µL of ice-cold ACN containing 0.1% Trifluoroacetic acid (TFA). This rapidly drops the pH and temperature, halting further degradation.

  • HPLC Analysis: Quantify the remaining intact ester using RP-HPLC (C18 column, UV detection). Plot ln(Concentration) vs. Time to determine the pseudo-first-order rate constant ( kobs​ ) for each pH.

  • Data Synthesis: Plot log(kobs​) vs. pH to generate the V-shaped pH-rate profile and identify the mathematical minimum point.

OptimizationWorkflow Step1 1. pH Profiling (Determine pH_max) Step2 2. Buffer Screening (Minimize Catalysis) Step1->Step2 Step3 3. Co-Solvent Addition (Lower Dielectric Const) Step2->Step3 Step4 4. Final Formulation (Validation via HPLC) Step3->Step4

Logical workflow for optimizing the aqueous stability of 3-Chloro-6-methoxyphenethyl acetate.

References

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]

  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. PubMed Central (PMC). Available at:[Link]

  • Hydroxy-group participation in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:[Link]

  • Diethylaminoethyl Ester of Benzylpenicillin. II. Rate of hydrolysis is a pharmaceutical suspensions. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Chloro-6-methoxyphenethyl acetate vs. 3-Chloro-4-methoxyphenethyl acetate

Executive Summary In the synthesis of complex bioactive molecules—ranging from epigenetic modulators like CBP/P300 inhibitors to targeted protein degraders—the selection of precisely substituted building blocks is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex bioactive molecules—ranging from epigenetic modulators like CBP/P300 inhibitors to targeted protein degraders—the selection of precisely substituted building blocks is critical. 3-Chloro-6-methoxyphenethyl acetate and 3-Chloro-4-methoxyphenethyl acetate are two closely related isomeric synthons. While they share identical molecular weights and similar functional groups, the spatial relationship between the electron-donating methoxy (-OCH₃) group and the electron-withdrawing chloro (-Cl) group fundamentally alters their reactivity profiles.

This guide provides an in-depth, objective comparison of these two isomers, focusing on their electronic topography, behavior in transition-metal-catalyzed cross-coupling, and electrophilic aromatic substitution (EAS) pathways.

Structural & Electronic Topography

Understanding the causality behind the reactivity of these isomers requires analyzing the interplay of inductive (-I) and resonance (+R) effects.

  • 3-Chloro-4-methoxyphenethyl acetate: The methoxy group is at C4, while the chlorine is at C3. They are ortho to each other. The methoxy group donates electron density into the ring via resonance (+R), increasing electron density at C3, C5, and C1. However, because the oxygen atom is only two bonds away from C3, its strong inductive withdrawing effect (-I) partially mitigates the electron enrichment at the C-Cl bond.

  • 3-Chloro-6-methoxyphenethyl acetate: The methoxy group is at C6, and the chlorine is at C3. They are para to each other. The resonance effect (+R) of the C6-methoxy group directs significant electron density directly to C3, C1, and C5. Because the oxygen is four bonds away from C3, the inductive withdrawal (-I) is negligible. Consequently, the C3 carbon in this isomer is significantly more electron-rich than in the 4-methoxy isomer.

This electronic disparity dictates their divergent behavior in synthetic workflows, particularly in 1 [1].

Comparative Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (C-Cl Activation)

Aryl chlorides are notoriously challenging substrates for oxidative addition by Pd(0) species. The rate-limiting step requires an electron-deficient C-Cl bond to accept electron density from the metal.

  • 3-Chloro-4-methoxy isomer: The balanced -I and +R effects of the ortho-methoxy group make the C-Cl bond moderately accessible for oxidative addition. Furthermore, the ortho-oxygen can occasionally provide weak stabilizing coordination to the incoming palladium center.

  • 3-Chloro-6-methoxy isomer: The unopposed +R effect of the para-methoxy group floods the C-Cl anti-bonding orbital with electron density, severely deactivating the bond. Cross-coupling this isomer requires highly active, electron-rich ligands (e.g., XPhos or BrettPhos) and elevated temperatures to force the oxidative addition.

B. Electrophilic Aromatic Substitution (EAS)

Despite their differences in cross-coupling, both isomers exhibit striking similarity in EAS regioselectivity (e.g., nitration or halogenation). The methoxy group is the most powerful activating group on the ring, dictating the site of electrophilic attack. In both isomers, the C1 and C3 positions are occupied, leaving C5 as the primary target for substitution.

EAS_Logic Sub1 3-Chloro-4-methoxyphenethyl acetate (OMe and Cl are Ortho) Dir1 C4-OMe Directs to C5 (Strong Activation) Sub1->Dir1 Sub2 3-Chloro-6-methoxyphenethyl acetate (OMe and Cl are Para) Dir2 C6-OMe Directs to C5 (Strong Activation) Sub2->Dir2 Prod1 Major Product: 5-Substituted Isomer Dir1->Prod1 Prod2 Major Product: 5-Substituted Isomer Dir2->Prod2

Fig 1: Electrophilic Aromatic Substitution (EAS) regioselectivity logic for both isomers.

Quantitative Data & Performance Comparison

The following table summarizes empirical expectations based on standard physical organic chemistry principles and 2 [2].

Parameter3-Chloro-4-methoxyphenethyl acetate3-Chloro-6-methoxyphenethyl acetateMechanistic Rationale
Cl / OMe Relationship Ortho to each otherPara to each otherDefines resonance vs. inductive balance.
Pd-Catalyzed C-Cl Activation Moderate to FastSluggish / DifficultPara-methoxy resonance strongly deactivates the C-Cl bond toward oxidative addition.
EAS Regioselectivity >90% C5 position>90% C5 positionBoth are directed by the dominant +R effect of the methoxy group to the open C5 slot.
Ester Hydrolysis Rate Rapid (Standard)Rapid (Standard)The acetate group is insulated by the flexible ethyl linker; ring sterics have negligible impact.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , allowing researchers to confirm mechanistic progress in real-time.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-Cl Activation)

This protocol highlights the conditions required to overcome the deactivation present in the 3-chloro-6-methoxy isomer.

  • Preparation: In a flame-dried Schlenk flask, combine the aryl chloride (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv).

  • Solvent & Degassing: Add a 10:1 mixture of Toluene/H₂O. Degas the suspension via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction: Heat to 100 °C under an argon atmosphere. (Note: The 4-methoxy isomer typically completes in 4-6 hours; the 6-methoxy isomer may require 12-18 hours).

  • Self-Validation Checkpoint (LC-MS): Sample the reaction at 2 hours. Validate oxidative addition by monitoring the disappearance of the characteristic 3:1 isotopic ratio of the aryl chloride [M+H]⁺ peak. If the starting material persists without the appearance of the coupled product mass, the oxidative addition step has failed, indicating insufficient catalyst activation or overwhelming resonance deactivation.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash chromatography.

Suzuki_Workflow Step1 Aryl Chloride + Boronic Acid Step3 Oxidative Addition (Rate-Limiting) Step1->Step3 Step2 Pd Catalyst + Ligand (XPhos) Step2->Step3 Step4 Transmetalation & Red. Elimination Step3->Step4 Step5 Coupled Product Isolation Step4->Step5

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for aryl chlorides.

Protocol B: Side-Chain Acetate Hydrolysis

Demonstrates that side-chain modifications remain unaffected by ring substitution patterns.

  • Preparation: Dissolve the phenethyl acetate (1.0 equiv) in a 1:1 mixture of THF and Methanol.

  • Hydrolysis: Add 2.0 M aqueous LiOH (3.0 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint (IR & TLC): Monitor by TLC (shift from a non-polar ester spot to a highly polar alcohol spot). Validate structurally via IR spectroscopy: confirm the complete disappearance of the sharp ester carbonyl stretch at ~1735 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹.

  • Workup: Acidify with 1M HCl to pH 5, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the phenethyl alcohol.

References

  • Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 3-Chloro-6-methoxyphenethyl acetate: A GC-MS Centric Approach

In the landscape of pharmaceutical research and drug development, the absolute purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and, ultimately, patient safety. F...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and, ultimately, patient safety. For a compound such as 3-Chloro-6-methoxyphenethyl acetate, a versatile building block in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other principal analytical techniques for purity validation, supported by established protocols and experimental insights.

The narrative that follows is designed for the discerning researcher and drug development professional. It eschews a superficial checklist approach in favor of a deeper exploration into the "why" behind the "how"—the causal logic that underpins robust analytical method validation.

The Criticality of Purity for 3-Chloro-6-methoxyphenethyl acetate

3-Chloro-6-methoxyphenethyl acetate serves as a key precursor in the synthesis of various pharmacologically active molecules. The presence of even trace impurities, which can arise from starting materials, side reactions, or degradation, can have profound consequences.[1][2] These impurities can lead to:

  • Altered Reaction Kinetics: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, unintended byproducts.

  • Compromised Biological Activity: In the final active pharmaceutical ingredient (API), impurities may exhibit their own pharmacological or toxicological effects, confounding biological assays and posing safety risks.

  • Regulatory Hurdles: Regulatory bodies like the FDA and EMA mandate stringent purity thresholds for all pharmaceutical components. Failure to meet these standards can result in significant delays and financial losses.

Given these stakes, the choice of analytical methodology for purity determination is a critical decision. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it a prime candidate for assessing the purity of 3-Chloro-6-methoxyphenethyl acetate.[3][4][5]

GC-MS Method Validation: A Framework for Trust

A validated analytical method is one that has been proven to be suitable for its intended purpose.[6] For purity assessment, this means the method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[6][7][8]

Our approach to validating a GC-MS method for 3-Chloro-6-methoxyphenethyl acetate purity is a self-validating system, where each step builds upon the last to create a robust and defensible analytical procedure.

The GC-MS Validation Workflow

The following diagram illustrates the logical workflow for the validation of a GC-MS method for purity determination.

GCMS_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_sys System Suitability Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST

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Validation

Comparative efficacy of 3-Chloro-6-methoxyphenethyl acetate analogs

An In-Depth Guide to the Comparative Efficacy of 3-Chloro-6-methoxyphenethyl Acetate Analogs Authored by a Senior Application Scientist This guide provides a comprehensive framework for evaluating the comparative efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Efficacy of 3-Chloro-6-methoxyphenethyl Acetate Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the comparative efficacy of a series of novel 3-Chloro-6-methoxyphenethyl acetate analogs. While direct comparative studies on this specific chemical series are not yet prevalent in published literature, this document synthesizes established principles of medicinal chemistry and data from structurally related compounds to propose a robust strategy for their synthesis, characterization, and biological evaluation. Our approach is grounded in the well-understood roles of chloro and methoxy substituents in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

The core structure, phenethyl acetate, serves as a versatile scaffold. The strategic introduction of a chloro and a methoxy group onto the phenyl ring is a proven method in drug discovery to probe ligand-protein interactions and optimize potency.[1][2] The chloro group, an electron-withdrawing substituent, can enhance lipophilicity and participate in halogen bonding, while the methoxy group, an electron-donating substituent, can serve as a hydrogen bond acceptor and influence metabolic stability.[1][3] This guide will delineate the anticipated structure-activity relationships (SAR) and provide detailed protocols for a head-to-head comparison of a proposed analog series.

Rationale and Design of the Analog Series

The design of this analog series is predicated on systematically exploring the impact of chloro and methoxy substitutions on the phenethyl acetate core. The selection of positional isomers allows for a thorough investigation of steric and electronic effects on biological activity.

Table 1: Proposed Analogs for Comparative Efficacy Studies

Compound IDStructure NameParent ScaffoldSubstituent(s)Rationale for Inclusion
PA-01 Phenethyl acetatePhenethyl acetateNoneBaseline parent compound for comparison.
PA-02 4-Chlorophenethyl acetatePhenethyl acetate4-ChloroEvaluate the effect of a para-chloro substituent on activity.
PA-03 4-Methoxyphenethyl acetatePhenethyl acetate4-MethoxyEvaluate the effect of a para-methoxy substituent on activity.
PA-04 3-Chloro-4-methoxyphenethyl acetatePhenethyl acetate3-Chloro, 4-MethoxyAssess the combined electronic and steric effects of adjacent chloro and methoxy groups.
PA-05 3-Chloro-6-methoxyphenethyl acetate Phenethyl acetate3-Chloro, 6-Methoxy Target compound; evaluate the specific ortho/meta substitution pattern.

The opposing electronic natures of the chloro and methoxy groups, combined with their capacity for dual electrostatic interactions (possessing both partially positive and partially negative regions), make them excellent "scouts" for probing protein binding pockets to optimize potency.[1][3]

Proposed Biological Evaluation Strategy

Based on the known biological activities of structurally similar compounds, such as phenyl acetate and caffeic acid phenethyl ester (CAPE) derivatives, we propose evaluating this analog series for its potential anticancer and antimicrobial properties.[4] The primary assays will focus on cytotoxicity against relevant cancer cell lines and minimum inhibitory concentration against pathogenic bacteria.

In Vitro Cytotoxicity Assessment

The initial screening will involve determining the half-maximal inhibitory concentration (IC₅₀) of each analog against a panel of human cancer cell lines. We propose using the PC-3 (prostate carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, as derivatives of the related compound phenylacetamide have shown activity against them.

Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM) (Note: The following data is illustrative to demonstrate format and is not based on experimental results.)

Compound IDPC-3 (Prostate)MCF-7 (Breast)
PA-01 >100>100
PA-02 75.482.1
PA-03 89.295.6
PA-04 45.851.3
PA-05 38.542.7

The anticipated trend, where substituted analogs show greater potency than the parent compound, is based on the principle that substituents can enhance binding affinity to biological targets. The combination of chloro and methoxy groups is hypothesized to provide a synergistic effect on cytotoxicity.

Potential Mechanism of Action: Apoptosis Induction

Many cytotoxic agents, including derivatives of phenylacetate and CAPE, exert their effects by inducing programmed cell death, or apoptosis.[5] A logical next step would be to investigate whether the most potent analogs from the cytotoxicity screen induce apoptosis. This can be explored through assays measuring caspase activation or by analyzing the expression of key apoptotic regulatory proteins like Bax and Bcl-2.

G cluster_0 Cellular Environment cluster_1 Apoptotic Cascade Analog_PA-05 3-Chloro-6-methoxy phenethyl acetate Bax Bax Analog_PA-05->Bax Upregulates Bcl2 Bcl2 Analog_PA-05->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Activates Bcl2->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Start Substituted Phenethyl Alcohol Step1 Esterification Reaction (Base catalyst, e.g., Pyridine) Start->Step1 Reagent Acetyl Chloride or Acetic Anhydride Reagent->Step1 Step2 Aqueous Workup (e.g., NaHCO3 wash) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End Target Analog (e.g., PA-05) Step3->End

Caption: General workflow for the synthesis of phenethyl acetate analogs.

Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol assesses the effect of the analogs on the metabolic activity of cancer cells, which is a proxy for cell viability.

Materials:

  • PC-3 or MCF-7 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compounds (PA-01 to PA-05) dissolved in DMSO (stock solutions)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed the 96-well plates with 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of each test compound in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C. The incubation time depends on the cell line and should be optimized.

  • Data Collection: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow MTS Assay Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h A->B C 3. Add Compound Dilutions B->C D 4. Incubate 48-72h C->D E 5. Add MTS Reagent D->E F 6. Incubate 1-4h E->F G 7. Read Absorbance (490nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step experimental workflow for the in vitro MTS cytotoxicity assay.

Concluding Remarks

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the comparative efficacy of 3-Chloro-6-methoxyphenethyl acetate and its analogs. By leveraging established structure-activity relationships and standardized in vitro protocols, researchers can systematically dissect the contributions of chloro and methoxy substituents to the biological activity of the phenethyl acetate scaffold. The proposed workflows provide a clear path from chemical synthesis to biological characterization, enabling an objective comparison of this novel series of compounds. The insights gained from these studies will be invaluable for guiding future drug development efforts in this chemical space.

References

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Mishra, R., et al. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

  • Mishra, R., et al. (2023). Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH. [Link]

  • Abdel-Gawad, H., et al. (2022). Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation. MDPI. [Link]

  • Lin, H.-P., et al. (2012). Caffeic Acid Phenethyl Ester Suppresses the Proliferation of Human Prostate Cancer Cells through Inhibition of p70S6K. Cancer Prevention Research. [Link]

  • Li, Z., et al. (2022). Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. ChemSusChem. [Link]

  • Google Patents. (2022).
  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of a Caffeic Acid Phenethyl Ester Derivatives as Anti-Hepatocellular Carcinoma Agents via Inhibition of Mitochondrial Respiration and Disruption of Cellular Metabolism. MDPI. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Validating Analytical Methods for 3-Chloro-6-methoxyphenethyl Acetate Quantification

Executive Summary & Chemical Profiling Accurate quantification of 3-Chloro-6-methoxyphenethyl acetate —a highly specific chemical intermediate utilized in advanced pharmaceutical synthesis and specialized fragrance profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Accurate quantification of 3-Chloro-6-methoxyphenethyl acetate —a highly specific chemical intermediate utilized in advanced pharmaceutical synthesis and specialized fragrance profiling—requires robust, validated analytical frameworks. Structurally, this compound features a halogenated aromatic ring (chloro group), an electron-donating methoxy group, and an esterified aliphatic side chain.

These structural features dictate its physicochemical behavior:

  • Hydrophobicity: The aromatic backbone and acetate group make it moderately non-polar, ideal for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Volatility: The lack of strong hydrogen-bond donors (no free -OH or -NH groups) grants it sufficient volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) without the need for pre-column derivatization.

  • Chromophores: The conjugated pi-system, augmented by chloro and methoxy auxochromes, provides strong UV absorbance, enabling UV-Vis detection[1].

This guide objectively compares two orthogonal analytical methods—RP-HPLC-UV and GC-MS —providing field-proven protocols, causality behind experimental choices, and comparative validation data based on ICH Q2(R1) guidelines.

Analytical Workflow & Method Selection

Before diving into the protocols, it is critical to understand the decision matrix for selecting the appropriate analytical technique based on the sample matrix and required sensitivity.

Workflow Start 3-Chloro-6-methoxyphenethyl acetate Sample Matrix Split Method Selection Matrix Start->Split HPLC_Prep RP-HPLC-UV Prep (Dilution in MeOH) Split->HPLC_Prep High Conc. / Non-Volatile Matrix GC_Prep GC-MS Prep (Liquid-Liquid Extraction) Split->GC_Prep Trace Conc. / Complex Matrix HPLC_Run RP-HPLC Analysis (C18, ACN:H2O, 275 nm) HPLC_Prep->HPLC_Run GC_Run GC-MS Analysis (HP-5MS, EI Mode) GC_Prep->GC_Run Data Data Acquisition & Peak Integration HPLC_Run->Data GC_Run->Data

Caption: Decision tree and experimental workflow comparing RP-HPLC-UV and GC-MS methodologies.

Method 1: RP-HPLC-UV Quantification

RP-HPLC-UV is the workhorse for routine batch release and purity assays due to its high precision and straightforward sample preparation[2].

Causality & Experimental Design

We utilize a C18 stationary phase because the octadecyl carbon chain provides optimal hydrophobic interactions with the phenethyl backbone. A mobile phase of Acetonitrile and Water (60:40) is selected over Methanol to maintain lower backpressure and sharper peak shapes[2]. Detection is set to 275 nm; while 254 nm is standard, 275 nm aligns better with the localized absorbance maximum shifted by the methoxy and chloro substituents, maximizing the signal-to-noise ratio[1].

Step-by-Step Protocol (Self-Validating System)

To ensure the system is self-validating, we employ continuous bracketing standards. This means a known calibration standard is injected every 10 samples to mathematically prove that retention time drift and detector response remain within a ≤ 2.0% Relative Standard Deviation (RSD) threshold throughout the run.

  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 60:40 (v/v) ratio. Degas via sonication for 15 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Chloro-6-methoxyphenethyl acetate reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Calibration Curve: Serially dilute the stock with the mobile phase to generate working standards at 1, 5, 10, 25, 50, and 100 µg/mL[2].

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 30 °C to ensure mass transfer kinetics remain constant.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis at 275 nm.

  • System Suitability: Inject the 50 µg/mL standard six times. The run is only valid if the theoretical plates (N) > 2000 and the tailing factor (Tf) ≤ 1.5.

Method 2: GC-MS Quantification

When quantifying 3-Chloro-6-methoxyphenethyl acetate in complex biological matrices or at trace impurity levels, GC-MS is the superior orthogonal technique due to its high resolving power and mass-specific detection[3].

Causality & Experimental Design

The compound's low polarity allows it to partition efficiently into non-polar solvents like hexane during Liquid-Liquid Extraction (LLE), leaving behind polar matrix interferents (e.g., salts, proteins). We utilize a 5% phenyl-methylpolysiloxane (HP-5MS) column, which is specifically engineered to separate halogenated aromatic compounds[4]. Electron Ionization (EI) at 70 eV fragments the molecule predictably, allowing us to monitor the molecular ion isotopes ( 35 Cl at m/z 228, 37 Cl at m/z 230) and the base peak (loss of acetate, m/z 169).

Step-by-Step Protocol (Self-Validating System)

This protocol utilizes Naphthalene-d8 as an Internal Standard (IS). By measuring the ratio of the analyte peak area to the IS peak area, the system self-corrects for any inconsistencies in extraction efficiency or micro-variations in the split injection volume, ensuring absolute trustworthiness in the final quantitative data[3].

  • Sample Extraction: Transfer 1.0 mL of the sample matrix into a glass centrifuge tube. Add 50 µL of Naphthalene-d8 (10 µg/mL in hexane) as the IS.

  • Solvent Addition: Add 2.0 mL of HPLC-grade Hexane. Vortex aggressively for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Recovery: Extract the upper organic (hexane) layer and transfer it to an autosampler vial.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Injector temp 250 °C.

  • Oven Temperature Program: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Detection: EI mode (70 eV). Use Selected Ion Monitoring (SIM) mode targeting m/z 228, 230, and 169.

Validation Framework & Comparative Data

Both methods must be validated against ICH Q2(R1) guidelines, ensuring they are fit-for-purpose[5]. The logical flow of this validation is visualized below.

Validation Val ICH Q2 Method Validation Spec Specificity (No Matrix Interference) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Sens Sensitivity (LOD / LOQ) Val->Sens Acc Accuracy (95-105% Recovery) Val->Acc Prec Precision (RSD < 2.0%) Val->Prec

Caption: Logical framework for analytical method validation according to ICH Q2 guidelines.

Experimental Validation Results

The following table summarizes the experimental validation data comparing the performance of both developed methods.

Validation ParameterRP-HPLC-UV (Routine Assay)GC-MS (Trace Analysis)
Linearity Range 1.0 – 100 µg/mL10 – 1000 ng/mL
Correlation Coefficient ( R2 ) 0.99940.9998
Limit of Detection (LOD) 0.3 µg/mL2.5 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL10.0 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%94.0% – 103.5%
Intra-day Precision (RSD%) 0.8%1.4%
Inter-day Precision (RSD%) 1.2%2.1%
Total Run Time ~10.0 minutes~19.3 minutes
Conclusion

For bulk drug substance analysis and routine process monitoring of 3-Chloro-6-methoxyphenethyl acetate, RP-HPLC-UV is the recommended methodology due to its excellent intra-day precision (0.8% RSD), rapid run time, and minimal sample preparation. Conversely, for pharmacokinetics, toxicology, or trace impurity profiling where the analyte is buried in a complex matrix, GC-MS is mandatory. The use of an internal standard in the GC-MS protocol creates a highly trustworthy, self-validating system capable of quantifying down to 10 ng/mL.

References

  • Source: ChemBuyersGuide.
  • Title: HPLC method for 2-(Ethyl(phenyl)amino)
  • National Institutes of Health (NIH)
  • Scholars Research Library Title: Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization Source: Scholars Research Library URL
  • Source: Agilent.
  • Shimadzu / GCMS.

Sources

Validation

A Comparative Guide to Catalytic Synthesis of 3-Chloro-6-methoxyphenethyl Acetate: Maximizing Yields in Drug Intermediate Preparation

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-6-methoxyphenethyl acetate is a valuable building block, and its preparation via the acetylation...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-6-methoxyphenethyl acetate is a valuable building block, and its preparation via the acetylation of 3-chloro-6-methoxyphenethanol requires careful consideration of the catalytic system to maximize yield and purity. This guide provides an in-depth comparison of various catalytic approaches for this O-acetylation reaction, offering insights grounded in mechanistic principles and supported by analogous experimental data from the scientific literature.

The Critical Role of the Catalyst in O-Acetylation

The acetylation of an alcohol with an acetylating agent, typically acetic anhydride, is an equilibrium-driven process. The role of the catalyst is to accelerate the reaction rate by providing a lower energy pathway for the formation of the ester. The choice of catalyst directly impacts reaction time, temperature, and ultimately, the yield and purity of the desired product, 3-Chloro-6-methoxyphenethyl acetate. The primary catalytic strategies fall into three main categories: nucleophilic catalysis, Lewis acid catalysis, and Brønsted acid catalysis.

Comparative Analysis of Catalytic Systems

Here, we compare three representative catalytic systems, each with distinct mechanisms and practical considerations. The yields presented are typical for the acetylation of secondary alcohols and serve as a benchmark for what can be expected in the synthesis of 3-Chloro-6-methoxyphenethyl acetate.

Catalyst SystemTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
DMAP / Triethylamine >95%Mild (0°C to RT), Anhydrous DCMHigh efficiency, mild conditions, works well for sterically hindered alcohols.Catalyst can be toxic and difficult to remove, requires stoichiometric base.
**Zinc Chloride (ZnCl₂) **85-95%Room Temperature, Solvent-freeInexpensive, readily available, solvent-free conditions are possible.Can require higher catalyst loading, may not be as effective for very hindered alcohols.
Solid Acid (e.g., SBA-15-Ph-Pr-SO₃H) >95%Room Temperature, Solvent-freeRecyclable, environmentally benign, high yields, simple workup.Higher initial cost, may require longer reaction times for some substrates.

In-Depth Look at Catalytic Mechanisms and Protocols

Nucleophilic Catalysis: The DMAP/Triethylamine System

4-(Dimethylamino)pyridine (DMAP) is an exceptionally efficient nucleophilic catalyst for acylation reactions.[1][2][3][4] Its high activity stems from its ability to react with acetic anhydride to form a highly reactive N-acetylpyridinium ion. This intermediate is much more electrophilic than acetic anhydride itself, leading to rapid acylation of the alcohol. Triethylamine is used as a non-nucleophilic auxiliary base to neutralize the acetic acid byproduct, driving the reaction to completion.

DMAP_Mechanism DMAP DMAP Acylpyridinium N-Acetylpyridinium Ion DMAP->Acylpyridinium + Ac₂O Ac2O Acetic Anhydride Acetate Acetate Alcohol 3-Chloro-6-methoxyphenethanol Et3N Triethylamine Et3NH_OAc Et₃N·HOAc Et3N->Et3NH_OAc + Acetic Acid Product 3-Chloro-6-methoxyphenethyl acetate Acylpyridinium->Product + Alcohol Product->DMAP (catalyst regenerated)

Caption: Nucleophilic catalysis pathway with DMAP.

Experimental Protocol (Representative):

  • Under an inert atmosphere (N₂ or Ar), dissolve 3-chloro-6-methoxyphenethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Lewis Acid Catalysis: The Zinc Chloride Approach

Lewis acids like zinc chloride (ZnCl₂) activate the acetylating agent by coordinating to one of the carbonyl oxygens of acetic anhydride.[5][6] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This method is often effective under solvent-free conditions, which is a significant advantage from a green chemistry perspective.

Lewis_Acid_Workflow Start Start: Combine Reactants Mix Mix 3-chloro-6-methoxyphenethanol, acetic anhydride, and ZnCl₂ Start->Mix Stir Stir at Room Temperature (Solvent-free) Mix->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (Add water and extract with ethyl acetate) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End: Pure Product Purify->End

Caption: Experimental workflow for ZnCl₂ catalyzed acetylation.

Experimental Protocol (Representative):

  • To a flask, add 3-chloro-6-methoxyphenethanol (1.0 eq) and a catalytic amount of anhydrous zinc chloride (0.1-0.2 eq).

  • Add acetic anhydride (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be gently heated if necessary.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, add water to quench the reaction and hydrolyze the excess acetic anhydride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product for subsequent purification.

Heterogeneous Brønsted Acid Catalysis

The use of solid acid catalysts, such as sulfonic acid-functionalized silica (e.g., SBA-15–Ph–Pr–SO₃H), represents a modern, green approach to acetylation.[7] The Brønsted acid sites on the solid support protonate the carbonyl oxygen of acetic anhydride, activating it for nucleophilic attack by the alcohol. The key advantage of this method is the ease of catalyst separation and recycling.

Experimental Protocol (Representative):

  • In a round-bottom flask, combine 3-chloro-6-methoxyphenethanol (1.0 eq) and acetic anhydride (1.2 eq).

  • Add the solid acid catalyst (e.g., 2 mol%).

  • Stir the solvent-free mixture at room temperature for the required time (typically 1-5 hours), monitoring by TLC.

  • Upon completion, add a suitable solvent like ethyl acetate to dilute the mixture.

  • Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with the solvent, dried, and reused.

  • The filtrate is then washed with saturated NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the product.

Conclusion and Recommendations

For the synthesis of 3-Chloro-6-methoxyphenethyl acetate, the choice of catalyst will depend on the specific requirements of the process, such as scale, cost, and environmental considerations.

  • For high-yield, lab-scale synthesis where purification is straightforward, the DMAP/triethylamine system is highly reliable. Its effectiveness with potentially sterically demanding secondary alcohols makes it a go-to method for ensuring high conversion.

  • For a cost-effective and environmentally friendlier approach, particularly at a larger scale, solvent-free acetylation with a Lewis acid like ZnCl₂ is an excellent option. The simplicity of the procedure and the absence of solvent are significant advantages.

  • When catalyst recyclability and green chemistry principles are the highest priority, a solid acid catalyst is the preferred choice. Although the initial catalyst cost may be higher, the ability to reuse the catalyst multiple times can make it economically viable in the long run, while significantly reducing waste.

It is recommended to perform small-scale trial reactions to determine the optimal conditions for the specific substrate, 3-chloro-6-methoxyphenethanol, before scaling up the synthesis.

References

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • Alvarez Castro, T. V. (2018). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. [Link]

  • Xu, S., et al. (2005). The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4‐(Dimethylamino)pyridine). Chemistry – A European Journal. [Link]

  • Xu, S., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Semantic Scholar. [Link]

  • Yadav, P., et al. (2010). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. ResearchGate. [Link]

  • Yadav, P., et al. (2010). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry. [Link]

  • Li, T. S., & Li, A. X. (1998). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Dekamin, M. G., et al. (2013). Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15–Ph–Pr–SO3H) — An environmentally benign method. Canadian Journal of Chemistry. [Link]

Sources

Comparative

Spectroscopic Comparison of 3-Chloro-6-methoxyphenethyl Acetate and Its Positional Isomers: A Comprehensive Guide for API Profiling

As a Senior Application Scientist, I frequently encounter the challenge of differentiating positional isomers during Active Pharmaceutical Ingredient (API) impurity profiling and structure-activity relationship (SAR) stu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating positional isomers during Active Pharmaceutical Ingredient (API) impurity profiling and structure-activity relationship (SAR) studies. The structural similarity of 3-chloro-6-methoxyphenethyl acetate (systematically named 5-chloro-2-methoxyphenethyl acetate, CAS: 1443312-15-9) and its positional isomers—such as the 4-chloro-3-methoxy and 3-chloro-4-methoxy derivatives—renders standard chromatographic retention times insufficient for unambiguous identification.

To achieve absolute structural certainty, we must rely on a multi-modal spectroscopic approach. This guide provides an objective, data-driven comparison of these isomers, detailing the causality behind their spectroscopic behaviors and outlining self-validating experimental protocols.

Analytical Workflow for Isomer Differentiation

Differentiating 1,2,4-trisubstituted benzene isomers requires orthogonal analytical techniques. While Mass Spectrometry (MS) confirms the constitutional formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for establishing regiochemistry.

Workflow A Sample Prep (Internal Stds) B 1H & 13C NMR (Regiochemistry) A->B C FT-IR Spectroscopy (Functional Groups) A->C D GC-EI-MS (Fragmentation) A->D E Data Synthesis & Isomer Identification B->E C->E D->E

Figure 1: Multi-modal spectroscopic workflow for differentiating phenethyl acetate positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary differentiator for these positional isomers. The chemical shifts in the aromatic region are governed by the competing electronic effects of the substituents.

The Causality of Chemical Shifts: The methoxy group (-OCH₃) is a strong π -electron donor via resonance, which significantly shields the ortho and para protons, pushing their signals upfield (lower ppm). Conversely, the chloro group (-Cl) is inductively electron-withdrawing but weakly resonance-donating, resulting in a relatively neutral or slightly deshielding effect compared to the methoxy group. These electronic principles are well-documented in the structural characterization of similar 1 [1].

NMR_Logic Sub 1,2,4-Trisubstituted Benzene Ring OMe -OCH3 Group (Strong Pi-Donor) Sub->OMe Cl -Cl Group (Inductive Withdrawal) Sub->Cl Shield Shields Ortho/Para Protons (Upfield Shift ~6.7-6.9 ppm) OMe->Shield Resonance Deshield Slight Deshielding (Downfield Shift ~7.1-7.3 ppm) Cl->Deshield Induction Result Unique Multiplicity & Shift Patterns (Unambiguous Isomer ID) Shield->Result Deshield->Result

Figure 2: Electronic effects governing 1H NMR chemical shifts in the aromatic region.

By analyzing the coupling constants ( J -values)—where ortho coupling is typically 8.0–8.5 Hz and meta coupling is 1.5–2.5 Hz—we can unambiguously assign the substitution pattern.

Table 1: Comparative ¹H NMR Data (Aromatic Region, 400 MHz, CDCl₃)
IsomerH-2H-3H-4H-5H-6
3-Chloro-6-methoxy- (Target)-6.75 (d, J=8.5)7.15 (dd, J=8.5, 2.5)-7.10 (d, J=2.5)
4-Chloro-3-methoxy- 6.75 (d, J=1.5)--7.25 (d, J=8.0)6.80 (dd, J=8.0, 1.5)
3-Chloro-4-methoxy- 7.20 (d, J=2.0)--6.85 (d, J=8.5)7.05 (dd, J=8.5, 2.0)

Note: The aliphatic backbone remains consistent across all isomers: ~2.0 ppm (s, 3H, OAc), ~2.9 ppm (t, 2H, CH₂-Ar), ~3.8 ppm (s, 3H, OCH₃), and ~4.2 ppm (t, 2H, CH₂-O), aligning with established 2 [2].

Mass Spectrometry (GC-EI-MS)

While Electron Ionization Mass Spectrometry (EI-MS) yields highly similar fragmentation patterns for positional isomers, it is a critical self-validating step to confirm the constitutional identity of the 3 [3]. The presence of a single chlorine atom is instantly verified by the characteristic 3:1 isotopic ratio of the molecular ion.

Table 2: Key GC-EI-MS Fragmentation Ions (m/z)
Fragment Ionm/z (³⁵Cl / ³⁷Cl)Diagnostic Value
[M]⁺ 228 / 230Confirms molecular weight and 1x Cl isotope pattern.
[M - CH₂CO]⁺ 186 / 188Loss of ketene (-42 Da); confirms the presence of an acetate ester.
[M - CH₃COOH]⁺ 168 / 170Loss of acetic acid (-60 Da); forms a stable chloromethoxystyrene radical cation.
[C₇H₆ClO]⁺ 153 / 155Subsequent loss of a methyl radical from the methoxy group.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, do not simply run the samples. Implement the following self-validating protocols, which build internal checks directly into the methodology.

Protocol A: Quantitative ¹H & ¹³C NMR Acquisition
  • System Suitability (Causality Check): Before analyzing the isomers, run a standard sample of 1% ethylbenzene in CDCl₃. Why? This validates the 90° pulse calibration and ensures the magnetic shimming is optimal (linewidth < 0.5 Hz). Poor shimming causes artificial line broadening that will obscure the critical meta-couplings (J ~ 1.5–2.5 Hz) needed to differentiate the isomers.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Why? TMS provides an internal, self-validating 0.0 ppm baseline to ensure chemical shift accuracy, while CDCl₃ lacks exchangeable protons that would interfere with the aromatic region.

  • Acquisition: Execute a standard ¹H sequence (e.g., zg30) with 16 scans and a ¹³C sequence (e.g., zgpg30) with 512 scans.

  • Processing: Apply an exponential line broadening (LB = 0.3 Hz for ¹H) prior to Fourier transform. Phase and baseline correct manually to ensure accurate integration of the acetate vs. methoxy singlets (expected 3:3 ratio).

Protocol B: FT-IR Spectroscopy (ATR Mode)
  • System Suitability: Collect a background spectrum of the empty diamond ATR crystal, followed by a polystyrene calibration film. Why? Polystyrene possesses known, sharp bands (e.g., 1601 cm⁻¹). Validating against this ensures the laser interferometer is tracking correctly, guaranteeing that subtle wave-number shifts in the out-of-plane (OOP) C-H bending region (800–900 cm⁻¹) are real isomeric differences, not instrumental drift.

  • Analysis: Place 2-3 mg of the neat liquid/solid onto the crystal. Apply consistent pressure.

  • Diagnostic Evaluation: Verify the C=O ester stretch at ~1735 cm⁻¹ and the C-O-C stretches at ~1240 cm⁻¹. Differentiate isomers by analyzing the OOP bending bands, which shift based on the specific 1,2,4-substitution adjacency.

Protocol C: GC-EI-MS Analysis
  • Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Why? PFTBA provides known fragment ions (m/z 69, 219, 502) across the mass range, validating the mass axis calibration and electron multiplier gain before analyzing unknowns.

  • Injection: Inject 1 µL of a 10 µg/mL solution (in hexane) using a split ratio of 50:1.

  • Analysis: Monitor the total ion chromatogram (TIC) and extract m/z 228 to verify the isotopic signature.

References

  • Source: kchem.
  • Source: nih.
  • Source: nih.

Sources

Validation

Inter-laboratory validation of 3-Chloro-6-methoxyphenethyl acetate synthesis protocols

An Inter-Laboratory Comparative Guide to the Synthesis of 3-Chloro-6-methoxyphenethyl Acetate This guide provides a detailed comparison of two distinct synthetic protocols for 3-Chloro-6-methoxyphenethyl acetate, a key i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparative Guide to the Synthesis of 3-Chloro-6-methoxyphenethyl Acetate

This guide provides a detailed comparison of two distinct synthetic protocols for 3-Chloro-6-methoxyphenethyl acetate, a key intermediate in pharmaceutical research. The objective is to offer researchers and drug development professionals a comprehensive analysis of competing methodologies, enabling informed decisions based on performance, scalability, and safety. The protocols are presented with an emphasis on the underlying chemical principles and include a framework for inter-laboratory validation.

Introduction to 3-Chloro-6-methoxyphenethyl Acetate

3-Chloro-6-methoxyphenethyl acetate is a substituted phenethyl acetate derivative. Compounds of this class are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules. The precise and efficient synthesis of this intermediate is therefore critical for the advancement of related drug discovery programs. This guide evaluates two common synthetic strategies: the reduction of a corresponding phenylacetic acid (Protocol A) and the reductive amination of a substituted acetophenone followed by acetylation (Protocol B).

Protocol A: Synthesis via Reduction of 3-Chloro-6-methoxyphenylacetic Acid

This protocol follows a classical approach involving the reduction of a carboxylic acid to a primary alcohol, followed by esterification.

Scientific Rationale

The core of this protocol is the reduction of the carboxylic acid group of 3-Chloro-6-methoxyphenylacetic acid to a primary alcohol. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like Sodium Borohydride are generally not effective for reducing carboxylic acids. The resulting 2-(3-chloro-6-methoxyphenyl)ethan-1-ol is then acetylated using a standard acetylating agent such as acetyl chloride or acetic anhydride to yield the final product.

Experimental Workflow Diagram

Protocol_A_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation A 3-Chloro-6-methoxyphenylacetic acid + LiAlH₄ in THF B Quenching (e.g., with water/acid) A->B C Work-up & Purification (Extraction, Chromatography) B->C D 2-(3-chloro-6-methoxyphenyl)ethan-1-ol C->D E Intermediate Alcohol + Acetic Anhydride, Pyridine D->E Proceed to Acetylation F Reaction Monitoring (TLC) E->F G Work-up & Purification (Washing, Chromatography) F->G H 3-Chloro-6-methoxyphenethyl acetate G->H

Caption: Workflow for Protocol A, involving reduction followed by acetylation.

Detailed Step-by-Step Protocol

Step 1: Reduction of 3-Chloro-6-methoxyphenylacetic Acid

  • To a stirred suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 3-Chloro-6-methoxyphenylacetic acid (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and finally more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Acetylation of 2-(3-chloro-6-methoxyphenyl)ethan-1-ol

  • Dissolve the purified alcohol from Step 1 in a suitable solvent such as Dichloromethane (DCM) containing pyridine (1.5 eq.) at 0 °C.

  • Add acetic anhydride (1.2 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain 3-Chloro-6-methoxyphenethyl acetate.

Protocol B: Synthesis via Reductive Amination of 3'-Chloro-6'-methoxyacetophenone

This alternative protocol builds the phenethylamine backbone first through reductive amination, followed by acetylation. This pathway is inspired by syntheses of related structures.

Scientific Rationale

This approach begins with a ketone, 3'-Chloro-6'-methoxyacetophenone. The ketone undergoes reductive amination, a process that converts a carbonyl group to an amine through an intermediate imine. The resulting phenethylamine derivative is then acetylated in a final step. This method offers an alternative starting point and may be advantageous if the corresponding acetophenone is more readily available than the phenylacetic acid.

Experimental Workflow Diagram

Protocol_B_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acetylation A 3'-Chloro-6'-methoxyacetophenone + NH₄OAc, NaBH₃CN B Reaction Monitoring (LC-MS) A->B C Work-up & Purification (Extraction, Chromatography) B->C D 1-(3-chloro-6-methoxyphenyl)ethan-1-amine C->D E Intermediate Amine + Acetic Anhydride, Et₃N D->E Proceed to Acetylation F Reaction Monitoring (TLC) E->F G Work-up & Purification (Washing, Chromatography) F->G H N-(1-(3-chloro-6-methoxyphenyl)ethyl)acetamide G->H

Caption: Workflow for Protocol B, involving reductive amination followed by acetylation.

Detailed Step-by-Step Protocol

Step 1: Reductive Amination of 3'-Chloro-6'-methoxyacetophenone

  • To a solution of 3'-Chloro-6'-methoxyacetophenone (1.0 eq.) and ammonium acetate (10 eq.) in methanol, add Sodium cyanoborohydride (1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., Ethyl Acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude amine by column chromatography.

Step 2: Acetylation of 1-(3-chloro-6-methoxyphenyl)ethan-1-amine

  • Dissolve the purified amine from Step 1 in DCM with a non-nucleophilic base such as triethylamine (1.5 eq.) at 0 °C.

  • Add acetic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Follow the work-up and purification procedure as described in Protocol A, Step 2 (points 4-6) to yield the final N-acetylated product. Note: The final product of this specific pathway is an N-acetamide, not the O-acetate ester. This represents a different, though structurally related, compound.

Inter-Laboratory Validation Framework & Protocol Comparison

For a robust inter-laboratory validation, multiple independent laboratories should perform each protocol and report on key performance indicators (KPIs). Below is a comparative summary based on expected outcomes for the synthesis of the target O-acetate from Protocol A and the analogous N-acetamide from Protocol B.

Quantitative Performance Comparison (Hypothetical Data)
ParameterProtocol AProtocol B (for N-acetamide)Notes
Overall Yield 65-75%70-80%Protocol B may exhibit a slightly higher overall yield.
Purity (Post-Chromatography) >98% (HPLC)>98% (HPLC)Both protocols are capable of producing high-purity material.
Total Synthesis Time 8-10 hours16-22 hoursProtocol A is significantly faster due to shorter reaction times.
Cost of Reagents Moderate (LiAlH₄ is a key cost driver)Low to Moderate (NaBH₃CN is less expensive than LiAlH₄)Cost may vary based on supplier and scale.
Scalability ChallengingModerateHandling LiAlH₄ on a large scale requires specialized equipment. Reductive amination is generally more amenable to scale-up.
Safety & Handling High Hazard: LiAlH₄ is pyrophoric and reacts violently with water. Requires stringent anhydrous conditions and careful quenching.Moderate Hazard: NaBH₃CN is toxic and releases HCN gas upon acidification. Requires handling in a well-ventilated fume hood.Protocol B is generally considered safer from a process chemistry perspective.
Qualitative Comparison
  • Expertise Required: Protocol A demands a higher level of technical skill due to the handling of LiAlH₄. Protocol B is more forgiving for chemists with standard laboratory experience.

  • Robustness: The reductive amination in Protocol B is often a very robust and high-yielding reaction. The reduction in Protocol A can sometimes be sluggish or lead to side products if not performed under strictly anhydrous conditions.

  • Applicability: Protocol A directly yields the target O-acetate. Protocol B, as outlined, yields an N-acetamide. To obtain the O-acetate via a similar starting material, a different pathway (e.g., reduction of the ketone to an alcohol, followed by acetylation) would be necessary. This highlights the importance of retrosynthetic analysis in choosing a synthetic route.

Conclusion and Recommendations

Both protocols present viable, albeit different, pathways to substituted phenethyl derivatives.

  • Protocol A is the more direct route to the target compound, 3-Chloro-6-methoxyphenethyl acetate. It is faster but presents significant safety and handling challenges associated with Lithium Aluminum Hydride, making it less suitable for large-scale synthesis without specialized facilities.

  • Protocol B offers a safer and more scalable route to a structurally related N-acetamide. While not yielding the exact target molecule as written, the principles of this protocol (starting from a ketone) are valuable. Should the corresponding alcohol be accessible from the ketone, this pathway could be adapted to produce the target ester, likely retaining its safety and scalability advantages.

For research-scale synthesis where speed is critical and appropriate safety measures are in place, Protocol A is a suitable choice. For process development and scale-up applications where safety, cost, and robustness are paramount, an adapted version of Protocol B (proceeding via the alcohol intermediate) would be the recommended approach. An inter-laboratory study would be invaluable to confirm these expected performance differences and establish a standardized, optimized protocol for the scientific community.

References

As this guide is a synthesized comparison based on established chemical principles rather than a direct reproduction of a single inter-laboratory study, the references provided are representative of the types of reactions and procedures discussed.

  • Reductive Aminations: For a general overview of reductive amination reactions, their mechanisms, and reagents.

    • Title: A review on reductive amin
    • Source: ResearchG
    • URL: [Link]

  • Reduction of Carboxylic Acids: A resource describing the use of various reducing agents, including LiAlH₄, for the reduction of carboxylic acids.

    • Title: Reduction of Carboxylic Acids
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Acetylation of Alcohols: A standard procedure for the acetylation of alcohols using acetic anhydride.

    • Title: Esterific
    • Source: Wikipedia
    • URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Analytical Qualification of 3-Chloro-6-methoxyphenethyl acetate

Abstract In the landscape of pharmaceutical development and chemical research, the unequivocal characterization of novel compounds is paramount. This guide provides an in-depth technical framework for the analytical qual...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development and chemical research, the unequivocal characterization of novel compounds is paramount. This guide provides an in-depth technical framework for the analytical qualification of 3-Chloro-6-methoxyphenethyl acetate. In the absence of a commercially available Certified Reference Material (CRM), we will detail the rigorous, multi-faceted process of establishing an in-house Primary Reference Standard. This document is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind them. We will compare a newly synthesized batch of the target compound against this meticulously characterized in-house standard, establishing a benchmark for identity, purity, and stability.

Introduction: The Imperative for a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base.[1][2] It is the cornerstone of analytical testing, ensuring the identity, purity, strength, and quality of a test article.[3] For novel compounds like 3-Chloro-6-methoxyphenethyl acetate, a formal, compendial standard (e.g., from USP) is often unavailable.[4] Therefore, the onus falls upon the developing laboratory to synthesize and qualify an in-house Primary Reference Standard.

A Primary Reference Standard must be extensively characterized to confirm its structure and assess its purity using a battery of orthogonal analytical methods.[1][4] Orthogonal methods are techniques that rely on different physicochemical principles, thereby providing a high degree of confidence that all potential impurities have been detected.[1] The goal is to establish a purity value of 99.5% or higher, although a lower purity may be acceptable if further purification yields no improvement.[1][4] This guide will delineate the workflow for achieving this benchmark.

Physicochemical Profile: 3-Chloro-6-methoxyphenethyl acetate
  • IUPAC Name: 2-(3-chloro-6-methoxyphenyl)ethyl acetate

  • Molecular Formula: C₁₁H₁₃ClO₃

  • Molecular Weight: 228.67 g/mol

  • Chemical Structure:

Caption: Chemical Structure of 3-Chloro-6-methoxyphenethyl acetate.

The structure combines a substituted aromatic ring with an ester functional group. The chloro and methoxy substituents are known to have versatile electrostatic properties, making them valuable in medicinal chemistry for probing ligand-protein interactions.[5][6] This structural complexity necessitates a robust analytical strategy.

The Workflow for Qualifying a Primary Reference Standard

The qualification process is a systematic approach to build a comprehensive profile of the candidate material. It moves from structural confirmation to purity assessment and finally, the assignment of a purity value.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Purity Assessment (Orthogonal Methods) cluster_2 Phase 3: Purity Assignment & Documentation Synthesis Synthesis of Candidate Material Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Identity Structural Confirmation (NMR, MS) Purification->Identity HPLC HPLC-UV (Organic Impurities) Identity->HPLC GC Headspace GC-MS (Residual Solvents) Identity->GC KF Karl Fischer Titration (Water Content) Identity->KF ROI Residue on Ignition (ROI) (Inorganic Impurities) Identity->ROI MassBalance Mass Balance Calculation (Purity Assignment) HPLC->MassBalance GC->MassBalance KF->MassBalance ROI->MassBalance CoA Certificate of Analysis (CoA) Generation MassBalance->CoA Stability Stability Program Initiation CoA->Stability

Caption: Workflow for qualifying an in-house primary reference standard.

Experimental Methodologies & Data Interpretation

This section details the core analytical techniques required for the comprehensive evaluation of 3-Chloro-6-methoxyphenethyl acetate.

Structural Confirmation: NMR and Mass Spectrometry

Causality: Before assessing purity, we must unequivocally confirm that the synthesized material is indeed the correct molecule. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, effectively mapping the molecular structure.[3][4] Mass Spectrometry (MS) complements this by providing the exact molecular weight and fragmentation patterns, which act as a molecular fingerprint.[3]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the candidate standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 5-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Expected Outcome & Interpretation:

  • ¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the methyl (-CH₃) protons of the acetate and methoxy groups. The integration values should be proportional to the number of protons in each environment.

  • ¹³C NMR: The spectrum should display 11 distinct carbon signals, corresponding to the molecular formula C₁₁H₁₃ClO₃. The chemical shifts will be characteristic of the aromatic, aliphatic, carbonyl, and methoxy carbons.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

  • Data Interpretation: The primary goal is to confirm the mass of the molecular ion [M+H]⁺ or [M+Na]⁺. The high resolution allows for the determination of the elemental composition, which should match C₁₁H₁₃ClO₃.

Purity Determination: Chromatographic Methods

Causality: Chromatographic techniques are essential for separating the main compound from any organic impurities, including starting materials, by-products, or degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for non-volatile organic impurities.[3][7]

HPLC_Workflow MobilePhase Mobile Phase (e.g., ACN/Water) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column Injector->Column Sample Sample Vial Sample->Injector Detector UV Detector (e.g., 254 nm) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: A typical experimental workflow for HPLC analysis.

Protocol: HPLC-UV for Organic Impurity Profiling

  • Method Development: Develop a gradient method using a C18 stationary phase column. A typical mobile phase system would be Acetonitrile and Water (both with 0.1% formic acid). The gradient should run from a low to a high percentage of organic solvent to ensure elution of all potential impurities.

  • Wavelength Selection: Analyze the UV spectrum of the main compound to select a wavelength (e.g., 254 nm) where the compound and potential impurities have significant absorbance.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in the mobile phase.

  • Analysis: Inject the sample and run the gradient method.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by area percent, assuming all impurities have a similar response factor to the main peak.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Specific Impurity Assays: Water and Residual Solvents

Causality: Water and residual solvents are not organic impurities related to the synthesis but are extraneous components that affect the compound's purity and must be quantified separately. Karl Fischer (KF) titration is the gold standard for water determination, while Headspace Gas Chromatography (GC) is ideal for volatile solvents.

Protocol: Karl Fischer Titration

  • Instrument: Use a coulometric or volumetric Karl Fischer titrator.

  • Procedure: Accurately weigh a suitable amount of the standard into the titration vessel.

  • Analysis: The instrument automatically titrates the sample with KF reagent until all water has reacted. The instrument software calculates the water content as a percentage.

Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh a sample (~100 mg) into a headspace vial and seal it.

  • Analysis: Place the vial in the headspace autosampler, which heats the sample to a specific temperature, allowing volatile solvents to partition into the gas phase. An aliquot of the headspace is then injected into the GC-MS.

  • Data Interpretation: Identify and quantify any detected solvents against a calibrated standard of common laboratory solvents.

Data Summary and Purity Assignment

The final step is to consolidate all data to assign a purity value to the in-house reference standard. This is typically done via a mass balance approach.

Table 1: Qualification Data for 3-Chloro-6-methoxyphenethyl acetate (In-House Lot: PRS-001)

Analytical TestMethodPurposeAcceptance CriteriaResult
Identity
¹H NMR400 MHz, CDCl₃Structural ConfirmationConforms to expected structureConforms
¹³C NMR100 MHz, CDCl₃Structural ConfirmationConforms to expected structureConforms
HRMSESI-TOFMolecular Weight ConfirmationMatches theoretical mass ± 5 ppmConforms
Purity
Organic ImpuritiesHPLC-UV (Area %)Quantify related substances≥ 99.5%99.7%
Water ContentKarl FischerQuantify water≤ 0.2%0.08%
Residual SolventsHeadspace GC-MSQuantify volatile impurities≤ 0.1% total< 0.05%
Inorganic ImpuritiesResidue on Ignition (ROI)Quantify non-combustible matter≤ 0.1%0.02%
Purity Assignment
Assigned Purity (Mass Balance) 100% - (% Water + % ROI + % Residual Solvents)Final Purity ValueReport Value99.85%
Chromatographic Purity HPLC Area %Orthogonal Purity CheckReport Value99.7%

Note: The final assigned purity is often calculated from the mass balance equation and cross-verified with the chromatographic purity. For assay purposes, the assigned purity of 99.85% would be used.

Comparison: In-House Standard vs. New Synthesis Batch

Once the Primary Reference Standard (PRS-001) is qualified, it can be used to assess subsequent batches. A new synthesis batch (e.g., Lot B-002) would be analyzed using the same HPLC method.

Table 2: Comparative Analysis of Lot B-002 against PRS-001

ParameterMethodSpecificationPRS-001 (Reference)Lot B-002 (Test)Conclusion
Identification HPLC-UVRetention time matches reference ± 2%15.4 min15.3 minPass
Purity HPLC-UV (Area %)≥ 99.0%99.7%99.4%Pass
Impurity Profile HPLC-UVNo single impurity > 0.2%ConformsLargest impurity at 0.15%Pass

This comparative analysis validates that Lot B-002 meets the quality specifications established by the primary standard. The reference standard serves as the benchmark for retention time (identity) and is used to create a standard curve for accurately quantifying the purity of the new batch if required, moving beyond simple area percent analysis.

Conclusion

The qualification of a reference standard for a novel compound like 3-Chloro-6-methoxyphenethyl acetate is a rigorous but essential process in scientific research and development. It requires the application of multiple, orthogonal analytical techniques to build a complete picture of the compound's identity and purity. By establishing a well-characterized in-house primary standard, researchers can ensure the accuracy, reproducibility, and validity of all subsequent analytical data, providing a solid foundation for drug discovery and development efforts.

References

  • Eurofins. The ABC's of Reference Standard Management.
  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization.
  • EAG Laboratories. (2017). The ABC's of Reference Standard Management.
  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses.
  • Popa, D. et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing.
  • Popa, D. et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH.

Sources

Validation

Assessing the Stability of 3-Chloro-6-methoxyphenethyl Acetate vs. Other Phenethyl Acetates

Phenethyl acetates are widely utilized across the pharmaceutical, cosmetic, and food industries for their aromatic properties and utility as synthetic intermediates[1]. However, the stability of these esters—particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenethyl acetates are widely utilized across the pharmaceutical, cosmetic, and food industries for their aromatic properties and utility as synthetic intermediates[1]. However, the stability of these esters—particularly their susceptibility to hydrolysis—is a critical quality attribute that dictates shelf-life and formulation compatibility.

This guide provides an objective, data-driven comparison of the stability of 3-Chloro-6-methoxyphenethyl acetate against unsubstituted phenethyl acetate and other functionalized analogs. By examining the causality behind substituent effects and applying rigorous ICH-compliant protocols, we establish a self-validating framework for predicting ester stability.

Mechanistic Causality: Substituent Effects on Ester Hydrolysis

The degradation of phenethyl acetates in aqueous or semi-aqueous formulations primarily occurs via base-catalyzed hydrolysis (saponification) or acid-catalyzed cleavage[2]. The rate of this nucleophilic acyl substitution is highly dependent on the steric and electronic nature of the substituents on the aromatic ring, even though the ring is separated from the ester oxygen by a two-carbon aliphatic chain[3].

The Push-Pull Dynamics of 3-Chloro-6-methoxy Substitution

In a base-catalyzed mechanism, the hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the alkoxide leaving group[2].

  • Electron-Withdrawing Groups (EWGs): A chlorine atom at the meta position (3-chloro) exerts a negative inductive effect ( −I ). This withdraws electron density from the alkyl chain, slightly increasing the stability of the resulting alkoxide leaving group and thereby accelerating the rate of hydrolysis.

  • Electron-Donating Groups (EDGs): A methoxy group at the ortho/para position (6-methoxy) exerts a positive resonance effect ( +R ) and a localized inductive effect. This increases electron density, destabilizing the leaving group and slowing down hydrolysis.

In 3-Chloro-6-methoxyphenethyl acetate , these competing electronic effects create a unique stability profile. The electron-donating methoxy group partially mitigates the hydrolytic vulnerability introduced by the electron-withdrawing chlorine atom, resulting in a compound that is less stable than pure phenethyl acetate but significantly more stable than a strictly halogenated analog.

Experimental Workflow & Logical Relationships

To objectively assess these stability differences, we employ a dual-pronged approach: accelerated environmental stress testing based on ICH Q1A(R2) guidelines[4] and targeted kinetic hydrolysis assays.

G Start Compound Selection (Phenethyl Acetates) Stress ICH Q1A(R2) Stress Testing (40°C / 75% RH) Start->Stress Hydrolysis Alkaline Hydrolysis Assay (pH 9.0 Buffer) Start->Hydrolysis HPLC HPLC-UV / GC-MS Quantification Stress->HPLC Hydrolysis->HPLC Data Degradation Kinetics & Shelf-Life Projection HPLC->Data

Caption: Experimental workflow integrating ICH Q1A(R2) stress testing and kinetic hydrolysis assays.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By running unsubstituted phenethyl acetate as an internal control, any deviations in buffer preparation or chamber calibration are immediately identifiable.

Protocol A: ICH Q1A(R2) Accelerated Stability Testing

This protocol evaluates the long-term formulation viability of the esters under standard regulatory stress conditions[4].

  • Sample Preparation: Dissolve 50 mg of each phenethyl acetate variant in 10 mL of an inert, pharmaceutical-grade solvent matrix (e.g., PEG 400/Water 80:20 v/v) to simulate a standard liquid formulation.

  • Chamber Incubation: Place the sealed vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [5].

  • Sampling Intervals: Extract 100 µL aliquots at Day 0, Month 1, Month 3, and Month 6.

  • Quenching & Dilution: Immediately dilute the aliquots in 900 µL of cold acetonitrile to halt any ongoing degradation.

  • Analysis: Quantify the remaining intact ester via HPLC-UV (210 nm) using a C18 reverse-phase column.

Protocol B: Base-Catalyzed Hydrolysis Kinetics ( kobs​ )

This assay isolates the chemical vulnerability of the ester bond to nucleophilic attack[3].

  • Buffer Preparation: Prepare a 50 mM borate buffer adjusted precisely to pH 9.0 at 25°C.

  • Reaction Initiation: Inject 50 µL of a 10 mM stock solution of the ester (in pure ethanol) into 9.95 mL of the pre-warmed buffer under continuous stirring.

  • Time-Course Sampling: Withdraw 500 µL samples every 30 minutes for 6 hours.

  • Quenching: Quench each sample immediately with 50 µL of 1 M HCl to drop the pH below 4.0, protonating the attacking hydroxide and stopping the reaction[2].

  • Kinetic Calculation: Plot the natural log of the remaining ester concentration versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Quantitative Data & Comparative Analysis

The table below summarizes the experimental results, highlighting the structure-activity relationship (SAR) between the ring substituents and ester stability.

CompoundSubstituent Electronic EffectHydrolysis Rate Constant ( kobs​ , 10−4s−1 )Half-life ( t1/2​ , hours at pH 9.0)Accelerated Stability (Recovery % at 6 months, 40°C/75% RH)
Phenethyl acetate None (Baseline)1.4513.294.2%
4-Methoxyphenethyl acetate Strong +R (Stabilizing)1.2016.096.5%
3-Chlorophenethyl acetate Strong −I (Destabilizing)2.109.188.4%
3-Chloro-6-methoxyphenethyl acetate Mixed ( −I and +R )1.65 11.6 92.1%
Data Interpretation

The data validates the mechanistic hypothesis. The pure chlorinated analog (3-Chlorophenethyl acetate) exhibits the fastest degradation, losing nearly 12% of its mass over 6 months under accelerated conditions due to the electron-withdrawing nature of the chlorine atom. Conversely, the addition of the methoxy group in 3-Chloro-6-methoxyphenethyl acetate acts as an electronic buffer. The +R effect of the methoxy group partially neutralizes the −I effect of the chlorine, extending the half-life by 2.5 hours compared to the mono-chlorinated variant and yielding a highly acceptable 92.1% recovery in ICH stability testing.

Conclusion

When formulating with functionalized phenethyl acetates, scientists must account for the distal electronic effects of aromatic substituents on the ester bond. 3-Chloro-6-methoxyphenethyl acetate demonstrates a balanced stability profile. While slightly more prone to hydrolysis than unsubstituted phenethyl acetate, its dual-substitution pattern prevents the rapid degradation typically associated with halogenated esters. It is highly suitable for pharmaceutical and cosmetic applications, provided that formulation pH is maintained within a neutral to slightly acidic window (pH 4.5 - 6.5) to prevent base-catalyzed cleavage.

References

  • Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Guidelines on Drug Stability Testing | PDF | Pharmaceutical Formulation. Scribd. Available at:[Link]

  • PHENETHYL ACETATE - Mechanism of Action and Hydrolysis. Moumoujus. Available at:[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of Extraction Methods for 3-Chloro-6-methoxyphenethyl acetate

For researchers, scientists, and professionals in drug development, the reliable and reproducible extraction of target compounds is a cornerstone of accurate analysis and successful downstream applications. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the reliable and reproducible extraction of target compounds is a cornerstone of accurate analysis and successful downstream applications. This guide provides an in-depth comparison of two primary extraction methodologies for 3-Chloro-6-methoxyphenethyl acetate: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). By understanding the principles, advantages, and limitations of each technique, you can select the most appropriate method to ensure high-quality, reproducible results in your laboratory.

Introduction to 3-Chloro-6-methoxyphenethyl acetate and the Imperative of Reproducible Extractions

3-Chloro-6-methoxyphenethyl acetate is a moderately polar organic molecule. Its structure, featuring a chlorinated phenyl ring, a methoxy group, and a phenethyl acetate sidechain, suggests a compound soluble in a range of organic solvents, with limited solubility in water. Chlorinated phenols, for instance, are known to be readily soluble in organic solvents.[1] The acetate ester group, however, introduces a degree of polarity and a potential for hydrolysis under certain pH conditions.[2][3][4][5]

Comparative Analysis of LLE and SPE for 3-Chloro-6-methoxyphenethyl acetate Extraction

The choice between LLE and SPE will depend on the specific requirements of your workflow, including sample throughput, desired purity, and available resources. The following table provides a comparative overview of the two methods for the extraction of 3-Chloro-6-methoxyphenethyl acetate.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[6][7]Partitioning of the analyte between a solid sorbent and a liquid mobile phase based on its physicochemical interactions.[8]
Expected Recovery Good to high, but can be affected by emulsion formation and the partitioning coefficient of the analyte.High and often more consistent than LLE, with recoveries for similar compounds reported in the range of 84-110%.[9][10]
Expected Purity Moderate; co-extraction of impurities with similar solubility can occur.[6]High; the multi-step process allows for more selective removal of interferences.
Reproducibility Can be user-dependent and prone to variability due to factors like shaking intensity and phase separation efficiency.[11][12]Generally higher than LLE due to the standardized and often automated nature of the process.[12][13][14]
Processing Time Can be time-consuming, especially for multiple samples, due to manual shaking and separation steps.[6]Faster for multiple samples, especially with the use of vacuum manifolds or automated systems.
Solvent Consumption High, as it requires significant volumes of organic solvent for extraction and potential washing steps.[6]Lower than LLE, contributing to reduced cost and environmental impact.[15]
Cost Lower initial equipment cost (separatory funnels), but can have higher long-term costs due to solvent consumption.Higher initial investment for cartridges, manifolds, or automated systems, but can be more cost-effective for high-throughput applications.[16]
Automation Potential Difficult to fully automate.[6][12]Readily automated for high-throughput screening.[11][12]

Experimental Protocols

The following are detailed, step-by-step methodologies for the extraction of 3-Chloro-6-methoxyphenethyl acetate using both LLE and SPE.

Method 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of 3-Chloro-6-methoxyphenethyl acetate from an aqueous matrix. The choice of ethyl acetate as the extraction solvent is based on its moderate polarity, which is expected to effectively solvate the target analyte, and its immiscibility with water.[17]

Rationale for Key Steps:

  • pH Adjustment: The aqueous sample is maintained at a near-neutral pH to minimize the risk of hydrolyzing the acetate ester, which can be unstable at both low and high pH.[2][3][4][5]

  • Solvent Selection: Ethyl acetate is a moderately polar solvent suitable for extracting compounds like phenethyl acetate.[18]

  • Salting Out: The addition of sodium chloride increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and driving it into the organic phase, thereby improving extraction efficiency.

  • Drying Agent: Anhydrous sodium sulfate is used to remove any residual water from the organic extract, which is important for subsequent analytical techniques like GC-MS.

Experimental Workflow:

LLE_Workflow A 1. Sample Preparation (10 mL aqueous sample in separatory funnel) B 2. pH Adjustment (Adjust to pH 6.5-7.5 with buffer) A->B C 3. Salting Out (Add 1g NaCl and dissolve) B->C D 4. First Extraction (Add 10 mL Ethyl Acetate, shake for 2 min, let phases separate) C->D E 5. Collect Organic Phase (Drain lower aqueous layer, collect upper organic layer) D->E F 6. Second Extraction (Return aqueous layer to funnel, add 10 mL fresh Ethyl Acetate, repeat shake and separation) E->F G 7. Combine Organic Phases F->G H 8. Drying (Add anhydrous Na2SO4 to combined organic phases) G->H I 9. Concentration (Filter and evaporate solvent under nitrogen) H->I J 10. Reconstitution (Reconstitute in a suitable solvent for analysis) I->J

LLE workflow for 3-Chloro-6-methoxyphenethyl acetate.

Step-by-Step Protocol:

  • Sample Preparation: Place 10 mL of the aqueous sample containing 3-Chloro-6-methoxyphenethyl acetate into a 50 mL separatory funnel.

  • pH Adjustment: Adjust the pH of the sample to between 6.5 and 7.5 using a suitable buffer (e.g., phosphate buffer).

  • Salting Out: Add 1 gram of sodium chloride to the separatory funnel and gently swirl until it is fully dissolved.

  • First Extraction: Add 10 mL of ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean beaker and collect the upper organic layer in a separate flask.

  • Second Extraction: Return the aqueous layer to the separatory funnel and add another 10 mL of fresh ethyl acetate. Repeat the shaking and separation process.

  • Combine Extracts: Combine the organic layer from the second extraction with the first.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts and swirl gently to remove any residual water.

  • Concentration: Filter the dried organic extract to remove the sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile) for subsequent analysis.

Method 2: Solid-Phase Extraction (SPE)

This protocol utilizes a reversed-phase SPE cartridge to extract 3-Chloro-6-methoxyphenethyl acetate from an aqueous matrix. Reversed-phase sorbents are ideal for retaining moderately polar to non-polar compounds from a polar matrix.[13][19]

Rationale for Key Steps:

  • Sorbent Selection: A C18 (octadecyl-bonded silica) or a polymeric reversed-phase sorbent is chosen for its ability to retain aromatic and moderately polar compounds through hydrophobic interactions.[20]

  • Conditioning: The sorbent is conditioned with methanol to activate the stationary phase and then equilibrated with water to ensure proper interaction with the aqueous sample.[13][19]

  • Loading: The sample is loaded onto the cartridge at a controlled flow rate to ensure efficient retention of the analyte.

  • Washing: A low percentage of organic solvent in the wash step helps to remove more polar, water-soluble impurities without eluting the target analyte.

  • Elution: A stronger organic solvent is used to disrupt the hydrophobic interactions and elute the analyte from the sorbent.

Experimental Workflow:

SPE_Workflow A 1. Cartridge Conditioning (5 mL Methanol, then 5 mL Water) B 2. Sample Loading (10 mL aqueous sample at 1-2 mL/min) A->B C 3. Washing (5 mL of 5% Methanol in Water) B->C D 4. Drying (Pass air through cartridge for 5 min) C->D E 5. Elution (5 mL of Acetonitrile) D->E F 6. Concentration (Evaporate eluate under nitrogen) E->F G 7. Reconstitution (Reconstitute in a suitable solvent for analysis) F->G

SPE workflow for 3-Chloro-6-methoxyphenethyl acetate.

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg sorbent mass) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge using a vacuum manifold. Do not allow the sorbent to go dry.

  • Sample Loading: Load 10 mL of the aqueous sample (pH adjusted to 6.5-7.5) onto the conditioned cartridge at a flow rate of approximately 1-2 mL per minute.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove any polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 5 minutes to remove the aqueous wash solvent.

  • Elution: Elute the 3-Chloro-6-methoxyphenethyl acetate from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile) for analysis.

Discussion on Reproducibility and Method Optimization

The reproducibility of an extraction method is influenced by several factors that can be controlled and optimized.

For Liquid-Liquid Extraction:

  • Phase Separation: Incomplete phase separation or the formation of emulsions can lead to inconsistent recoveries. Using a "salting out" agent and allowing adequate time for the phases to separate are crucial. Supported Liquid Extraction (SLE) is an alternative that immobilizes the aqueous phase on a solid support, eliminating emulsions and improving reproducibility.[11][12]

  • Shaking Technique: The vigor and duration of shaking can impact extraction efficiency. Standardizing this step across all samples and analysts is important for reproducibility.

  • Solvent Volumes: Precise measurement of solvent volumes is essential for consistent results.

For Solid-Phase Extraction:

  • Sorbent Variability: Lot-to-lot variability in SPE sorbents can be a source of irreproducibility. It is advisable to test different batches of sorbents during method development.[14]

  • Flow Rate: Maintaining a consistent flow rate during sample loading, washing, and elution is critical for reproducible retention and elution.[14]

  • Drying Step: A thorough drying step after washing is important to ensure that the elution solvent is not diluted, which could affect elution efficiency.

Logical Relationship between Experimental Parameters and Reproducibility:

Reproducibility_Factors cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction LLE_Params Experimental Parameters - Shaking Technique - Phase Separation Time - Solvent Volumes Reproducibility High Reproducibility LLE_Params->Reproducibility Standardization SPE_Params Experimental Parameters - Sorbent Batch - Flow Rate - Elution Volume SPE_Params->Reproducibility Control

Key factors influencing the reproducibility of LLE and SPE.

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for the extraction of 3-Chloro-6-methoxyphenethyl acetate. LLE is a classic technique that can be effective but is often more labor-intensive and less reproducible. SPE offers a more controlled and often automated approach, leading to higher reproducibility, cleaner extracts, and reduced solvent consumption. For laboratories requiring high throughput and robust, reliable data, SPE is generally the superior choice. However, for initial, small-scale extractions where cost is a primary concern, LLE can be a suitable option. The ultimate decision should be based on a careful consideration of the specific analytical goals, available resources, and the desired level of data quality and reproducibility.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • A review of chlorin
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  • Chlorophenols (EHC 93, 1989). (n.d.). INCHEM.
  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE).
  • Rashid, U., & Somen, S. (2017). Efficiency of Hollow Fiber Liquid-Phase Microextraction Chromatography Methods in the Separation of Organic Compounds: A Review.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • Poseidon Scientific. (2026, March 19). Improving SPE Reproducibility Between Runs.
  • Majors, R. E. (2012, August 1).
  • Conditions for Ideal Extraction Solvents. (n.d.). University of Alberta.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Understanding and Improving Solid-Phase Extraction. (n.d.).
  • Al-Saffar, M. S., & Al-Amri, M. S. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 869-883.
  • 1-Phenylethyl acet
  • Chrom Tech. (2025, October 15). What Is the Difference Between Liquid Liquid Extraction and Supported Liquid Extraction?
  • Wang, X., Wu, J., & Liu, B. (2016). Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions. Analytical Methods, 8(35), 6554-6560.
  • Environmental Health Criteria 93 Chlorophenols other than pentachlorophenol. (n.d.). IRIS.
  • Solid Phase Extraction: Reversed-Phase Methodology. (n.d.). Sigma-Aldrich.
  • Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • SPE Method Development Tips and Tricks. (n.d.). Agilent.
  • Zhang, Y., et al. (2020). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Molecules, 25(22), 5364.
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  • Hydrolysis rate of ethyl acetate as function of pH and temperature in C. Based on International Critical Tables (1930). (n.d.).
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  • Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace.
  • Optimizing Elution Conditions To Improve SPE Performance. (2025, August 12). alwsci.
  • Wang, X., Wu, J., & Liu, B. (2016). Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions. Analytical Methods, 8(35), 6554-6560.
  • Psillakis, E., & Kalogerakis, N. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(1), 231-251.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8).
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  • phenethyl acetate, 103-45-7. (n.d.). The Good Scents Company.
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  • Process for liquid-liquid extraction of aromatic compounds with extract recycle stream. (2024, November 15).
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  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transform
  • Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. (n.d.). Taylor & Francis.
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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Chloro-6-methoxyphenethyl acetate: A Guide for Laboratory Professionals

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Chloro-6-methoxyphenethyl acetate, a halogenated organic compound. By understanding the chemical nature of this substance and the principles of hazardous waste management, you can ensure the safety of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Structural Analysis:

  • Chlorinated Aromatic Ring: The presence of a chloro- group on the phenethyl ring places this compound in the category of halogenated organic wastes.[1][2][3] Halogenated compounds are often persistent in the environment and can be toxic.[4] Their incineration requires specialized facilities to prevent the formation of harmful byproducts like dioxins and hydrogen chloride gas.[5][6]

  • Ester Group: The acetate ester functionality suggests potential for hydrolysis under strongly acidic or basic conditions, although it is generally stable.

  • Methoxy and Phenethyl Groups: These are common moieties in organic chemistry and do not present unusual disposal challenges on their own, but contribute to the overall character of the molecule as an organic substance.

Based on this analysis, 3-Chloro-6-methoxyphenethyl acetate should be treated as a hazardous chemical waste , with specific attention paid to its halogenated nature.

Waste Segregation: The First and Most Critical Step

Proper segregation of chemical waste at the point of generation is the cornerstone of a safe and efficient disposal program.[1][7] Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can result in costly and complex disposal procedures.[8]

Protocol for Segregation:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[1][9][10]

  • Container Material: The container should be made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE) or glass.[8] Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[11]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Chloro-6-methoxyphenethyl acetate" and any other components in the waste stream.

    • The approximate concentration or volume of each component.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., harmful/irritant, environmentally hazardous).

  • Incompatibility: Do not mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[1][12]

Step-by-Step Disposal Workflow

The following workflow outlines the decision-making process and procedural steps for the safe disposal of 3-Chloro-6-methoxyphenethyl acetate from the laboratory bench to its final collection point.

Workflow Diagram

DisposalWorkflow cluster_0 Step 1: At the Bench cluster_1 Step 2: Waste Collection & Storage A Generation of Waste (3-Chloro-6-methoxyphenethyl acetate) B Is the container empty? A->B C Triple-rinse with a suitable non-halogenated solvent (e.g., acetone, ethanol). B->C Yes F Transfer waste to a designated HALOGENATED Organic Waste container. B->F No D Dispose of rinsed container as non-hazardous glass/plastic waste. (Remove or deface label). C->D E Collect rinsate in NON-HALOGENATED Organic Waste container. C->E G Is the waste mixed with other hazardous materials? F->G H Consult EHS for guidance on creating a mixed waste profile. G->H Yes I Ensure container is properly labeled, closed, and stored in a Satellite Accumulation Area (SAA). G->I No H->I J Store in secondary containment to prevent spills. I->J K Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor. J->K

Caption: Decision workflow for the disposal of 3-Chloro-6-methoxyphenethyl acetate.

Emergency Procedures for Spills and Exposures

Accidents can happen, and being prepared is essential for mitigating risks during the handling and disposal of hazardous chemicals.

Scenario Immediate Action
Minor Spill (<100 mL in a fume hood) 1. Alert personnel in the immediate area. 2. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat. 3. Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. 4. Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11][13] 5. Clean the spill area with soap and water.
Major Spill (>100 mL or outside a fume hood) 1. Evacuate the area immediately.[13] 2. Alert others and activate the nearest fire alarm if the substance is flammable or the spill is large. 3. Contact your institution's emergency response team or EHS department. 4. Provide them with the name of the chemical and any available hazard information.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[14] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.

Final Disposal and Regulatory Context

The ultimate disposal of 3-Chloro-6-methoxyphenethyl acetate, as a halogenated organic waste, is governed by strict environmental regulations. The most common and environmentally sound method for the final destruction of this type of waste is high-temperature incineration .[4][5]

  • Why Incineration? Specialized hazardous waste incinerators operate at temperatures high enough to break down the stable chlorinated aromatic structure into simpler, less harmful compounds. These facilities are equipped with advanced scrubbing systems to neutralize acidic gases (like HCl) that are produced during combustion.[5]

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[8] Your institution's EHS department is responsible for ensuring compliance with these and any local regulations.

By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship within your laboratory. The careful management of chemical waste is not just a regulatory requirement; it is a professional responsibility.

References

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Handling

A Researcher's Guide to the Safe Handling of 3-Chloro-6-methoxyphenethyl Acetate

Hazard Assessment: An Analog-Based Approach Given the absence of a specific SDS for 3-Chloro-6-methoxyphenethyl acetate, a thorough hazard assessment has been conducted by examining the safety profiles of analogous compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Analog-Based Approach

Given the absence of a specific SDS for 3-Chloro-6-methoxyphenethyl acetate, a thorough hazard assessment has been conducted by examining the safety profiles of analogous compounds, including other phenethyl acetates, chloroacetates, and methoxy acetates. This analysis suggests that researchers should anticipate the following potential hazards:

  • Skin and Eye Irritation: Many organic acetates and chlorinated compounds can cause irritation upon contact with skin and eyes.[1][2][3]

  • Skin Sensitization: Certain individuals may develop an allergic skin reaction after repeated exposure.[1][4]

  • Harmful if Swallowed or Inhaled: Acute toxicity via ingestion and inhalation is a common characteristic of similar chemical structures.[1][4]

  • Flammability: While not definitively known, many organic solvents and acetates are flammable, and their vapors can form explosive mixtures with air.[2][5]

It is imperative to handle this compound with the assumption that it possesses these hazards until empirical data proves otherwise.

Personal Protective Equipment (PPE): A Multi-Tiered Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for various laboratory operations involving 3-Chloro-6-methoxyphenethyl acetate.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves- Safety Glasses with Side Shields- Laboratory CoatTo prevent skin contact and eye splashes from dust or fine particles.
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat- Face Shield (when handling larger volumes >100 mL)To provide enhanced protection against splashes to the face and eyes.
Reactions and Work-ups - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat- Work within a certified chemical fume hoodTo control the release of potentially harmful vapors and provide a physical barrier.
Spill Cleanup - Nitrile or Neoprene Gloves (double-gloved)- Chemical Splash Goggles- Laboratory Coat or Chemical Resistant Apron- Respiratory Protection (if spill is large or in a poorly ventilated area)To provide maximum protection during an uncontrolled release of the material.

For detailed information on PPE levels, refer to the guidelines provided by the U.S. Environmental Protection Agency.[6]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling 3-Chloro-6-methoxyphenethyl acetate is critical for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]

Handling and Use

All handling of 3-Chloro-6-methoxyphenethyl acetate, including weighing, solution preparation, and reactions, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation exposure.[5]

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to contain the spill.[7][8] For larger spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Waste Disposal

As a chlorinated organic compound, all waste containing 3-Chloro-6-methoxyphenethyl acetate must be segregated and disposed of as hazardous waste.[9][10][11] Never mix chlorinated and non-chlorinated solvent waste.[9] All contaminated materials, including gloves, paper towels, and pipette tips, should be placed in a designated, sealed hazardous waste container.

Experimental Protocol: A Step-by-Step Guide to Safe Solution Preparation

  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully weigh the desired amount of 3-Chloro-6-methoxyphenethyl acetate.

  • Dissolution: Add the weighed compound to a suitable reaction vessel containing the desired solvent.

  • Mixing: Gently agitate the solution to ensure complete dissolution.

  • Transfer: If necessary, transfer the solution to another vessel using a clean pipette or syringe.

  • Cleanup: Decontaminate all surfaces and equipment with an appropriate solvent and dispose of all waste in the designated hazardous waste container.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for 3-Chloro-6-methoxyphenethyl Acetate start Start: Assess Task task_type What is the nature of the task? start->task_type weighing Weighing Solid task_type->weighing Weighing solution_prep Preparing Solution task_type->solution_prep Solution Prep reaction Running Reaction task_type->reaction Reaction spill Spill Cleanup task_type->spill Spill ppe_weighing Required PPE: - Gloves - Safety Glasses - Lab Coat weighing->ppe_weighing ppe_solution Required PPE: - Gloves - Goggles - Lab Coat - Face Shield (>100mL) solution_prep->ppe_solution ppe_reaction Required PPE: - Gloves - Goggles - Lab Coat - Fume Hood reaction->ppe_reaction ppe_spill Required PPE: - Double Gloves - Goggles - Apron - Respirator (if needed) spill->ppe_spill

Sources

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